(4-(Bromomethyl)phenyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFJGQJXAWCHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641014 | |
| Record name | 1-[4-(Bromomethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769057-30-9 | |
| Record name | 1-[4-(Bromomethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-(Bromomethyl)phenyl)methanamine chemical properties
An In-depth Technical Guide to (4-(Bromomethyl)phenyl)methanamine: Core Chemical Properties and Applications
Abstract
This compound is a bifunctional organic compound of significant interest to researchers and professionals in drug development and chemical synthesis.[1] Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, makes it a versatile building block for the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic protocols, and applications in medicinal chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These predicted and calculated values provide essential information for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [2][3] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| CAS Number | 769057-30-9 | [1][2] |
| Boiling Point (Predicted) | 271.0 ± 20.0 °C | [3][4] |
| Density (Predicted) | 1.440 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 8.97 ± 0.10 | [3] |
| InChI Key | FVFJGQJXAWCHIE-UHFFFAOYSA-N | [1][2] |
| Synonyms | 4-(Bromomethyl)benzylamine, [4-(bromomethyl)phenyl]methanamine | [2] |
Reactivity and Synthetic Utility
The synthetic significance of this compound stems from its dual reactivity, which allows for sequential and controlled chemical modifications.[1] The molecule possesses two key reactive sites: the electrophilic benzylic bromide and the nucleophilic primary amine.
Electrophilic Reactivity at the Benzylic Position
The bromomethyl group (-CH₂Br) is located at a benzylic position, which significantly enhances its reactivity towards nucleophilic substitution compared to a standard alkyl bromide.[1] This is due to the stabilization of the transition state by the adjacent aromatic ring.[1] The bromine atom serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.[1] The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and temperature.[1]
Key reactions at the benzylic position include:
-
Reaction with O-Nucleophiles: Alkoxides and carboxylates react to form ethers and esters, respectively.[1]
-
Reaction with N-Nucleophiles: Azide (N₃⁻) can be introduced to form a versatile benzyl azide intermediate.[1]
-
Reaction with S-Nucleophiles: Thiolates readily displace the bromide to form thioethers.[1]
Nucleophilic Reactivity of the Amino Group
The primary aminomethyl group (-CH₂NH₂) is a nucleophilic center and a key functional group in the synthesis of many biologically active compounds.[1] It can participate in a variety of reactions, including:
-
Formation of amides with acyl chlorides or carboxylic acids.
-
Formation of imines with aldehydes and ketones.
-
Formation of sulfonamides with sulfonyl chlorides.
This dual functionality makes this compound an ideal linker molecule in combinatorial chemistry and for the construction of complex molecular architectures like macrocycles and diverse heterocyclic systems.[1]
Caption: Dual reactivity of this compound.
Experimental Protocols: Synthesis
Several synthetic routes can be envisioned for the preparation of this compound. A common strategy involves the reduction of a nitrile followed by bromination, or vice-versa. Below is a representative protocol based on the reduction of a substituted benzonitrile.[1][5]
Synthesis via Reduction of 4-(Aminomethyl)benzonitrile
A plausible synthesis starts from 4-cyanobenzyl bromide, which is first reacted with an amine source, followed by reduction of the nitrile. An alternative, described here, starts from p-tolunitrile.
Workflow:
-
Benzylic Bromination: Radical bromination of p-tolunitrile to form 4-(bromomethyl)benzonitrile.
-
Nitrile Reduction: Reduction of the nitrile group to a primary amine.
Caption: Synthetic workflow for this compound.
Detailed Protocol for Nitrile Reduction
This protocol is adapted from the synthesis of a structurally related compound, (4-bromo-2-(trifluoromethyl)phenyl)methanamine.[5]
Materials:
-
4-(Bromomethyl)benzonitrile
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
1M Sodium Hydroxide (NaOH), aqueous solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl) in ethanol
Procedure:
-
A solution of 4-(bromomethyl)benzonitrile in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
Borane dimethyl sulfide complex (BH₃·SMe₂) is added slowly to the cooled solution.
-
The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The mixture is subsequently heated to reflux for approximately 30 minutes to ensure complete conversion.
-
After cooling to room temperature, the reaction is carefully quenched by the addition of 1M aqueous NaOH.
-
The product is extracted from the aqueous layer with ethyl acetate (repeated three times).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
For purification and isolation as the hydrochloride salt, the crude product can be dissolved in a minimal amount of diethyl ether and treated with a solution of HCl in ethanol at 0°C, leading to the precipitation of this compound hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
The unique scaffold of this compound and its derivatives is prevalent in medicinal chemistry. Its ability to act as a versatile linker makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6]
-
Glaucoma Treatment: The compound is a potential precursor in synthetic routes to the biphenyl fragment of Omidenepag Isopropyl, a selective EP2 receptor agonist used to treat glaucoma.[1]
-
Anticancer Agents: Derivatives of 2,4-dianilinopyrimidine containing a 4-(morpholinomethyl)phenyl moiety, which can be synthesized from this compound precursors, have been investigated as potent Focal Adhesion Kinase (FAK) inhibitors for cancer therapy.[7]
-
TRPM8 Antagonists: The biarylmethanamine scaffold is central to a series of antagonists for the TRPM8 channel, which are being explored as clinical candidates for the treatment of migraine.[8]
-
Chemical Probes: The brominated linker allows for the appendage of this molecule to a ligand or pharmacophore, creating trifunctional chemical probes for use in chemical biology experiments to study biological targets.[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, data for the related compound (4-(bromomethyl)phenyl)methanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] Standard laboratory safety precautions should be observed when handling this compound and its derivatives.
Recommended Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.[10]
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[10]
This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing critical data and procedural insights into the utility of this compound.
References
- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]
- 2. This compound | C8H10BrN | CID 24721042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 769057-30-9 [m.chemicalbook.com]
- 4. This compound | 769057-30-9 [m.chemicalbook.com]
- 5. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 6. This compound hydrobromide [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. aksci.com [aksci.com]
An In-depth Technical Guide on the Structure Elucidation of (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Bromomethyl)phenyl)methanamine is a bifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of pharmaceutical agents. Its structure, featuring both a nucleophilic aminomethyl group and an electrophilic bromomethyl group, allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the structure, properties, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and purification are presented, along with a summary of its key spectroscopic data. Furthermore, its role as a crucial intermediate in the synthesis of notable drugs such as Irbesartan is highlighted.
Chemical Structure and Properties
This compound possesses a parasubstituted benzene ring with a bromomethyl (-CH₂Br) and a methanamine (-CH₂NH₂) group.
Chemical Structure:
Molecular Formula: C₈H₁₀BrN[1]
Molecular Weight: 200.08 g/mol [1][2]
IUPAC Name: [4-(bromomethyl)phenyl]methanamine[1]
Synonyms: 4-(Bromomethyl)benzylamine, 1-[4-(Bromomethyl)phenyl]methanamine[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point (Predicted) | 271.0 ± 20.0 °C | PubChem |
| Density (Predicted) | 1.440 ± 0.06 g/cm³ | PubChem |
| pKa (Predicted) | 8.97 ± 0.10 | PubChem |
| LogP (Predicted) | 1.3 | PubChem |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the different types of protons.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 4.5 | Singlet | 2H | Methylene protons (-CH₂Br) |
| ~ 3.8 | Singlet | 2H | Methylene protons (-CH₂NH₂) |
| Variable | Broad Singlet | 2H | Amine protons (-NH₂) |
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum provides information about the carbon skeleton.[2]
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 | Quaternary aromatic carbon (C-CH₂NH₂) |
| ~ 137 | Quaternary aromatic carbon (C-CH₂Br) |
| ~ 129 | Aromatic CH carbons |
| ~ 128 | Aromatic CH carbons |
| ~ 45 | Methylene carbon (-CH₂NH₂) |
| ~ 33 | Methylene carbon (-CH₂Br) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| 1600-1450 | Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | C-N stretching |
| 700-600 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be expected at m/z 200 and 202 with an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
-
Loss of Br•: [M - Br]⁺ at m/z 121.
-
Loss of •CH₂Br: [M - CH₂Br]⁺ at m/z 106.
-
Loss of •NH₂: [M - NH₂]⁺ at m/z 184/186.
-
Tropylium ion formation: A peak at m/z 91 is also expected from the cleavage of the C-C bond benzylic to the amine.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the selective reduction of 4-(bromomethyl)benzonitrile.[2] This starting material can be prepared via the radical bromination of p-tolunitrile.[3]
dot
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-(Bromomethyl)benzonitrile from p-Tolunitrile [3]
-
To a solution of p-tolunitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)benzonitrile, which can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of this compound from 4-(Bromomethyl)benzonitrile (Adapted from a similar procedure[4])
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)benzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) (typically 1.5-2.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol, followed by 1 M aqueous sodium hydroxide (NaOH).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Flash chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane in methanol as the eluent can effectively separate the product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., toluene, ethyl acetate/hexane) can yield the pure compound. The choice of solvent should be determined experimentally.[5]
Role in Drug Development: Synthesis of Irbesartan
This compound is a key precursor, after suitable modification, for the synthesis of the angiotensin II receptor antagonist, Irbesartan, which is used to treat high blood pressure. While not a direct reactant, a closely related intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is commonly used. The synthesis of this intermediate often starts from a tolyl-substituted biphenyl, which undergoes benzylic bromination. The bifunctional nature of this compound makes it an attractive starting point for alternative synthetic routes.
dot
Caption: Role of a key bromomethyl intermediate in Irbesartan synthesis.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals and other complex organic molecules. The structural elucidation of this compound is readily achieved through standard spectroscopic techniques. The synthetic and purification protocols outlined in this guide provide a practical framework for its preparation in a laboratory setting. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of (4-(Bromomethyl)phenyl)methanamine
This compound is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a nucleophilic primary amine and an electrophilic benzylic bromide, allowing for sequential and site-selective reactions. This dual reactivity makes it a valuable synthon for the construction of complex molecular architectures, including pharmaceutical agents and functional polymers. This document provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols for key transformations, quantitative data, and process diagrams.
Core Synthesis Pathways
The synthesis of this compound can be approached through several strategic routes. The main challenge lies in the selective functionalization of the two methyl groups of a suitable precursor or the introduction of these functionalities in a controlled manner. The most common strategies involve:
-
Reduction of a Benzonitrile Precursor: A nitrile group serves as a precursor to the aminomethyl group, which can be reduced in the final step.
-
Bromination of a Toluidine Derivative: A protected p-toluidine derivative can undergo radical bromination at the benzylic position.
-
Functionalization of a Pre-existing Bromomethylarene: Introduction of the amine functionality to a molecule already containing the bromomethyl group.
Below, we explore these pathways in detail.
Pathway 1: Reduction of 4-(Bromomethyl)benzonitrile
This pathway involves the synthesis of 4-(bromomethyl)benzonitrile from p-tolunitrile, followed by the reduction of the nitrile group to the primary amine.
Logical Workflow for Pathway 1
Caption: Synthesis of this compound via benzylic bromination and subsequent nitrile reduction.
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)benzonitrile
This procedure is analogous to the benzylic bromination of other toluene derivatives.
-
Materials: p-Tolunitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure: To a solution of p-tolunitrile (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and filter off the succinimide. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
The following protocol for the reduction of a substituted benzonitrile to a benzylamine is a representative example.[1][2]
-
Materials: 4-(Bromomethyl)benzonitrile, Borane dimethyl sulfide complex (BH₃·SMe₂), Tetrahydrofuran (THF), 1M Sodium Hydroxide (NaOH), Ethyl acetate.
-
Procedure: A solution of 4-(bromomethyl)benzonitrile (1 equivalent) in anhydrous THF is cooled to 0°C under a nitrogen atmosphere. Borane dimethyl sulfide complex (BH₃·SMe₂, 2.5 equivalents, 10M) is added dropwise. The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes. Subsequently, the mixture is heated to reflux for 1 hour to ensure complete conversion.[1][2] After cooling to room temperature, the reaction is quenched by the slow addition of 1M aqueous NaOH. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford this compound.
Quantitative Data
The following table presents representative yields for the key transformations in this pathway, based on analogous reactions reported in the literature.
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Benzylic Bromination | 4'-methyl-[1,1'-biphenyl]-2-carbonitrile | 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | N-bromosuccinimide, 2,2'-azobis-2,4-dimethylvaleronitrile | 75 | [3] |
| Nitrile Reduction | 4-bromo-2-(trifluoromethyl)benzonitrile | (4-bromo-2-(trifluoromethyl)phenyl)methanamine | BH₃·SMe₂, THF | 77 | [1][2] |
Pathway 2: Bromination of a Protected p-Toluidine Derivative
This approach involves the protection of the amino group of p-toluidine, followed by benzylic bromination of the methyl group, and subsequent deprotection.
Logical Workflow for Pathway 2
Caption: Synthesis of this compound from p-toluidine via protection, bromination, and deprotection.
Experimental Protocols
Step 1: Protection of p-Toluidine (Boc Protection as an example)
-
Materials: p-Toluidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: To a solution of p-toluidine (1 equivalent) and TEA (1.2 equivalents) in DCM, add a solution of Boc₂O (1.1 equivalents) in DCM dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain tert-butyl (p-tolyl)carbamate.
Step 2: Benzylic Bromination of N-Boc-p-toluidine
-
Materials: tert-butyl (p-tolyl)carbamate, NBS, AIBN, CCl₄.
-
Procedure: This step is analogous to the bromination in Pathway 1. A mixture of tert-butyl (p-tolyl)carbamate (1 equivalent), NBS (1.1 equivalents), and a catalytic amount of AIBN in CCl₄ is refluxed until the starting material is consumed. The workup is similar to that described previously to yield tert-butyl (4-(bromomethyl)phenyl)carbamate.
Step 3: Deprotection of the Boc Group
-
Materials: tert-butyl (4-(bromomethyl)phenyl)carbamate, Trifluoroacetic acid (TFA), DCM.
-
Procedure: Dissolve tert-butyl (4-(bromomethyl)phenyl)carbamate (1 equivalent) in DCM and add TFA (5-10 equivalents) at 0°C. Stir the mixture at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. The organic layer is then dried and concentrated to give the final product. Note: This deprotection would yield 4-(bromomethyl)aniline. To obtain the target molecule, a reduction of the aniline to a benzylamine would be necessary in an earlier step, which complicates this pathway.
A more direct, though challenging, approach would be the direct bromination of a precursor like N-benzyl-p-toluidine followed by debenzylation. However, controlling selectivity can be difficult.
Pathway 3: Reduction of 4-(Bromomethyl)benzoic Acid and Subsequent Amination
This pathway involves the reduction of a carboxylic acid to an alcohol, which is then converted to the amine.
Logical Workflow for Pathway 3
Caption: Synthesis of this compound from 4-(bromomethyl)benzoic acid.
Experimental Protocols
Step 1: Preparation of (4-(Bromomethyl)phenyl)methanol
The following protocol is a direct synthesis for this intermediate.[4]
-
Materials: 4-(Bromomethyl)benzoic acid, Borane-tetrahydrofuran complex (Borane/THF), Methanol (MeOH), Ethyl acetate, 5% HCl, NaHCO₃.
-
Procedure: A suspension of 4-(bromomethyl)benzoic acid (5.04 g, 23.3 mmol) in THF (30 mL) is cooled to 0°C.[4] Borane/THF (35 mmol) is added, and the ice bath is removed, allowing the mixture to warm to room temperature and stir for 1.5 hours.[4] The excess borane is quenched first with MeOH, then with water.[4] The reaction mixture is concentrated in vacuo and redissolved in ethyl acetate. The ethyl acetate layer is washed with 5% HCl, water, NaHCO₃, and brine, then dried over MgSO₄, filtered, and evaporated to afford the product.[4]
Step 2: Conversion of Alcohol to Amine
This is a multi-step process typically involving conversion of the alcohol to a leaving group, followed by substitution with an azide and subsequent reduction.
-
a) Chlorination: The (4-(bromomethyl)phenyl)methanol is reacted with thionyl chloride (SOCl₂) or a similar chlorinating agent to produce 1-(bromomethyl)-4-(chloromethyl)benzene.
-
b) Azide Formation: The resulting benzyl chloride is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield 1-(azidomethyl)-4-(bromomethyl)benzene.
-
c) Reduction: The azide is finally reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Quantitative Data
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Carboxylic Acid Reduction | 4-(Bromomethyl)benzoic acid | (4-(Bromomethyl)phenyl)methanol | Borane/THF | 94 | [4] |
Summary and Conclusion
The synthesis of this compound can be accomplished through several viable pathways. The choice of a particular route will depend on the availability of starting materials, cost considerations, and the desired scale of the synthesis.
-
Pathway 1 (Nitrile Reduction) is a strong candidate due to the relatively straightforward nature of both the benzylic bromination and the nitrile reduction steps.
-
Pathway 2 (from p-Toluidine) introduces the complexity of protection and deprotection steps, which can add to the overall number of steps and potentially lower the overall yield.
-
Pathway 3 (from Benzoic Acid) is also a viable option, with a high-yielding initial reduction step. However, the subsequent conversion of the alcohol to the amine involves multiple transformations and the use of potentially hazardous reagents like sodium azide.
For laboratory-scale synthesis, Pathway 1 appears to be one of the more efficient routes, provided the starting p-tolunitrile is readily available. For industrial-scale production, a thorough process optimization would be necessary for any of these routes to maximize yield and minimize cost and safety concerns. This guide provides the foundational information necessary for researchers and developers to select and implement a suitable synthetic strategy for obtaining this compound.
References
- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]
- 2. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 3. EP0973729A1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
An In-depth Technical Guide to (4-(Bromomethyl)phenyl)methanamine (CAS 769057-30-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Bromomethyl)phenyl)methanamine, with CAS number 769057-30-9, is a bifunctional organic compound that serves as a versatile building block in modern organic synthesis. Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, allows for sequential and controlled chemical modifications. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds.[1] The benzylic bromide group offers a reactive site for nucleophilic substitution, while the primary amine group can readily undergo reactions such as acylation, alkylation, and formation of imines.[1]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. While experimental spectroscopic data is not widely available in the public domain, computed properties and data from commercial suppliers provide valuable information.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | PubChem[2] |
| Molecular Weight | 200.08 g/mol | PubChem[2] |
| CAS Number | 769057-30-9 | PubChem[2] |
| IUPAC Name | [4-(bromomethyl)phenyl]methanamine | PubChem[2] |
| Synonyms | 4-(Bromomethyl)benzylamine | PubChem[2] |
| Boiling Point (Predicted) | 271.0 ± 20.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.440 ± 0.06 g/cm³ | ChemicalBook[3] |
| XLogP3 (Computed) | 1.3 | PubChem[2] |
Table 2: Spectroscopic Data Summary
| Data Type | Information | Source |
| ¹H NMR | Predicted spectra are available. Commercial suppliers may provide experimental data upon request. | Ambeed[4] |
| ¹³C NMR | Predicted spectra are available. Commercial suppliers may provide experimental data upon request. | Ambeed[4] |
| Mass Spectrometry | Predicted mass spectra are available. Commercial suppliers may provide experimental data upon request. | Ambeed[4] |
| IR Spectroscopy | Predicted IR spectra are available. Commercial suppliers may provide experimental data upon request. | Ambeed[4] |
Synthesis and Experimental Protocols
Synthesis via Reduction of 4-(Bromomethyl)benzonitrile
This method involves the chemoselective reduction of the nitrile group of 4-(bromomethyl)benzonitrile to a primary amine, without affecting the benzylic bromide.
Experimental Protocol (Representative Example for a Related Compound) :[1][5]
-
Dissolution: Dissolve 4-(bromomethyl)benzonitrile (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent, such as borane dimethyl sulfide complex (BH₃·SMe₂) (typically 1.5-2.0 eq), to the cooled nitrile solution while maintaining the temperature at 0 °C.
-
Warming and Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 1-3 hours) to ensure complete conversion.
-
Quenching: Cool the reaction mixture to room temperature and cautiously quench the excess reducing agent by the slow addition of an aqueous acid solution (e.g., 1M HCl) or a basic solution (e.g., 1M NaOH).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or crystallization, to yield pure this compound.
Synthesis via Gabriel Synthesis
The Gabriel synthesis provides a classic method for preparing primary amines from primary alkyl halides, avoiding over-alkylation.[6][7][8] This route would typically start from 1-bromo-4-(bromomethyl)benzene.
Experimental Protocol (General Procedure) :[9]
-
N-Alkylation: React potassium phthalimide (1.0 eq) with 1-bromo-4-(bromomethyl)benzene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the Sₙ2 reaction, forming N-(4-(bromomethyl)benzyl)phthalimide.
-
Isolation of Intermediate: After the reaction is complete, the intermediate N-alkylphthalimide can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.
-
Hydrazinolysis (Ing-Manske Procedure): Treat the isolated N-(4-(bromomethyl)benzyl)phthalimide with hydrazine hydrate (N₂H₄·H₂O) in a protic solvent such as ethanol.[6] The mixture is typically refluxed for several hours.
-
Work-up: Upon cooling, the phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration.
-
Isolation of Amine: The filtrate, containing the desired primary amine, is then worked up. This may involve removing the solvent under reduced pressure and then performing an acid-base extraction to isolate the amine.
-
Purification: The crude amine can be further purified by distillation or column chromatography.
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a highly valuable linker in the construction of complex organic molecules.[1]
-
Reactions at the Benzylic Bromide: The electrophilic benzylic carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, including O-nucleophiles (alcohols, carboxylates), N-nucleophiles (amines, azides), and S-nucleophiles (thiols).[1] This allows for the introduction of the 4-(aminomethyl)benzyl moiety into larger molecular scaffolds.
-
Reactions at the Primary Amine: The nucleophilic primary amine can participate in various reactions, such as acylation to form amides, alkylation to form secondary and tertiary amines, and condensation with aldehydes or ketones to form imines.[1]
This versatile reactivity profile is instrumental in combinatorial chemistry and the synthesis of libraries of compounds for drug discovery. The ability to selectively react at either functional group provides chemists with significant synthetic flexibility.
Visualizations
General Synthesis and Reaction Workflow
The following diagram illustrates the central role of this compound in synthetic chemistry, depicting its formation from a nitrile precursor and its subsequent reactions with various nucleophiles and electrophiles.
Caption: Synthetic routes to and key reactions of this compound.
Logical Relationship of Functional Groups and Reactivity
This diagram illustrates the logical relationship between the two key functional groups of this compound and their respective reactivities, which form the basis of its utility in organic synthesis.
Caption: Dual reactivity of this compound's functional groups.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its well-defined, dual-reactive sites allow for the strategic and controlled construction of complex molecular architectures. While detailed, publicly available experimental data is limited, the established reactivity patterns of its functional groups provide a solid foundation for its application in the synthesis of novel compounds with potential therapeutic value. Further research and publication of detailed experimental procedures and spectroscopic data would greatly benefit the scientific community.
References
- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]
- 2. This compound | C8H10BrN | CID 24721042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 769057-30-9 [m.chemicalbook.com]
- 4. 769057-30-9|this compound| Ambeed [ambeed.com]
- 5. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Physical Properties of (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Bromomethyl)phenyl)methanamine, also known as 4-(aminomethyl)benzyl bromide, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its chemical reactivity.
Core Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | --INVALID-LINK-- |
| Molecular Weight | 200.08 g/mol | --INVALID-LINK-- |
| CAS Number | 769057-30-9 | --INVALID-LINK-- |
| Boiling Point | 271.0 ± 20.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.440 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 8.97 ± 0.10 (Predicted) | --INVALID-LINK-- |
Solubility Profile
The solubility of this compound in various solvents at 25°C is crucial for its application in synthesis and biological assays.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL |
| Methanol | 20 - 30 mg/mL |
| Dichloromethane | 40 - 50 mg/mL |
| Water | <1 mg/mL |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/min) is initially used to obtain an approximate melting range.
-
Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/min) through the expected melting range.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
Objective: To quantitatively determine the solubility of this compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, methanol, DMSO).
-
Equilibration: The vials are sealed and placed on an orbital shaker or stirred at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is centrifuged at high speed to pellet the excess undissolved solid.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
Chemical Reactivity and Synthetic Utility
Due to the absence of direct involvement in known biological signaling pathways, a diagram illustrating the chemical reactivity of this compound is more pertinent. This compound's dual functionality allows it to participate in a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional molecules.[1]
Caption: Reactivity of this compound.
This diagram illustrates the dual reactivity of the molecule. The primary amine can undergo acylation, sulfonylation, and condensation reactions, while the benzylic bromide is susceptible to nucleophilic substitution by oxygen, sulfur, and carbon nucleophiles.
Synthetic Workflow Example
The following diagram outlines a general experimental workflow for the use of this compound as a building block in a typical synthetic route.
Caption: Synthetic workflow using the target compound.
This workflow demonstrates a common strategy where one of the reactive sites is temporarily protected to allow for selective reaction at the other site, followed by deprotection and further modification. This highlights the utility of this compound in the controlled, stepwise construction of complex molecules.
References
(4-(Bromomethyl)phenyl)methanamine molecular weight and formula
This document provides core chemical data for (4-(Bromomethyl)phenyl)methanamine, a compound of interest to researchers, scientists, and drug development professionals. The information is presented in a clear, tabular format for ease of reference.
Chemical Data Summary
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C8H10BrN[1][2][3] |
| Molecular Weight | 200.08 g/mol [1][2][3] |
| Monoisotopic Mass | 198.99966 Da[1] |
As an AI assistant, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The core data requested regarding the molecular weight and formula has been provided in the table above.
References
The Dual Functionality of (4-(Bromomethyl)phenyl)methanamine: A Technical Guide for Linker Chemistry in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The hetero-bifunctional linker, (4-(Bromomethyl)phenyl)methanamine, also known as 4-(aminomethyl)benzyl bromide, represents a cornerstone in the construction of complex bioconjugates and pharmaceutical compounds. Its unique structure, featuring two distinct and orthogonally reactive functional groups on a rigid phenyl scaffold, provides chemists with exceptional flexibility and control in sequential synthesis. This guide explores the core chemistry of this linker, its application in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs), and provides detailed protocols for its use.
Chapter 1: The Core of Duality - Physicochemical Properties and Reactive Moieties
This compound is characterized by a central benzene ring substituted with a nucleophilic primary amine (-CH₂NH₂) and a highly reactive, electrophilic benzylic bromide (-CH₂Br).[1] This dual nature allows for a two-step conjugation strategy, where each functional group can be addressed independently under different reaction conditions.
| Property | Value | Source |
| IUPAC Name | [4-(bromomethyl)phenyl]methanamine | PubChem[2] |
| Molecular Formula | C₈H₁₀BrN | PubChem[2] |
| Molecular Weight | 200.08 g/mol | PubChem[2] |
| CAS Number | 769057-30-9 | PubChem[2] |
| InChIKey | FVFJGQJXAWCHIE-UHFFFAOYSA-N | PubChem[2] |
The reactivity of the benzylic bromide is significantly enhanced due to the stabilization of the carbocation intermediate by the adjacent aromatic ring, making it an excellent leaving group for nucleophilic substitution reactions (SN1 and SN2).[1] Concurrently, the primary amine serves as a versatile nucleophilic handle for forming stable amide, imine, or sulfonamide bonds.[1]
Figure 1: Reaction pathways at the nucleophilic amine and electrophilic bromide sites.
Chapter 2: Application in Antibody-Drug Conjugates (ADCs)
A paramount application of this linker chemistry is in the construction of Antibody-Drug Conjugates (ADCs). The structural analogue, p-aminobenzyl alcohol (PABA), is a critical component of the widely used "self-immolative" linker system, often combined with a protease-cleavable dipeptide like Valine-Citrulline (VC).[3] In this configuration, the amine of the linker is first acylated by the dipeptide, and the benzylic position is used to carbamate-link a cytotoxic payload.
The resulting drug-linker, for example, Maleimidocaproyl-Val-Cit-PABC-MMAE (MC-VC-PABC-MMAE), is then conjugated to a monoclonal antibody. Upon internalization of the ADC by a cancer cell and trafficking to the lysosome, the Val-Cit dipeptide is cleaved by Cathepsin B. This initiates an electronic cascade: the now-free aniline nitrogen lone pair pushes electrons into the aromatic ring, triggering a 1,6-elimination that fragments the carbamate bond and releases the unmodified, active cytotoxic payload (e.g., MMAE).[3]
Figure 2: The intracellular signaling cascade for drug release from a PABC linker.
Chapter 3: Quantitative Data Presentation
The precise construction and characterization of ADCs are critical for ensuring efficacy and safety. Key parameters include the Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules per antibody, and in vitro cytotoxicity (IC₅₀). The following table summarizes characterization data for a Trastuzumab-vcMMAE ADC, demonstrating a typical heterogeneous mixture from a cysteine-based conjugation.
Table 1: Characterization Data for Trastuzumab-vcMMAE ADC Data adapted from Gholami et al., Breast Cancer (2022).
| Parameter | Description | Value |
| DAR Distribution | Percentage of total antibody population with a specific number of MMAE molecules attached. | Unconjugated: 14.1% |
| DAR 2: 44.9% | ||
| DAR 4: 16.9% | ||
| DAR 6: 13.2% | ||
| DAR 8: 10.9% | ||
| Average DAR | The average number of drug molecules per antibody, calculated from the distribution. | ~3.4 |
| In Vitro Cytotoxicity | 50% inhibitory concentration (IC₅₀) against HER2-positive breast cancer cells. | MDA-MB-453: 10 ng/mL |
| 50% inhibitory concentration (IC₅₀) against HER2-negative cells. | HEK-293: > 1000 ng/mL |
These results show a successful conjugation with an average DAR of approximately 3.4.[4] The potent cytotoxicity against the HER2-positive cell line and the significantly lower impact on the HER2-negative line confirm the target-specific action of the ADC.[4][5]
Chapter 4: Experimental Protocols
The synthesis of a complete ADC is a multi-step process. Below are representative protocols for the synthesis of the drug-linker cassette and its final conjugation to an antibody.
Protocol 4.1: Synthesis of Fmoc-Val-Cit-PABC-MMAE Drug-Linker
This protocol describes the coupling of the cytotoxic payload MMAE to the protected linker backbone.
Materials:
-
Fmoc-Val-Cit-PABC-PNP (activated linker)
-
Monomethylauristatin E (MMAE)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Dry Pyridine
-
Semi-preparative HPLC for purification
Procedure:
-
Dissolve Fmoc-VC-PABC-PNP (1.1 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.
-
Add dry pyridine to the solution.
-
Stir the reaction at room temperature and monitor progress using HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilize the purified fractions to obtain Fmoc-VC-PAB-MMAE as a solid.
Typical yields for this reaction are in the range of 75-80%.[6]
Protocol 4.2: Cysteine-Based Conjugation of MC-VC-PABC-MMAE to Trastuzumab
This protocol details the attachment of the maleimide-activated drug-linker to a monoclonal antibody via its interchain cysteine residues.
Materials:
-
Trastuzumab (or other IgG antibody) at ~10 mg/mL
-
MC-VC-PABC-MMAE (Maleimide-activated drug-linker)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Reduction:
-
To the antibody solution in PBS, add a 10-20 fold molar excess of TCEP (or DTT) solution.
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.[2]
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of MC-VC-PABC-MMAE in DMSO.
-
Add a slight molar excess (e.g., 5-8 equivalents per antibody) of the drug-linker solution to the reduced antibody.[7] The final concentration of organic solvent (DMSO) should be kept low (<10%) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight.[3]
-
-
Purification:
-
Stop the reaction by adding an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using a desalting column equilibrated with PBS.[8]
-
-
Characterization:
Figure 3: A step-by-step workflow for the synthesis and purification of an ADC.
Conclusion
The this compound linker and its structural analogues are powerful tools in medicinal chemistry and drug development. Their inherent dual functionality enables controlled, sequential reactions essential for building the sophisticated architectures of modern therapeutics like ADCs. By understanding the linker's reactivity, the mechanism of drug release, and the detailed protocols for conjugation, researchers can better design and synthesize next-generation targeted therapies with improved efficacy and safety profiles.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bicellscientific.com [bicellscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab-monomethyl auristatin E conjugate exhibits potent cytotoxic activity in vitro against HER2-positive human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. agilent.com [agilent.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Bromomethyl)phenyl)methanamine, also known as 4-(aminomethyl)benzyl bromide, is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring both a primary amine and a benzylic bromide, allows it to act as a versatile linker and building block.[1][2] The presence of two distinct reactive centers—an electrophilic benzylic bromide and a nucleophilic primary amine—enables sequential and controlled modifications, making it an ideal starting material for the synthesis of a diverse array of complex molecules, including pharmaceuticals and functional materials.[1] This guide provides a detailed analysis of the electrophilic and nucleophilic sites of this compound, supported by experimental data and protocols.
Core Concepts: Nucleophilicity and Electrophilicity
In organic reactions, a nucleophile is a chemical species that donates an electron pair to form a chemical bond in a reaction. Nucleophiles are electron-rich. Conversely, an electrophile is a chemical species that accepts an electron pair to form a new covalent bond. Electrophiles are electron-poor. The dual functionality of this compound provides both a nucleophilic and an electrophilic center within the same molecule, as illustrated below.
References
An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (4-(Bromomethyl)phenyl)methanamine, a crucial bifunctional building block in modern organic synthesis. Given the compound's utility in the development of pharmaceuticals and other complex molecules, a thorough understanding of its solubility characteristics is essential for reaction optimization, purification, and formulation.
This compound , with the CAS number 769057-30-9, is a versatile organic compound featuring both a nucleophilic primary amine and an electrophilic benzylic bromide. This dual reactivity allows for its use as a linker in the synthesis of a wide array of complex molecules.[1] The aminomethyl group provides a site for reactions such as amidation and imine formation, while the bromomethyl group is susceptible to nucleophilic substitution.[1]
Core Concepts in Solubility for Drug Development
The solubility of a compound is a critical physicochemical property that influences its behavior in both chemical reactions and biological systems. In drug discovery and development, poor solubility can lead to challenges in formulation, reduced bioavailability, and inaccurate in vitro assay results. Understanding the solubility of a synthetic intermediate like this compound in various organic solvents is paramount for:
-
Reaction Solvent Selection: Ensuring that reactants are in the same phase for optimal reaction kinetics.
-
Purification Processes: Selecting appropriate solvents for crystallization, precipitation, and chromatography.
-
Handling and Storage: Choosing suitable solvents for preparing stock solutions and for long-term stability.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar compounds, while non-polar solvents are better for non-polar compounds. This compound possesses both polar (amine group) and moderately non-polar (bromophenyl group) characteristics, leading to a varied solubility profile.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. The following table summarizes the available data for the target compound and provides solubility information for structurally similar compounds to offer a comparative perspective. Researchers are advised to determine solubility experimentally for their specific applications.
| Solvent | Chemical Class | Polarity | This compound | Benzylamine[2][3][4][5][6] | p-Xylylenediamine[7][8][9] | 4-Bromobenzylamine |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | >50 mg/mL | Miscible | Soluble | Likely Soluble |
| Methanol | Alcohol | High | 20-30 mg/mL | Miscible | Soluble | Likely Soluble |
| Ethanol | Alcohol | High | Data not available | Miscible | Soluble in Ethanol/KOH | Data not available |
| Dichloromethane (DCM) | Halogenated | Medium | 40-50 mg/mL | Soluble | Data not available | Data not available |
| Acetone | Ketone | Medium | Data not available | Miscible | Data not available | Data not available |
| Diethyl Ether | Ether | Low | Data not available | Miscible | Data not available | Soluble |
| Benzene | Aromatic | Low | Data not available | Miscible | Data not available | Data not available |
| Water | Protic | High | <1 mg/mL (>100 mg/mL for hydrobromide salt) | Miscible | Soluble | Data not available |
Note: "Likely Soluble" is an estimation based on the solubility of structurally similar compounds. Experimental verification is recommended.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
1. Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove the excess solid, and the concentration of the solute in the filtrate is determined analytically.
2. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3. Procedure:
- Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
- Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
- Solvent Addition: Add a known volume of the selected organic solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a constant temperature bath on an orbital shaker. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium. The temperature should be controlled and recorded.
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to sediment.
- Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
- Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the calibration standards.
- Analysis: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
- Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualizations
Experimental workflow for the shake-flask solubility determination method.
References
- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. N-BENZYLAMINE - Ataman Kimya [atamanchemicals.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]
- 7. p-Xylylenediamine 99 539-48-0 [sigmaaldrich.com]
- 8. p-Xylylenediamine, 97% | Fisher Scientific [fishersci.ca]
- 9. chembk.com [chembk.com]
A Technical Guide to the Spectroscopic Data of (4-(Bromomethyl)phenyl)methanamine
Introduction
(4-(Bromomethyl)phenyl)methanamine, with CAS number 769057-30-9, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3][4] Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, makes it a versatile building block in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the spectroscopic data for this compound, along with detailed experimental protocols for data acquisition and a visualization of its chemical reactivity and analytical workflow.
Molecular Structure and Properties
Spectroscopic Data
The structural elucidation and confirmation of this compound rely on several key spectroscopic techniques. The following sections present the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.[1]
¹H NMR (Proton NMR) Data
The proton NMR spectrum reveals the different types of protons and their neighboring environments. The expected chemical shifts for this compound are summarized below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | Variable (broad) | Singlet | 2H |
| Aromatic (C₆H₄) | ~7.3-7.5 | Multiplet | 4H |
| -CH₂Br | ~4.5-4.8 | Singlet | 2H |
| -CH₂NH₂ | ~3.8-4.0 | Singlet | 2H |
Note: The chemical shift of the amine protons (-NH₂) is variable and depends on the solvent and concentration. A deuterium exchange experiment can confirm its presence.[1]
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1]
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (C₆H₄) | ~120-140 |
| -CH₂NH₂ | ~45-47 |
| -CH₂Br | ~33-35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium (often broad) |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium to strong |
| C-N Stretch | 1020-1250 | Medium |
| C-Br Stretch | 500-600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance).[1]
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 200/202 (~1:1) | Molecular ion |
| [M-Br]⁺ | 121 | Loss of bromine radical |
| [M-CH₂NH₂]⁺ | 170/172 (~1:1) | Loss of aminomethyl radical |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[6]
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger sample size (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[6] A greater number of scans will be required.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[7]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr, NaCl).[7][8]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample holder.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.[9]
-
Ensure the sample is free of non-volatile salts or buffers, which can interfere with the analysis.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer's ion source (e.g., via direct infusion or coupled with a chromatographic system like GC or LC).
-
Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
-
Visualizations
Chemical Reactivity Pathway
This compound is a versatile bifunctional molecule. The following diagram illustrates its dual reactivity, with the nucleophilic amine group and the electrophilic benzylic bromide group available for various chemical transformations.
Caption: Reactivity of this compound.
Experimental Workflow for Compound Characterization
The general workflow for the synthesis and characterization of a chemical compound like this compound is depicted below.
Caption: Workflow for compound characterization.
References
- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]
- 2. 769057-30-9|this compound|BLD Pharm [bldpharm.com]
- 3. allbiopharm.com [allbiopharm.com]
- 4. 1-[4-(Bromomethyl)phenyl]methanamine | 769057-30-9 [sigmaaldrich.com]
- 5. This compound | C8H10BrN | CID 24721042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to (4-(Bromomethyl)phenyl)methanamine: Commercial Availability, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of (4-(Bromomethyl)phenyl)methanamine, a bifunctional building block crucial for chemical synthesis and drug discovery. It details the compound's commercial availability, chemical properties, and significant applications. Furthermore, this document outlines a key synthetic protocol for its preparation and visualizes the synthetic pathway and its utility in chemical biology workflows. The content is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound, with CAS number 76907-30-9, is a versatile organic compound featuring two distinct reactive sites: a nucleophilic primary amine (-CH₂NH₂) and an electrophilic benzylic bromide (-CH₂Br).[1] This dual functionality allows for sequential and controlled chemical modifications, making it an invaluable linker molecule in the synthesis of complex molecular architectures.[1] The benzylic position of the bromide enhances its reactivity as a leaving group in nucleophilic substitution reactions, while the primary amine serves as a key handle for forming amides, imines, and other nitrogen-containing functionalities.[1] These characteristics make it a strategic component in combinatorial chemistry and the development of novel pharmaceuticals and functional materials.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 769057-30-9 | [2][3][4] |
| Molecular Formula | C₈H₁₀BrN | [2][3][4] |
| Molecular Weight | 200.08 g/mol | [1][4] |
| IUPAC Name | [4-(bromomethyl)phenyl]methanamine | [4] |
| Synonyms | 4-(Bromomethyl)benzylamine, 1-[4-(Bromomethyl)phenyl]methanamine | [4] |
| InChI Key | FVFJGQJXAWCHIE-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥90-95% | [2] |
Commercial Availability
This compound is available from several chemical suppliers for research and development purposes. It is important to note that this chemical is intended for laboratory use only and not for human or veterinary applications.[1][3] Pricing and specific quantities are generally available upon request from the suppliers.
| Supplier | Catalog Number (Example) | Purity | Notes |
| Sigma-Aldrich | ATC311763472 | 90% | Pricing and availability may require login or direct contact. |
| Benchchem | B1325371 | Not specified | For research use only.[1] |
| Ambeed | Not specified | Not specified | May be subject to hazardous material shipping fees.[5] |
| CymitQuimica | IN-DA00G9Q8 | Not specified | Intended for lab use only.[3] |
| AOBChem (奥佰医药) | AB01913 | 95% | Listed as in stock.[2] |
Applications in Synthesis and Drug Discovery
The unique structure of this compound makes it a valuable intermediate in the synthesis of a wide range of organic molecules.
Dual-Functional Linker
The compound's primary utility lies in its role as a heterobifunctional linker. The amine and bromomethyl groups can be reacted selectively, providing chemists with significant flexibility in designing synthetic routes for complex targets such as macrocycles and diverse heterocyclic systems.[1]
Pharmaceutical Synthesis
This building block is relevant in the synthesis of biologically active compounds. For instance, its structural motifs are found in precursors to important pharmaceuticals. A notable example is its relevance in synthetic routes toward selective EP2 receptor agonists like Omidenepag Isopropyl, which is used in the treatment of glaucoma.[1]
Chemical Probe Development
While not directly this compound, structurally related compounds are used to create trifunctional chemical probes.[6] These probes contain a synthetic handle (like a bromomethyl group), a photoactivatable group, and a reporter tag (like an alkyne).[6] This allows for covalent modification of biological targets upon UV activation, enabling downstream applications such as target identification and validation.[6] The logical workflow for such an application is depicted below.
Caption: Workflow for using bifunctional linkers in chemical probe synthesis for target identification.
Key Experimental Protocols
A primary method for synthesizing this compound is through the selective reduction of 4-(bromomethyl)benzonitrile. This approach is advantageous due to the commercial availability of the nitrile precursor.
Synthesis via Selective Nitrile Reduction
The critical step is the chemoselective reduction of the nitrile group to a primary amine without affecting the labile benzylic bromide.[1]
-
Starting Material: 4-(Bromomethyl)benzonitrile. This precursor can be prepared via the radical bromination of p-tolunitrile.[1]
-
Reducing Agent: Borane dimethyl sulfide complex (BH₃·SMe₂) is a common and effective reagent for this transformation under mild conditions.[1]
-
Solvent: An aprotic solvent such as tetrahydrofuran (THF) is typically used.[1]
-
General Procedure: The reaction generally involves dissolving 4-(bromomethyl)benzonitrile in THF and cooling the mixture (e.g., to 0°C). The borane dimethyl sulfide complex is then added, and the reaction is allowed to warm to room temperature and may be refluxed to ensure complete conversion.[1] Subsequent workup and purification yield the desired this compound.
The synthetic pathway is illustrated in the diagram below.
Caption: Synthesis of this compound from p-tolunitrile.
Conclusion
This compound is a commercially available and highly valuable reagent for synthetic chemistry. Its dual reactivity enables its use as a versatile linker in the construction of complex molecules for pharmaceutical and materials science applications. The well-established synthetic route via selective nitrile reduction provides a reliable method for its preparation in a laboratory setting. This guide provides foundational information for researchers looking to incorporate this powerful building block into their synthetic and drug discovery programs.
References
- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]
- 2. allbiopharm.com [allbiopharm.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | C8H10BrN | CID 24721042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 769057-30-9|this compound| Ambeed [ambeed.com]
- 6. scientificlabs.ie [scientificlabs.ie]
An In-depth Technical Guide on the Stability and Storage of (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(4-(Bromomethyl)phenyl)methanamine is a bifunctional organic compound utilized as a versatile building block in the synthesis of various pharmaceutical and chemical entities. Its dual reactivity, stemming from a primary amine and a benzylic bromide, necessitates careful handling and storage to ensure its stability and integrity. This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on available data from chemical suppliers and the general chemical literature on related structures.
Summary of Storage Conditions
While specific, long-term stability studies for this compound are not extensively documented in peer-reviewed literature, a consensus on optimal storage conditions can be drawn from supplier safety data sheets (SDS). These recommendations are crucial for minimizing degradation and ensuring the compound's suitability for research and development purposes.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -10°C | To minimize thermal degradation pathways and maintain chemical stability. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation of the benzylamine moiety. |
| Light | Keep in a dark place | To avoid light-induced degradation reactions. |
| Moisture | Store in a dry environment | To prevent hydrolysis of the benzylic bromide. |
Potential Degradation Pathways
The chemical structure of this compound contains two reactive functional groups: a primary benzylamine and a benzylic bromide. Each of these groups is susceptible to specific degradation pathways, which can be inferred from the established chemistry of similar compounds.
-
Oxidation of the Benzylamine: Primary amines, particularly benzylamines, are susceptible to oxidation, which can be catalyzed by air and light.[1] The oxidation of benzylamines can lead to the formation of imines, which can further hydrolyze to benzaldehydes, or under certain conditions, be oxidized to the corresponding amides.[2][3][4]
-
Hydrolysis of the Benzylic Bromide: Benzylic bromides are reactive electrophiles that can undergo nucleophilic substitution reactions. In the presence of water, hydrolysis can occur, leading to the formation of the corresponding benzyl alcohol. This reaction can be accelerated by elevated temperatures.
-
Elimination Reactions: Benzylic halides can also undergo elimination reactions, particularly in the presence of a base, to form a conjugated alkene.[5]
-
Self-Reactivity: Due to the presence of both a nucleophile (amine) and an electrophile (benzylic bromide) in the same molecule, there is a potential for intermolecular self-condensation, leading to oligomerization or polymerization, especially under inappropriate storage conditions (e.g., elevated temperatures).
Below is a diagram illustrating the potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
A general workflow for a forced degradation study would involve:
-
Stress Conditions: Exposing the compound to a variety of stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at various temperatures.
-
Oxidation: Treatment with agents like hydrogen peroxide.
-
Thermal Stress: Heating the solid compound at elevated temperatures.
-
Photostability: Exposing the compound to UV and visible light.
-
-
Analytical Monitoring: Utilizing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.
-
Characterization: Identifying the structure of significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The diagram below outlines a logical workflow for the handling and storage of this compound to ensure its stability.
Caption: Recommended workflow for handling and storing this compound.
Conclusion and Recommendations
This compound is a reactive chemical that requires stringent storage and handling procedures to maintain its quality. The primary recommendations are refrigeration at 2-8°C or -10°C, storage under an inert atmosphere, and protection from light and moisture. While specific stability data is lacking, an understanding of the potential degradation pathways involving the benzylamine and benzylic bromide moieties allows for the implementation of appropriate preventative measures. For critical applications, it is advisable for researchers to perform their own stability assessments under their specific laboratory conditions.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ch 11 : Eliminations of benzylic systems [chem.ucalgary.ca]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. pharmasm.com [pharmasm.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
Reactivity of the Benzylic Bromide in (4-(Bromomethyl)phenyl)methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Bromomethyl)phenyl)methanamine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the benzylic bromide moiety, including its synthesis, kinetic data, and detailed experimental protocols for its key reactions. The strategic application of this compound in drug discovery and the development of complex molecular architectures is also discussed.
Introduction
This compound serves as a valuable building block in organic synthesis due to its dual reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution, while the primary amine provides a handle for further functionalization. This combination makes it an ideal scaffold for the construction of diverse molecular frameworks, from small-molecule drug candidates to complex macrocycles.
The heightened reactivity of the benzylic bromide is attributed to the stabilization of the carbocation intermediate or the transition state by the adjacent phenyl ring, facilitating both SN1 and SN2 reaction pathways.[1][2] This inherent reactivity allows for the efficient introduction of a variety of functional groups through reactions with a broad spectrum of nucleophiles.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound Hydrochloride (Hypothetical)
Disclaimer: This is a representative protocol based on similar transformations and should be optimized for specific laboratory conditions.
-
Protection of the Amine: 4-Methylbenzylamine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield tert-butyl (4-methylbenzyl)carbamate.
-
Benzylic Bromination: The protected intermediate is dissolved in a non-polar solvent like carbon tetrachloride or cyclohexane. N-Bromosuccinimide (NBS) is added, followed by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction mixture is heated under reflux and monitored by TLC or GC-MS for the formation of the benzylic bromide.
-
Deprotection: The crude product from the previous step is dissolved in a suitable solvent (e.g., dioxane or methanol), and a strong acid, such as hydrochloric acid, is added to remove the Boc protecting group.
-
Isolation and Purification: The resulting this compound hydrochloride salt is isolated by filtration or evaporation of the solvent and can be purified by recrystallization.
Reactivity of the Benzylic Bromide
The benzylic bromide in this compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. The choice of reaction pathway, SN1 or SN2, is influenced by factors such as the strength of the nucleophile, solvent polarity, and reaction temperature.[1]
Nucleophilic Substitution Reactions
The versatility of the benzylic bromide allows for the formation of new carbon-heteroatom and carbon-carbon bonds.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Benzyl Azide |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Benzyl Cyanide |
| Thiolate (RS⁻) | Sodium Thiophenoxide | Thioether |
| Alkoxide (RO⁻) | Sodium Methoxide | Benzyl Ether |
| Carboxylate (RCOO⁻) | Sodium Acetate | Benzyl Ester |
| Malonate Ester | Diethyl Malonate | Alkylated Malonate |
Kinetic Data
Quantitative kinetic data for the nucleophilic substitution of this compound is scarce in the literature. However, the reactivity can be inferred from studies on structurally similar benzyl bromides. The rates of substitution are significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups tend to accelerate SN1 reactions by stabilizing the benzylic carbocation, while electron-withdrawing groups can favor SN2 pathways.
A study on the reaction of benzyl chloride with potassium iodide in acetone provides a second-order rate constant of 1.5 x 10⁻³ M⁻¹s⁻¹ at 23 °C.[6] It is expected that the corresponding benzyl bromide would exhibit a higher reaction rate due to the better leaving group ability of the bromide ion.
Experimental Protocols for Key Reactions
The following protocols provide detailed methodologies for representative nucleophilic substitution reactions of the benzylic bromide. For reactions involving the free amine, it is often necessary to first protect the amino group to prevent side reactions.
4.1. Synthesis of 4-(Azidomethyl)benzylamine
This protocol is adapted from the synthesis of benzyl azide from benzyl bromide.[7]
-
Protection (Optional but Recommended): Protect the amino group of this compound as its Boc-derivative as described in Section 2.
-
Azide Substitution: Dissolve the protected this compound (1.0 eq.) in dimethylformamide (DMF). Add sodium azide (1.5 eq.) and stir the mixture at room temperature overnight.
-
Workup: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Treat the crude product with a solution of HCl in dioxane or methanol to remove the Boc group.
-
Purification: The resulting 4-(azidomethyl)benzylamine hydrochloride can be purified by recrystallization.
4.2. Synthesis of 4-(Cyanomethyl)benzylamine
This protocol is based on the general reaction of benzyl bromides with sodium cyanide.[2]
-
Protection (Optional but Recommended): Protect the amino group of this compound.
-
Cyanation: Dissolve the protected starting material (1.0 eq.) in a polar aprotic solvent like DMSO or DMF. Add sodium cyanide (1.2 eq.) and stir the reaction at room temperature until completion (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic phase, dry, and concentrate.
-
Deprotection and Purification: Deprotect the amine as described previously and purify the final product.
Applications in Drug Development and Complex Molecule Synthesis
The dual functionality of this compound makes it a valuable tool in the synthesis of pharmaceutically active compounds and other complex organic molecules.
Solid-Phase Synthesis
The benzylic bromide can serve as a linker to attach molecules to a solid support for solid-phase synthesis.[8][9] The amine functionality can then be used as a point for further chemical elaboration.
dot
Caption: Workflow for Solid-Phase Synthesis.
Synthesis of Macrocycles
The distinct reactivity of the amine and the bromide allows for their sequential reaction in the synthesis of macrocyclic structures, which are prevalent in many biologically active compounds.
dot
Caption: Macrocycle Synthesis Pathway.
Conclusion
This compound is a highly reactive and versatile building block with significant potential in organic synthesis. The benzylic bromide moiety undergoes efficient nucleophilic substitution with a wide array of nucleophiles, enabling the facile introduction of diverse functional groups. This reactivity, coupled with the presence of a primary amine, makes it an invaluable tool for the construction of complex molecules, including those with therapeutic potential. The provided protocols and reactivity data serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. Further investigation into the quantitative kinetic aspects of its reactions will undoubtedly expand its application in the development of novel chemical entities.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 2. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 3. US6111114A - Process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]
- 4. EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. A facile method for the synthesis of benzyl esters using benzyl bromide or iodide and its application to solid phase and conventional peptide synthesis; attempted sterical selection in solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
An In-depth Technical Guide to the Nucleophilicity of the Primary Amine in (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the nucleophilic character of the primary amine in (4-(bromomethyl)phenyl)methanamine. This bifunctional molecule is of significant interest in medicinal chemistry and materials science due to its distinct reactive centers: a nucleophilic primary amine and an electrophilic benzylic bromide. Understanding the nucleophilicity of the amine is crucial for predicting its reactivity, designing synthetic routes, and developing novel molecular entities.
Core Concepts: Nucleophilicity of Primary Amines
The nucleophilicity of an amine refers to its ability to donate its lone pair of electrons to an electrophilic center, forming a new covalent bond.[1] Several factors govern the nucleophilicity of a primary amine, including:
-
Basicity: Generally, a stronger base is a better nucleophile. Basicity is quantified by the pKa of the conjugate acid (R-NH3+). A higher pKa indicates a stronger base.
-
Steric Hindrance: Bulky substituents around the nitrogen atom can impede its approach to the electrophile, thereby reducing nucleophilicity.[1]
-
Solvent Effects: The solvent can influence nucleophilicity by solvating the amine and the electrophile to varying extents. Protic solvents can form hydrogen bonds with the amine, reducing its nucleophilicity.
-
Electronic Effects: Electron-donating groups on the aromatic ring can increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease nucleophilicity.[1]
Quantitative Analysis of Nucleophilicity
The Mayr nucleophilicity scale is a widely accepted method for quantifying nucleophilicity. It is based on the linear free energy relationship:
log k (20 °C) = sN(N + E)
where:
-
k is the second-order rate constant for the reaction between a nucleophile and an electrophile.
-
sN is a nucleophile-specific sensitivity parameter.
-
N is the nucleophilicity parameter for the nucleophile.
-
E is the electrophilicity parameter for the electrophile.
Higher N values indicate greater nucleophilicity.
The following table summarizes the Mayr nucleophilicity parameters for benzylamine in various solvents.
| Nucleophile | Solvent | N | sN |
| Benzylamine | Water | 13.44 | 0.55 |
| Benzylamine | Acetonitrile (MeCN) | 14.29 | 0.67 |
| Benzylamine | Dimethyl Sulfoxide (DMSO) | 15.28 | 0.65 |
The pKa of the conjugate acid of benzylamine is approximately 9.33, indicating it is a moderately strong base.[2][3][4] This basicity contributes to its significant nucleophilicity.
Factors Influencing Nucleophilicity of the Primary Amine in this compound
Caption: Factors influencing the nucleophilicity of the primary amine.
Experimental Protocols
The determination of Mayr nucleophilicity parameters involves kinetic measurements of the reactions between the amine of interest and a series of reference electrophiles (e.g., benzhydrylium ions) with known electrophilicity parameters (E).
General Experimental Workflow for Determining Mayr Nucleophilicity Parameters
Caption: Experimental workflow for determining Mayr nucleophilicity parameters.
Detailed Methodologies
1. Materials and Reagents:
-
This compound (high purity)
-
A series of reference electrophiles (e.g., substituted benzhydrylium tetrafluoroborates) with known E parameters.
-
Anhydrous solvent (e.g., acetonitrile, DMSO, or water).
-
Buffer solutions if working in aqueous media to maintain constant pH.
2. Instrumentation:
-
Stopped-flow spectrophotometer for rapid mixing and kinetic measurements.[5][6][7]
-
UV-Vis spectrophotometer.
-
Standard laboratory glassware and equipment.
3. Preparation of Solutions:
-
Prepare stock solutions of this compound and each reference electrophile in the chosen solvent.
-
The concentration of the amine should be in large excess (at least 10-fold) compared to the electrophile to ensure pseudo-first-order kinetics.
4. Kinetic Measurements:
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance of the benzhydrylium ion.
-
Equilibrate the solutions to a constant temperature (typically 20 °C).
-
Rapidly mix the amine and electrophile solutions in the stopped-flow apparatus.
-
Monitor the decrease in absorbance of the electrophile over time.
-
The kinetic traces are fitted to a first-order exponential decay to obtain the pseudo-first-order rate constant (kobs).
5. Data Analysis:
-
Calculate the second-order rate constant (k) from the pseudo-first-order rate constant using the equation: k = kobs / [Amine].
-
Repeat the kinetic measurements for a series of reference electrophiles.
-
Plot log k versus the known E values for the reference electrophiles.
-
The data should yield a linear plot. The slope of this line corresponds to the nucleophile-specific sensitivity parameter (sN), and the y-intercept allows for the calculation of the nucleophilicity parameter (N).[8]
Conclusion
The primary amine in this compound is a potent nucleophile, a characteristic attributed to its moderate basicity and relatively unhindered nature. Quantitative estimation based on its structural analog, benzylamine, places its Mayr nucleophilicity parameter (N) in the range of 13-15, depending on the solvent. This high nucleophilicity, coupled with the electrophilic benzylic bromide, makes this molecule a versatile building block in the synthesis of complex organic molecules. The experimental protocols outlined in this guide provide a robust framework for the precise determination of its nucleophilic reactivity, enabling researchers to effectively harness its synthetic potential in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. Benzylamin | 100-46-9 [m.chemicalbook.com]
- 4. Benzylamine | 100-46-9 [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Prof. H. Mayr [cup.uni-muenchen.de]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(4-(Bromomethyl)phenyl)methanamine , a bifunctional aromatic compound, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structure, featuring both a reactive bromomethyl group and a nucleophilic aminomethyl group, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core applications of this compound, offering insights into its synthetic utility, a compilation of quantitative biological data for its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Synthetic Applications
The dual reactivity of this compound allows for its incorporation into a wide range of molecular architectures, serving as a key linker and scaffold component. Its primary utility lies in the construction of heterocyclic systems and as a bridge in more complex molecules.
1.1. Synthesis of Benzimidazole Derivatives: The aminomethyl group of this compound can readily participate in condensation reactions with 1,2-phenylenediamines to form substituted benzimidazoles. This class of compounds is renowned for its broad spectrum of pharmacological activities, including antimicrobial and anti-inflammatory effects. The general synthetic scheme involves the reaction of the diamine with an aldehyde, which can be generated in situ from the methanamine derivative.
1.2. Kinase Inhibitors: The scaffold provided by this compound has been utilized in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The molecule can be elaborated to create structures that bind to the ATP-binding site of these kinases, leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.
1.3. Antibacterial Agents: The structural motif of this compound is present in various novel antibacterial agents. Its derivatives have shown efficacy against a range of bacterial strains, including multidrug-resistant variants. The ability to readily modify both the amino and bromo functionalities allows for the fine-tuning of antibacterial potency and spectrum.
Quantitative Biological Data
The following tables summarize the biological activities of various derivatives synthesized using this compound as a starting material or key intermediate.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Citation |
| Derivative A | MCF-7 (Breast) | 5.27 ± 0.98 | [1] |
| Derivative B | MD-MB-231 (Breast) | 7.79 ± 0.81 | [1] |
| PI3Kα Inhibitor | - | 0.017 | [2] |
Table 2: Antibacterial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (mg/mL) | Citation |
| Pyrazine Carboxamide 5d | XDR S. Typhi | 6.25 | [3] |
Experimental Protocols
3.1. General Procedure for the Synthesis of Benzimidazole Derivatives
This protocol outlines a typical condensation reaction to form a benzimidazole ring system.
-
To a stirred solution of a 1,2-phenylenediamine (1 mmol) in chloroform (5 mL), add this compound (1 mmol) and ammonium chloride (4 mmol).
-
Stir the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (30:70) mobile phase.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (20 mL).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzimidazole derivative.[4]
3.2. MTT Assay for Cytotoxicity Evaluation
This protocol describes a colorimetric assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Seed cancer cells (e.g., MCF-7, MD-MB-231) into 96-well plates at a density of 1 x 10⁵ cells/mL in a total volume of 200 µL per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a further 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[1][5]
3.3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Visualizations
4.1. Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a derivative.
4.2. Experimental Workflow
Caption: A typical workflow for the synthesis and biological evaluation of derivatives.
4.3. Logical Relationships
Caption: Logical relationships of the core compound to its applications.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of (4-(Bromomethyl)phenyl)methanamine in Organic Synthesis: Application Notes and Protocols
(4-(Bromomethyl)phenyl)methanamine is a versatile bifunctional reagent that serves as a valuable building block for a wide range of organic molecules. Its unique structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, allows for sequential and controlled functionalization, making it a key intermediate in the synthesis of complex nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic transformations: the synthesis of 2-substituted isoindolines and the N-acylation to form benzyl bromides bearing an amide functionality.
Synthesis of 2-Substituted Isoindolines
The dual reactivity of this compound makes it an excellent starting material for the synthesis of the isoindoline core, a structural motif present in a number of bioactive compounds. In this one-pot reaction, the primary amine of the starting material acts as a nucleophile, reacting with a suitable electrophile, while the benzylic bromide undergoes intramolecular cyclization to form the isoindoline ring.
Experimental Protocol: Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine
This protocol details the synthesis of a 2-substituted isoindoline derivative through the reaction of this compound with a primary amine.
Reaction Scheme:
Figure 1: General workflow for the synthesis of 2-substituted isoindolines.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound hydrochloride | 236.54 | 1.0 g | 4.23 mmol |
| Benzylamine | 107.15 | 0.453 g (0.46 mL) | 4.23 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.75 g | 12.68 mmol |
| Acetonitrile (CH₃CN) | 41.05 | 20 mL | - |
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 g, 4.23 mmol) in acetonitrile (20 mL) is added potassium carbonate (1.75 g, 12.68 mmol).
-
Benzylamine (0.453 g, 0.46 mL, 4.23 mmol) is then added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Expected Yield:
| Product | Yield |
| 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine | ~75% |
N-Acylation of this compound
The primary amine of this compound can be selectively acylated, leaving the benzylic bromide intact for subsequent transformations. This allows for the introduction of an amide functionality, which can be a key structural element in various target molecules or can serve as a protecting group.
Experimental Protocol: Synthesis of N-((4-(Bromomethyl)phenyl)methyl)acetamide
This protocol describes the acylation of the primary amine group of this compound with acetyl chloride.
Reaction Scheme:
Figure 2: General workflow for the N-acylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 200.08 | 1.0 g | 5.0 mmol |
| Acetyl Chloride | 78.50 | 0.39 g (0.35 mL) | 5.0 mmol |
| Triethylamine (Et₃N) | 101.19 | 0.61 g (0.84 mL) | 6.0 mmol |
| Dichloromethane (CH₂Cl₂) | 84.93 | 25 mL | - |
Procedure:
-
This compound (1.0 g, 5.0 mmol) is dissolved in dichloromethane (25 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Triethylamine (0.61 g, 0.84 mL, 6.0 mmol) is added to the solution.
-
The mixture is cooled to 0°C in an ice bath.
-
A solution of acetyl chloride (0.39 g, 0.35 mL, 5.0 mmol) in dichloromethane (5 mL) is added dropwise to the cooled reaction mixture over 15 minutes.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction mixture is then washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Expected Yield:
| Product | Yield |
| N-((4-(Bromomethyl)phenyl)methyl)acetamide | >90% |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The presented protocols for the synthesis of 2-substituted isoindolines and N-acylated derivatives highlight its utility in constructing complex molecular architectures. The differential reactivity of its two functional groups allows for a wide range of synthetic manipulations, making it an essential tool for researchers, scientists, and drug development professionals in the pursuit of novel chemical entities. Careful control of reaction conditions enables the selective functionalization of either the primary amine or the benzylic bromide, providing access to a diverse array of chemical structures.
Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of (4-(Bromomethyl)phenyl)methanamine, a bifunctional building block valuable in medicinal chemistry and drug development. The presence of both a reactive bromomethyl group and a primary aminomethyl group allows for its versatile use as a linker in the construction of complex molecular architectures.
Synthetic Strategies
Two primary synthetic routes for the preparation of this compound have been identified and are detailed below. The first route commences with the bromination of 4-methylbenzonitrile followed by the reduction of the nitrile functionality. The second route involves the initial bromination of p-xylene, followed by the introduction of the amino group via the Delépine reaction.
Route 1: Synthesis from 4-Methylbenzonitrile
This two-step synthesis begins with the radical bromination of 4-methylbenzonitrile to yield 4-(bromomethyl)benzonitrile. Subsequent reduction of the nitrile group affords the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)benzonitrile
This protocol is adapted from a procedure for the benzylic bromination of 4-methylbenzonitrile.[1]
-
Materials:
-
4-Methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), dry
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile (1.0 g, 8.54 mmol) in dry carbon tetrachloride (30 mL).
-
Add N-bromosuccinimide (1.67 g, 9.39 mmol) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) to obtain 4-(bromomethyl)benzonitrile as a solid.
-
Step 2: Reduction of 4-(Bromomethyl)benzonitrile to this compound
This protocol is based on the reduction of nitriles to primary amines using a borane complex.[2]
-
Materials:
-
4-(Bromomethyl)benzonitrile
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)benzonitrile (1.0 g, 5.10 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (a 2 M solution in THF, 5.1 mL, 10.2 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of 6 M aqueous HCl.
-
Stir the mixture at room temperature for 1 hour.
-
Basify the aqueous layer by the addition of 2 M aqueous NaOH until a pH of >10 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
-
Data Presentation
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methylbenzonitrile | NBS, AIBN | CCl₄ | Reflux | 8 | ~90 | [1] |
| 2 | 4-(Bromomethyl)benzonitrile | BH₃·SMe₂ | THF | Reflux | 4 | 70-80 (estimated) | [2] |
Reaction Workflow
Caption: Synthetic workflow for this compound starting from 4-methylbenzonitrile.
Route 2: Synthesis from p-Xylene
This alternative route begins with the mono-bromination of p-xylene to form 4-methylbenzyl bromide. The aminomethyl group is then introduced using the Delépine reaction, which involves reaction with hexamethylenetetramine followed by acidic hydrolysis.
Experimental Protocols
Step 1: Synthesis of 4-Methylbenzyl Bromide
This protocol is based on a standard procedure for the benzylic bromination of toluene derivatives.[3]
-
Materials:
-
p-Xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), dissolve p-xylene (10.6 g, 100 mmol) in CCl₄ (100 mL).
-
Add NBS (17.8 g, 100 mmol) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the mixture to reflux while irradiating with the lamp.
-
Continue refluxing until all the NBS (which is denser than CCl₄) has reacted and risen to the surface as succinimide.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield crude 4-methylbenzyl bromide. The product can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound via the Delépine Reaction
This protocol is a general procedure for the Delépine reaction.[4][5][6][7]
-
Materials:
-
4-Methylbenzyl bromide
-
Hexamethylenetetramine
-
Chloroform or ethanol
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve 4-methylbenzyl bromide (9.25 g, 50 mmol) in chloroform (50 mL) in a round-bottom flask.
-
Add hexamethylenetetramine (7.0 g, 50 mmol) to the solution.
-
Stir the mixture at room temperature for 24 hours. A white precipitate of the quaternary ammonium salt will form.
-
Filter the salt and wash it with cold chloroform.
-
Suspend the salt in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated solution of NaOH.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous potassium carbonate.
-
Filter and evaporate the solvent to obtain this compound.
-
Data Presentation
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Xylene | NBS, BPO | CCl₄ | Reflux | 2-4 | 70-80 | [3] |
| 2 | 4-Methylbenzyl Bromide | Hexamethylenetetramine, HCl | Chloroform, Ethanol | RT, then Reflux | 24, then 4 | 60-70 (estimated) | [4][5] |
Reaction Workflow
Caption: Synthetic workflow for this compound starting from p-xylene.
Logical Relationship of Synthetic Intermediates
The following diagram illustrates the relationship between the starting materials, key intermediates, and the final product in the described synthetic routes.
Caption: Key intermediates in the synthesis of this compound.
Concluding Remarks
The protocols described provide two effective methods for the synthesis of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the reaction. Both routes utilize well-established chemical transformations and provide good yields of the target compound. Researchers should exercise appropriate safety precautions when handling the reagents and solvents involved, particularly brominating agents and borane complexes.
References
Protecting Group Strategies for (4-(Bromomethyl)phenyl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective protection of the primary amine in (4-(Bromomethyl)phenyl)methanamine. This bifunctional molecule, possessing both a nucleophilic primary amine and an electrophilic benzyl bromide, is a valuable building block in medicinal chemistry and materials science. Effective protection of the amine group is crucial for preventing self-reactivity and enabling selective functionalization of the bromomethyl group. This guide focuses on two common and effective protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Introduction
This compound is a versatile synthon due to its two reactive centers. However, the inherent nucleophilicity of the primary amine can lead to intermolecular reactions with the electrophilic benzyl bromide, resulting in oligomerization. To achieve selective derivatization at the benzylic position, the amine functionality must be temporarily masked with a protecting group.
The ideal protecting group for this purpose should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions required for subsequent modifications of the benzyl bromide.
-
Readily removable under mild conditions that do not affect the newly introduced functionality or the rest of the molecule.
Both Boc and Cbz groups fulfill these criteria and offer orthogonal deprotection strategies, providing flexibility in multi-step syntheses.
Protecting Group Strategies: A Comparative Overview
The choice between Boc and Cbz protection depends on the overall synthetic strategy, particularly the planned subsequent reactions and the stability of other functional groups in the molecule.
| Protecting Group | Protection Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA, HCl) | Stable to a wide range of non-acidic reagents; Deprotection is clean, often yielding volatile byproducts. | Labile to strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; Orthogonal to many other protecting groups. | Hydrogenolysis may not be compatible with molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Experimental Protocols
The following protocols provide detailed procedures for the N-protection of this compound with Boc and Cbz groups, as well as their subsequent deprotection.
N-Boc Protection of this compound
This protocol describes the synthesis of tert-butyl (4-(bromomethyl)benzyl)carbamate.
Reaction:
Caption: N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (DCM or THF) to a concentration of approximately 0.1-0.2 M.
-
Add the base (Et₃N, 1.2 eq or NaHCO₃, 2.0 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Base | Time (h) | Yield (%) | Reference |
| This compound | 1.0 | THF | - | 2 | 95 |
Note: In the referenced synthesis, the starting material was 4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol, which was then brominated. The high yield suggests the Boc protection is robust.
N-Cbz Protection of this compound
This protocol details the synthesis of benzyl (4-(bromomethyl)benzyl)carbamate.
Reaction:
Caption: N-Cbz protection of this compound.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)/Water mixture or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water or in DCM.
-
Add sodium bicarbonate (2.0 eq) or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Base | Time (h) | Yield (%) | Reference |
| Amine | 1.0 | THF/H₂O (2:1) | NaHCO₃ | 20 | 90 | [1] |
Note: This is a general protocol for Cbz protection of an amine and can be adapted for this compound.
Deprotection Protocols
The choice of deprotection method is critical to ensure the integrity of the rest of the molecule, especially the bromomethyl group.
N-Boc Deprotection
Reaction:
Caption: N-Boc deprotection to yield the free amine.
Materials:
-
tert-Butyl (4-(bromomethyl)benzyl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Toluene
Procedure (using TFA):
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents or as a 20-50% solution in DCM).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Azeotrope the residue with toluene to remove excess TFA.
-
The resulting product is the TFA salt of the amine, which can be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup.
N-Cbz Deprotection (Hydrogenolysis)
Reaction:
Caption: N-Cbz deprotection via hydrogenolysis.
Materials:
-
Benzyl (4-(bromomethyl)benzyl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a dedicated hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric and should be handled with care, preferably filtered under a stream of inert gas and kept wet.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Important Consideration: While hydrogenolysis is the standard method for Cbz deprotection, it can also lead to the reduction of the benzyl bromide to a methyl group. To avoid this, careful monitoring of the reaction is essential, and alternative, milder hydrogen transfer reagents or other deprotection methods might be considered if debromination is observed.
Orthogonal Protecting Group Strategy
The use of Boc and Cbz protecting groups allows for an orthogonal protection strategy. This is particularly useful in complex syntheses where multiple amine groups need to be deprotected at different stages. For this compound, having a protected amine allows for selective reactions at the benzyl bromide position. If the newly introduced group is sensitive to the deprotection conditions of the first amine, an orthogonal strategy is invaluable.
Caption: Orthogonal protecting group workflow.
Conclusion
The selective protection of the amine group in this compound is a critical step for its successful use in organic synthesis. Both Boc and Cbz protecting groups provide effective and reliable methods for this transformation. The choice between these two should be guided by the specific requirements of the synthetic route, particularly the compatibility of the deprotection conditions with other functional groups in the molecule. The detailed protocols provided herein offer a practical guide for researchers to implement these strategies in their work.
References
Application Notes and Protocols: Selective Functionalization of (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Bromomethyl)phenyl)methanamine is a versatile bifunctional building block possessing two key reactive sites: a nucleophilic primary amine and an electrophilic benzylic bromide. This duality allows for its strategic incorporation into a wide array of complex molecules, making it a valuable reagent in drug discovery, materials science, and synthetic chemistry. The ability to selectively functionalize one group while leaving the other intact is crucial for its effective use. This document provides detailed application notes and experimental protocols for the selective functionalization of either the amine or the bromomethyl group, enabling controlled and sequential modifications. Orthogonal protection strategies are highlighted as a key approach to achieving high chemoselectivity.
Introduction: The Principle of Orthogonal Functionalization
The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The primary amine is nucleophilic and readily reacts with electrophiles, while the benzylic bromide is electrophilic and susceptible to nucleophilic substitution. Direct reaction with a reagent bearing both nucleophilic and electrophilic centers would lead to a complex mixture of products, including oligomers and polymers.
To achieve selective functionalization, an orthogonal protection strategy is typically employed. This involves temporarily masking one functional group with a "protecting group" that is inert to the reaction conditions required to modify the other. After the desired transformation, the protecting group can be cleanly removed to reveal the original functionality, which is then available for a subsequent reaction. This stepwise approach provides precise control over the synthetic outcome.
Below is a logical workflow illustrating the decision-making process for the selective functionalization of this compound.
Selective N-Functionalization Protocols
Direct functionalization of the primary amine is generally straightforward, as it is a potent nucleophile. Care must be taken to avoid conditions that might also lead to reaction at the benzylic bromide, although the amine is typically more reactive towards common electrophiles under neutral or basic conditions.
N-Acylation (Amide Formation)
N-acylation is a highly efficient method for both protecting the amine and introducing amide functionalities. The reaction with acyl chlorides or anhydrides is typically fast and high-yielding.
Protocol 2.1.1: N-Acetylation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be further purified by recrystallization or column chromatography.
N-Alkylation via Reductive Amination
Direct N-alkylation with alkyl halides can lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium salts. Reductive amination offers a more controlled method for synthesizing secondary and tertiary amines. This two-step, one-pot process involves the formation of an imine (Schiff base) by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine.
Protocol 2.2.1: Reductive Amination with an Aldehyde
-
Dissolve this compound (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as methanol, ethanol, or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the solution. NaBH(OAc)₃ is often preferred as it is milder and can be added at the start of the reaction.
-
Stir the reaction at room temperature for an additional 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
| Reaction Type | Electrophile/Reagent | Product Type | Typical Yield (%) | Reference |
| N-Acetylation | Acetyl Chloride | N-Benzyl Amide | >90 | |
| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)₃ | Secondary/Tertiary Amine | 70-95 |
Selective C-Functionalization Protocols
To selectively functionalize the benzylic bromide, the more nucleophilic primary amine must first be protected. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability under a wide range of conditions and its ease of removal under acidic conditions.
The general workflow for C-functionalization is as follows:
Amine Protection
Protocol 3.1.1: N-Boc Protection
-
Dissolve this compound (1.0 eq) in a suitable solvent like THF, dioxane, or a mixture of water and acetone.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
-
If necessary, add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.2 eq). In some cases, the reaction can proceed without a catalyst in a water-acetone mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product, which is often pure enough for the next step or can be purified by column chromatography.
Nucleophilic Substitution at the Benzylic Carbon
With the amine protected, the benzylic bromide is now the primary site for reaction. It can undergo nucleophilic substitution (typically SN2) with a wide range of nucleophiles.
Protocol 3.2.1: General Procedure for Nucleophilic Substitution
-
Dissolve the N-Boc protected this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).
-
Add the nucleophile (1.1-1.5 eq). Examples of nucleophiles include sodium azide (NaN₃), sodium cyanide (NaCN), or the sodium salt of a phenol (generated in situ with a base like sodium hydride).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-protected, C-functionalized compound.
Amine Deprotection
Protocol 3.3.1: N-Boc Deprotection
-
Dissolve the N-Boc protected compound in an appropriate solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-50% in DCM) or hydrochloric acid (4M in dioxane).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The product is typically obtained as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt). If the free amine is required, a basic workup can be performed.
| Step | Reagent | Functional Group Targeted | Product | Typical Yield (%) |
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | -CH₂NH₂ | N-Boc protected amine | >95 |
| C-Functionalization | Sodium Azide (NaN₃) | -CH₂Br | N-Boc-4-(azidomethyl)benzylamine | 85-95 |
| Sodium Cyanide (NaCN) | -CH₂Br | N-Boc-4-(cyanomethyl)benzylamine | 80-90 | |
| Phenol / K₂CO₃ | -CH₂Br | N-Boc-4-(phenoxymethyl)benzylamine | 75-85 | |
| Deprotection | Trifluoroacetic Acid (TFA) | -NHBoc | C-functionalized free amine | >95 |
Conclusion
The selective functionalization of this compound is a powerful strategy for the synthesis of complex molecules. By employing orthogonal protection strategies, particularly the protection of the amine group as a Boc-carbamate, chemists can precisely control which functional group reacts. The protocols outlined in this document provide a reliable foundation for researchers to selectively perform N-acylation, N-alkylation, and various C-functionalization reactions via nucleophilic substitution, thereby enabling the synthesis of a diverse range of novel compounds for applications in drug discovery and beyond.
Application Notes and Protocols: (4-(Bromomethyl)phenyl)methanamine as a Bifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Bromomethyl)phenyl)methanamine is a versatile, bifunctional linker that holds significant promise in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its unique structure features two distinct reactive moieties: a primary amine and a benzylic bromide. The primary amine serves as a nucleophilic handle for the attachment of payloads, such as cytotoxic drugs or imaging agents, while the electrophilic benzylic bromide enables covalent linkage to nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues. This dual reactivity allows for a controlled and sequential conjugation strategy, making it an attractive component in the design of stable and effective bioconjugates.[1]
The formation of a stable thioether bond between the linker and a cysteine residue on an antibody or other protein offers a robust connection that can withstand the physiological conditions encountered in systemic circulation.[2] This stability is a critical attribute for ADCs, as it prevents premature release of the payload, thereby minimizing off-target toxicity and enhancing the therapeutic index. The p-aminobenzyl motif is a well-established component in linker technology for ADCs, often utilized in self-immolative systems to ensure efficient drug release within the target cell.[1][2][3] While this compound itself is a non-cleavable linker, its structural backbone is foundational to more complex cleavable designs.
These application notes provide a comprehensive overview of the utility of this compound in bioconjugation, including detailed experimental protocols for conjugation to antibodies, characterization of the resulting conjugates, and representative data for key quality attributes.
Data Presentation
The following tables summarize representative quantitative data for an antibody-drug conjugate synthesized using a linker analogous to this compound, targeting cysteine residues. These values are illustrative and may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Value | Method of Determination |
| Average DAR | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Average DAR | 3.6 | Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) |
| Conjugation Efficiency | >95% | SDS-PAGE Analysis |
| Monomeric Species | >98% | Size-Exclusion Chromatography (SEC) |
Table 2: In Vitro Stability of Thioether Linkage
| Time Point | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) | Method of Determination |
| 0 h | 100% | 100% | ELISA |
| 24 h | 98% | 95% | ELISA |
| 72 h | 95% | 88% | ELISA |
| 7 days | 85% | 75% | LC-MS |
Experimental Protocols
Protocol 1: Payload-Linker Synthesis
This protocol describes the conjugation of a payload containing a carboxylic acid functional group to the primary amine of this compound via amide bond formation.
Materials:
-
Payload with a carboxylic acid group
-
This compound hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Payload: Dissolve the payload (1 eq) and NHS (1.1 eq) in anhydrous DMF. Add DCC (1.1 eq) and stir the reaction mixture at room temperature for 4 hours. A white precipitate of dicyclohexylurea will form.
-
Conjugation Reaction: In a separate flask, dissolve this compound hydrochloride (1.2 eq) in anhydrous DMF and add TEA or DIPEA (2.5 eq) to neutralize the hydrochloride and act as a base.
-
Filter the activated payload solution to remove the dicyclohexylurea precipitate and add the filtrate dropwise to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure payload-linker conjugate.
-
Characterization: Confirm the structure and purity of the product by LC-MS and ¹H NMR.
Protocol 2: Antibody Reduction and Conjugation
This protocol details the site-specific conjugation of the payload-linker construct to an antibody via alkylation of cysteine residues. This procedure is designed for an IgG1 antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Payload-linker construct from Protocol 1
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns
-
0.1 M Sodium phosphate buffer, pH 7.0 with 1 mM EDTA
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Reduction of Interchain Disulfides: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Equilibrate a PD-10 desalting column with 0.1 M sodium phosphate buffer, pH 7.0, containing 1 mM EDTA. Apply the reduced antibody solution to the column and elute with the same buffer to remove excess TCEP.
-
Conjugation Reaction: Immediately after purification, determine the concentration of the reduced antibody. Prepare a 10 mM stock solution of the payload-linker construct in DMSO.
-
Add a 5-fold molar excess of the payload-linker solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Gently mix and incubate the reaction at room temperature for 4 hours in the dark.
-
Quenching the Reaction: Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted payload-linker. Incubate for 30 minutes at room temperature.
-
Purification of the ADC: Purify the resulting ADC using a PD-10 desalting column or size-exclusion chromatography (SEC) to remove unreacted payload-linker and quenching agent. The ADC is eluted in PBS, pH 7.4.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)
This protocol outlines the key analytical techniques for characterizing the synthesized ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by a weighted average of the peak areas.[4]
-
2. DAR and Purity Determination by Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS):
-
Principle: RP-LC separates the light and heavy chains of the reduced ADC based on their hydrophobicity. MS is used to determine the mass of each chain, from which the number of conjugated drugs can be deduced.
-
Method:
-
Reduce the ADC sample with DTT or TCEP.
-
Use a C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient from low to high organic solvent (Mobile Phase B).
-
Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS).
-
Deconvolute the mass spectra of the light and heavy chains to identify species with different drug loads.
-
Calculate the average DAR based on the relative abundance of the different species.[2][3][5]
-
3. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. It is used to quantify the amount of monomeric ADC and detect the presence of aggregates.
-
Method:
-
Use an SEC column (e.g., TSKgel G3000SWxl).
-
Isocratic elution with a mobile phase such as PBS, pH 7.4.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer and aggregates by integrating the respective peak areas.
-
Visualizations
Caption: Structure of the bifunctional linker.
Caption: Overview of the ADC synthesis and characterization process.
Caption: Mechanism of action for a non-cleavable ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
- 5. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using a (4-(Bromomethyl)phenyl)methanamine-Based Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient assembly of amino acids into complex peptide chains. A critical component of SPPS is the choice of a suitable linker, which anchors the growing peptide to an insoluble resin support and dictates the C-terminal functionality of the final product. This document provides detailed application notes and protocols for the use of a (4-(Bromomethyl)phenyl)methanamine-based linker in SPPS, specifically for the synthesis of C-terminal peptide amides.
This linker, upon attachment to a solid support, provides a versatile handle for the assembly of peptides using the popular Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The resulting peptide amides are of significant interest in drug discovery due to their increased stability against enzymatic degradation and their ability to mimic the C-terminus of many biologically active peptides.
Linker Chemistry and Principle
The this compound linker is attached to a suitable solid support, typically aminomethyl polystyrene resin, via a stable amide bond. The primary amine of the linker then serves as the anchoring point for the first Fmoc-protected amino acid. The synthesis proceeds through iterative cycles of Fmoc deprotection and amino acid coupling. Upon completion of the peptide sequence, a final cleavage step, typically with a strong acid such as trifluoroacetic acid (TFA), releases the desired peptide as a C-terminal amide.
Experimental Protocols
Protocol 1: Preparation of (4-(Aminomethyl)phenyl)methanamine Linker and Attachment to Aminomethyl Polystyrene Resin
This protocol describes the synthesis of the linker and its subsequent coupling to a commercially available aminomethyl polystyrene resin.
Materials:
-
This compound hydrobromide
-
Aminomethyl polystyrene resin (100-200 mesh, ~1.0 mmol/g substitution)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
Procedure:
-
Linker Activation: In a round-bottom flask, dissolve this compound hydrobromide (2 eq. relative to resin substitution) in DMF. Add HATU (1.95 eq.) and HOAt (2 eq.). Finally, add DIPEA (4 eq.) and stir the solution for 15 minutes at room temperature.
-
Resin Preparation: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel. After swelling, drain the DMF.
-
Linker Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight. The loading capacity can be determined by the Kaiser test or by cleaving a known amount of a coupled Fmoc-amino acid and measuring the UV absorbance of the dibenzofulvene-piperidine adduct.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the steps for the synthesis of a generic peptide sequence on the prepared linker-resin.
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt)
-
HATU
-
DIPEA
-
20% (v/v) Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
-
Final Washing and Drying: Wash the peptide-resin with DCM (3x) and MeOH (3x) and dry under vacuum.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the peptide amide from the solid support.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The resin may change color during this process.
-
Filter the cleavage mixture to separate the resin beads. Collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize typical quantitative data expected when using the this compound linker system. The data is based on the synthesis of a model decapeptide and may vary depending on the specific peptide sequence.
| Parameter | Value | Notes |
| Resin Loading Capacity | 0.5 - 0.8 mmol/g | Determined by Fmoc cleavage assay. |
| First Amino Acid Coupling Efficiency | > 95% | Monitored by Kaiser test. |
| Average Stepwise Coupling Yield | > 99% | Determined by UV monitoring of Fmoc deprotection. |
Table 1: Typical Resin Loading and Coupling Efficiency.
| Peptide Sequence | Crude Yield (%) | Purity by RP-HPLC (%) |
| H-Gly-Leu-Ala-Val-Phe-Ile-Gly-Lys(Boc)-Ala-Arg(Pbf)-NH2 | 75 - 85 | 80 - 90 |
| H-Tyr(tBu)-Gly-Gly-Phe-Leu-NH2 | 80 - 90 | > 90 |
Table 2: Representative Crude Peptide Yield and Purity after Cleavage.
Visualizations
Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the N-acylation of (4-(Bromomethyl)phenyl)methanamine, a bifunctional building block crucial in medicinal chemistry and materials science. The protocol addresses the challenge of selectively acylating the primary amine in the presence of a reactive benzylic bromide. Methodologies for using both acyl chlorides and carboxylic anhydrides as acylating agents are presented, along with recommended bases, solvents, and purification techniques to achieve high yields and purity.
Introduction
N-acylation is a fundamental transformation in organic synthesis, essential for peptide synthesis, the formation of amide-containing pharmaceuticals, and the protection of amino groups.[1] The substrate, this compound, possesses two reactive sites: a nucleophilic primary amine and an electrophilic benzylic bromide. This duality requires a carefully controlled reaction to ensure selective acylation of the amine without inducing side reactions at the benzylic bromide, such as substitution by the amine or the base.
This protocol emphasizes the use of a non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA), to minimize undesired side reactions.[2] Conditions are optimized for common acylating agents, providing a reliable starting point for synthesizing a wide range of N-acylated products.
General Reaction Scheme
The N-acylation of this compound proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent (an acyl chloride or anhydride). A base is used to neutralize the acidic byproduct (HCl or a carboxylic acid).
Reaction with Acyl Chloride: (Image of the reaction of this compound with an acyl chloride in the presence of a base to yield the N-acylated product and the protonated base-chloride salt)
Reaction with Carboxylic Anhydride: (Image of the reaction of this compound with a carboxylic anhydride in the presence of a base to yield the N-acylated product and the base-carboxylate salt)
Experimental Protocols
Materials and Reagents:
-
This compound (or its HCl salt)
-
Acyl chloride or carboxylic anhydride (e.g., Acetyl chloride, Benzoyl chloride, Acetic anhydride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography[2]
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol 1: N-Acylation using an Acyl Chloride
This procedure details the reaction using an acyl chloride as the acylating agent. Acyl chlorides are highly reactive and should be handled with care in a fume hood.[3][4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.[2] If starting with the hydrochloride salt of the amine, use 2.5 equivalents of DIPEA.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1-1.2 equiv) dropwise via syringe.[2] A white precipitate of DIPEA hydrochloride may form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]
Protocol 2: N-Acylation using a Carboxylic Anhydride
This method is suitable for less reactive amines or when a milder acylating agent is preferred.[5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM. Add DIPEA (1.2 equiv).
-
Acylation: Add the carboxylic anhydride (1.1 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Gentle heating (e.g., to 40 °C) may be required for less reactive anhydrides, but caution is advised to prevent side reactions with the benzylic bromide.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the N-acylation of benzylamine derivatives, which can be adapted for this compound.
Table 1: N-Acylation with Various Acyl Chlorides
| Entry | Acyl Chloride (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetyl Chloride (1.1) | DIPEA (1.5) | DCM | 0 to RT | 2 | 85-95 |
| 2 | Propionyl Chloride (1.1) | DIPEA (1.5) | DCM | 0 to RT | 2 | 80-90 |
| 3 | Benzoyl Chloride (1.2) | DIPEA (1.5) | THF | 0 to RT | 4 | 88-96[2] |
| 4 | Chloroacetyl Chloride (1.1) | DIPEA (1.5) | DCM | 0 to RT | 3 | 80-92[3] |
Table 2: N-Acylation with Various Carboxylic Anhydrides
| Entry | Anhydride (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetic Anhydride (1.1) | DIPEA (1.2) | DCM | RT | 4 | 90-98[5] |
| 2 | Propionic Anhydride (1.1) | DIPEA (1.2) | DCM | RT | 5 | 85-95 |
| 3 | Benzoic Anhydride (1.2) | DIPEA (1.5) | THF | 40 | 12 | 75-85 |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acylation protocol.
Caption: General workflow for the N-acylation of this compound.
Troubleshooting and Safety
-
Safety: Acyl chlorides are corrosive and react violently with water; handle them in a fume hood with appropriate personal protective equipment.[4] Solvents like DCM are volatile and should also be handled in a well-ventilated area.
-
Side Reactions: The primary potential side reaction is the alkylation of the starting amine, the acylated product, or the base at the benzylic bromide site. Using a sterically hindered, non-nucleophilic base like DIPEA and maintaining a low reaction temperature minimizes this risk.
-
Low Yield: If the reaction is sluggish, ensure all reagents and solvents are anhydrous. The presence of water will hydrolyze the acylating agent. Gentle heating can be attempted, but monitor for the formation of side products by TLC.
-
Purification: The polarity of the final N-acylated product will vary significantly based on the acyl group. Perform a TLC analysis to determine the optimal solvent system for column chromatography.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Substitution Reactions at the Benzylic Position of (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Bromomethyl)phenyl)methanamine is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features a reactive benzylic bromide and a nucleophilic primary amine, allowing for sequential and selective modifications. The benzylic position is highly susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups. This reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state of both S(_N)1 and S(_N)2 reactions.[1]
However, the presence of the primary amine complicates direct substitution at the benzylic position, as the amine can act as a nucleophile, leading to self-reaction and polymerization. To achieve selective functionalization at the benzylic carbon, protection of the primary amine is generally required. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and acetyl (Ac), which can be readily introduced and subsequently removed under specific conditions.
This document provides detailed protocols for the N-protection of this compound, subsequent nucleophilic substitution reactions at the benzylic position with various nucleophiles, and final deprotection to yield the desired substituted products.
Data Presentation: Substitution Reactions of N-Protected this compound
The following table summarizes typical reaction conditions and yields for the nucleophilic substitution on N-protected this compound with a range of oxygen-, sulfur-, and nitrogen-based nucleophiles. Yields are representative and may vary based on the specific substrate and reaction scale.
| Entry | Nucleophile | Product Type | Protecting Group | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | Ether | Boc | THF | - | RT | 12 | ~90 |
| 2 | Sodium phenoxide | Ether | Boc | DMF | K₂CO₃ | 80 | 6 | ~85 |
| 3 | Sodium thiophenoxide | Thioether | Boc | DMF | - | RT | 4 | ~95 |
| 4 | Sodium ethanethiolate | Thioether | Boc | Ethanol | - | RT | 3 | ~92 |
| 5 | Piperidine | Tertiary Amine | Boc | CH₃CN | K₂CO₃ | 60 | 16 | ~88 |
| 6 | Morpholine | Tertiary Amine | Boc | DMSO | K₂CO₃ | 90 | 12 | ~85 |
| 7 | Aniline | Secondary Amine | Boc | Toluene | t-BuOK | 80 | 24 | ~80 |
| 8 | Sodium azide | Azide | Boc | DMF/H₂O | - | RT | 12 | ~95 |
| 9 | Sodium methoxide | Ether | Acetyl | Methanol | - | RT | 12 | ~88 |
| 10 | Sodium thiophenoxide | Thioether | Acetyl | DMF | - | RT | 4 | ~93 |
| 11 | Piperidine | Tertiary Amine | Acetyl | CH₃CN | K₂CO₃ | 60 | 16 | ~85 |
Experimental Protocols
Protocol 1: N-Protection of this compound
1.1 N-Boc Protection
-
Materials: this compound hydrobromide, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Suspend this compound hydrobromide (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-(4-(bromomethyl)phenyl)methanamine.
-
1.2 N-Acetylation
-
Materials: this compound hydrobromide, Acetic anhydride, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Suspend this compound hydrobromide (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and cool the mixture to 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-acetyl-(4-(bromomethyl)phenyl)methanamine.
-
Protocol 2: Nucleophilic Substitution at the Benzylic Position
General Procedure for N-Boc Protected Substrate:
-
Dissolve N-Boc-(4-(bromomethyl)phenyl)methanamine (1.0 eq) in the appropriate solvent (see table above).
-
Add the nucleophile (1.1-1.5 eq) and base (if required).
-
Stir the reaction at the specified temperature for the indicated time.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with water or saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Example: Synthesis of N-Boc-(4-((phenoxymethyl)phenyl)methanamine) (Ether Synthesis)
-
Materials: N-Boc-(4-(bromomethyl)phenyl)methanamine, Phenol, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of N-Boc-(4-(bromomethyl)phenyl)methanamine (1.0 eq) in DMF, add phenol (1.1 eq) and K₂CO₃ (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry, concentrate, and purify by column chromatography to yield the desired ether.
-
Protocol 3: N-Deprotection
3.1 N-Boc Deprotection
-
Materials: N-Boc protected substrate, Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, Dichloromethane (DCM).
-
Procedure (using TFA):
-
Dissolve the N-Boc protected compound in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, dry the organic layer, and concentrate to obtain the deprotected amine.
-
3.2 N-Acetyl Deprotection
-
Materials: N-acetyl protected substrate, 6M Hydrochloric acid (HCl), Methanol.
-
Procedure:
-
Dissolve the N-acetyl protected compound in methanol.
-
Add 6M HCl and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the free amine.
-
Visualizations
Caption: General workflow for the synthesis of substituted (4-(aminomethyl)phenyl) derivatives.
Caption: Generalized S(_N)2 reaction mechanism at the benzylic position.
References
Application Notes and Protocols for the Synthesis of Macrocycles with (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocycles, cyclic molecules with rings typically containing 12 or more atoms, have emerged as a promising class of therapeutic agents.[1][2] Their unique structural features, which offer a balance of rigidity and flexibility, allow them to bind to challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[2] The conformational constraint imposed by the cyclic structure can lead to higher binding affinity, improved selectivity, and enhanced metabolic stability compared to their linear counterparts.
(4-(Bromomethyl)phenyl)methanamine and its close derivatives, such as p-xylylenediamine and 1,4-bis(bromomethyl)benzene, are valuable bifunctional building blocks for the synthesis of a diverse range of macrocycles. The presence of both a nucleophilic amine and an electrophilic bromomethyl group (or two of either) on a rigid phenyl scaffold allows for the construction of macrocycles with well-defined geometries. These macrocycles, often classified as cyclophanes or polyamide macrocycles, have applications in drug discovery, host-guest chemistry, and materials science.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis of macrocycles incorporating the p-xylylene moiety.
Synthetic Strategies
The synthesis of macrocycles from this compound and its analogs generally involves the formation of two new covalent bonds to close the ring. The success of these reactions often hinges on overcoming the entropic penalty of cyclization and minimizing competing intermolecular polymerization. To favor the desired intramolecular cyclization, reactions are typically performed under high-dilution conditions.[4] This can be achieved by the slow addition of the linear precursors to a large volume of solvent, ensuring that the concentration of the reactive species remains low.[4]
Two primary strategies for the synthesis of macrocycles using p-xylylene building blocks are:
-
Polyamide Macrocycle Formation: This approach involves the reaction of a diamine, such as p-xylylenediamine, with a diacyl chloride. The resulting amide bonds form the linkages of the macrocyclic ring.
-
Cyclophane Synthesis via Alkylation: This strategy utilizes the reaction of a dihalide, like 1,4-bis(bromomethyl)benzene, with a dinucleophile, such as a diamine or a dithiol. The nucleophilic substitution reaction forms the macrocyclic structure.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of macrocycles containing the p-xylylene unit from the literature.
| Starting Materials | Macrocycle Type | Reaction Conditions | Yield (%) | Reference |
| p-Xylylenediamine, Methyl 3,5-bis(chlorocarbonyl)benzoate | Benzylic Amide | Et3N, CHCl3, 25 °C, 4 h | 34 | [4] |
| 1,4-Bis(bromomethyl)benzene, 1,4-Bis(mercaptomethyl)benzene | Dithia[3.3]paracyclophane | NaH, THF | High | [1] |
| 1,4-Bis(bromomethyl)naphthalene, Sodium Iodide (in situ formation of diiodide) | --INVALID-LINK---Naphthalenophane | Acetone, reflux, 24 h | 50 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Benzylic Amide Macrocycle (by analogy)
This protocol describes the synthesis of a polyamide macrocycle by reacting a diamine with a diacyl chloride under high-dilution conditions. This specific protocol is adapted from the synthesis of a related benzylic amide macrocycle.[4]
Materials:
-
This compound (or p-xylylenediamine)
-
Isophthaloyl dichloride (or other suitable diacyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous Chloroform (CHCl3)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (three-neck flask, dropping funnels, condenser, magnetic stirrer)
-
Syringe pump (optional, for slow addition)
Procedure:
-
Set up a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add 500 mL of anhydrous chloroform.
-
In one dropping funnel, prepare a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in 100 mL of anhydrous chloroform.
-
In the second dropping funnel, prepare a solution of isophthaloyl dichloride (1.0 eq) in 100 mL of anhydrous chloroform.
-
Begin stirring the chloroform in the reaction flask and add the solutions from both dropping funnels simultaneously and dropwise over a period of 4-6 hours. A syringe pump can be used for a more controlled addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated NaHCO3 solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired macrocycle.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure of the macrocycle, including the presence of the p-xylylene and diacyl chloride-derived moieties and the formation of the amide bonds.
-
Mass Spectrometry (HRMS): To confirm the molecular weight of the macrocycle.
Protocol 2: Synthesis of a Diazacyclophane via Bis-alkylation
This protocol describes the synthesis of a cyclophane by reacting a dihalide with a diamine under high-dilution conditions. This is a general procedure based on established methods for cyclophane synthesis.[1]
Materials:
-
1,4-Bis(bromomethyl)benzene
-
1,4-Diaminobutane (or other suitable diamine)
-
Potassium Carbonate (K2CO3) or another suitable base
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Set up a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and two dropping funnels under an inert atmosphere.
-
To the flask, add a suspension of potassium carbonate (5.0 eq) in 1 L of anhydrous acetonitrile.
-
Heat the suspension to reflux with vigorous stirring.
-
In one dropping funnel, prepare a solution of 1,4-bis(bromomethyl)benzene (1.0 eq) in 200 mL of anhydrous acetonitrile.
-
In the second dropping funnel, prepare a solution of 1,4-diaminobutane (1.0 eq) in 200 mL of anhydrous acetonitrile.
-
Simultaneously add the solutions from both dropping funnels to the refluxing suspension over a period of 8-12 hours.
-
After the addition is complete, continue to reflux the reaction mixture for another 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash them with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the diazacyclophane.
Characterization:
-
¹H NMR and ¹³C NMR: To verify the structure, showing the characteristic signals for the p-xylylene bridge and the diamine linker.
-
Mass Spectrometry (HRMS): To confirm the [M+H]⁺ or M⁺ peak corresponding to the molecular weight of the cyclized product.
Visualizations
Caption: Experimental workflow for polyamide macrocycle synthesis.
Caption: Experimental workflow for diazacyclophane synthesis.
Applications in Drug Development
Macrocycles containing the rigid p-xylylene linker are of significant interest in drug development. The defined geometry of the linker can pre-organize the macrocycle into a conformation that is favorable for binding to a biological target. This can reduce the entropic penalty upon binding, leading to higher affinity. Furthermore, the aromatic nature of the linker can be exploited for π-π stacking interactions with aromatic residues in a protein binding pocket.
These macrocycles can serve as scaffolds for the development of inhibitors of protein-protein interactions (PPIs), which are implicated in a wide range of diseases, including cancer and inflammatory disorders. By attaching pharmacophoric groups to the macrocyclic framework, it is possible to create potent and selective modulators of these challenging targets. The synthetic accessibility of these macrocycles allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.
Conclusion
This compound and its derivatives are versatile building blocks for the synthesis of macrocycles with significant potential in drug discovery and other scientific fields. The protocols outlined in this document, based on established synthetic strategies, provide a foundation for researchers to explore the synthesis and applications of this important class of molecules. Careful control of reaction conditions, particularly the use of high dilution, is crucial for achieving good yields of the desired macrocyclic products. The structural and conformational properties of the resulting macrocycles make them attractive candidates for targeting complex biological systems.
References
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isoindolinone-based pharmaceutical intermediates, utilizing (4-(Bromomethyl)phenyl)methanamine as a versatile starting material. The procedures outlined are based on established synthetic methodologies, offering a robust pathway to valuable scaffolds for drug discovery and development.
Introduction
This compound is a bifunctional building block containing both a primary amine and a reactive benzylic bromide. This unique combination of functional groups allows for sequential or one-pot reactions to construct complex heterocyclic systems. One of the most valuable classes of pharmaceutical intermediates that can be accessed from this starting material is the isoindolinone scaffold. Isoindolinones are prevalent in a wide range of biologically active compounds and approved drugs.
This document details a two-step synthetic sequence involving an initial N-acylation of the primary amine followed by an intramolecular cyclization to yield the desired isoindolinone core structure.
Synthetic Pathway Overview
The general synthetic strategy involves two key transformations:
-
N-Acylation: The primary amine of this compound is acylated with an appropriate acylating agent (e.g., acid chloride or anhydride) to form an N-acyl derivative. This step introduces a key structural element and sets the stage for the subsequent cyclization.
-
Intramolecular Cyclization: The resulting N-acyl derivative undergoes a base-mediated intramolecular nucleophilic substitution, where the amide nitrogen displaces the bromide to form the five-membered lactam ring of the isoindolinone.
digraph "Synthetic Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="this compound"];
intermediate [label="N-Acyl-(4-(bromomethyl)phenyl)methanamine"];
product [label="5-Amino-2-substituted-isoindolin-1-one"];
start -> intermediate [label="Acylation\n(RCOCl, Base)"];
intermediate -> product [label="Intramolecular\nCyclization (Base)"];
}
Caption: Workflow for the two-step synthesis of 5-amino-2-methylisoindolin-1-one.
Conclusion
The protocols described provide a reliable and scalable method for the preparation of isoindolinone-based pharmaceutical intermediates from the readily available starting material, this compound. The versatility of the N-acylation step allows for the introduction of diverse substituents, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The presented workflows and data serve as a practical guide for researchers in the pharmaceutical and medicinal chemistry fields.
Application Notes and Protocols for Surface Functionalization with (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to functionalizing surfaces with (4-(Bromomethyl)phenyl)methanamine, a versatile bifunctional linker. This molecule possesses two distinct reactive moieties: a nucleophilic primary amine (-CH₂NH₂) and an electrophilic benzylic bromide (-CH₂Br). This dual reactivity allows for a two-step covalent immobilization of a wide range of biomolecules, making it an invaluable tool in the development of biosensors, platforms for studying cell-surface interactions, and targeted drug delivery systems.
Overview of this compound Chemistry
This compound serves as a stable anchor to various substrates and a reactive site for subsequent biomolecule conjugation. The primary amine group can be used to attach the linker to surfaces rich in electrophilic groups (e.g., carboxylated or ester-functionalized surfaces) through amide bond formation. Alternatively, for surfaces with nucleophilic groups (e.g., hydroxyl or amine), the surface can first be activated to introduce electrophilic functionalities. The exposed bromomethyl group then provides a reactive site for the covalent attachment of biomolecules containing nucleophilic groups, such as amines or thiols.
Applications in Research and Drug Development
-
Biosensor Development: Covalently immobilize enzymes, antibodies, or nucleic acids onto sensor surfaces for specific and sensitive detection of target analytes[1][2][3][4][5].
-
Cell Adhesion and Signaling Studies: Create well-defined surfaces for studying cellular responses, such as adhesion, proliferation, and differentiation, by immobilizing extracellular matrix (ECM) proteins or peptides[6][7][8]. This is particularly relevant for investigating integrin-mediated signaling pathways[2][3][6][9].
-
Drug Discovery: Develop high-throughput screening platforms by immobilizing target proteins to identify potential drug candidates.
-
Biomaterial Engineering: Modify the surface of implants and scaffolds to enhance biocompatibility and promote specific tissue integration.
Experimental Protocols
Herein, we provide detailed protocols for the functionalization of a silicon dioxide (SiO₂) surface, a common substrate in many biological applications, with this compound and subsequent immobilization of a model protein.
Protocol 1: Surface Functionalization with this compound
This protocol describes the attachment of the linker to a carboxyl-terminated surface.
Materials:
-
Silicon dioxide (SiO₂) wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Succinic anhydride
-
Triethylamine (TEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
This compound hydrochloride
-
Anhydrous toluene, Dimethylformamide (DMF), and Dichloromethane (DCM)
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Surface Hydroxylation:
-
Clean SiO₂ wafers by sonication in acetone, followed by isopropanol, and finally DI water (15 minutes each).
-
Dry the wafers under a stream of nitrogen.
-
Treat the wafers with piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with DI water and dry under a nitrogen stream.
-
-
Surface Amination:
-
Immediately immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the wafers with toluene, followed by ethanol, and finally DI water to remove excess APTES.
-
Cure the silane layer by baking at 110°C for 30 minutes.
-
-
Surface Carboxylation:
-
Immerse the aminated wafers in a solution of succinic anhydride (0.1 M) and TEA (0.2 M) in anhydrous DMF.
-
React for 12 hours at room temperature.
-
Rinse thoroughly with DMF, followed by ethanol and DI water.
-
Dry under a nitrogen stream.
-
-
Activation of Carboxyl Groups:
-
Immerse the carboxylated wafers in a solution of DCC (0.1 M) and NHS (0.05 M) in anhydrous DCM for 1 hour at room temperature to form an NHS-ester activated surface.
-
Rinse with DCM to remove unreacted reagents.
-
-
Attachment of this compound:
-
Immediately immerse the NHS-activated wafers in a solution of this compound hydrochloride (0.05 M) and TEA (0.1 M) in anhydrous DMF.
-
React for 4 hours at room temperature.
-
Rinse the wafers sequentially with DMF, ethanol, and DI water.
-
Dry under a nitrogen stream. The surface is now functionalized with outward-facing bromomethyl groups.
-
Protocol 2: Immobilization of a Model Protein (e.g., Fibronectin)
This protocol describes the attachment of a protein to the bromomethyl-functionalized surface.
Materials:
-
This compound-functionalized SiO₂ wafers (from Protocol 1)
-
Fibronectin (or other amine/thiol-containing protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine (1 M, pH 8.5)
-
DI water
-
Nitrogen gas stream
Procedure:
-
Protein Immobilization:
-
Prepare a solution of fibronectin (e.g., 50 µg/mL) in PBS (pH 7.4).
-
Immerse the functionalized wafers in the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups on the protein will react with the bromomethyl groups on the surface.
-
Rinse the wafers thoroughly with PBS to remove non-covalently bound protein.
-
-
Blocking of Unreacted Sites:
-
Immerse the wafers in a 1 M solution of ethanolamine (pH 8.5) for 30 minutes at room temperature to block any remaining reactive bromomethyl groups.
-
Rinse with DI water.
-
-
Final Rinsing and Drying:
-
Rinse the wafers with DI water and dry under a gentle stream of nitrogen.
-
Store the protein-functionalized surfaces in a hydrated state at 4°C until use.
-
Data Presentation: Surface Characterization
| Surface Modification Step | Water Contact Angle (°) | Expected Elemental Composition (XPS) |
| Bare SiO₂ (Hydroxylated) | < 20° | Si, O |
| APTES (Amine-terminated) | 50-70° | Si, O, C, N |
| Succinic Anhydride (Carboxyl-terminated) | 30-50° | Si, O, C, N |
| This compound | 60-80° | Si, O, C, N, Br |
| Protein Immobilization | 40-60° | Si, O, C, N (increased N signal) |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for surface functionalization.
Proposed Signaling Pathway: Integrin-Mediated Cell Adhesion
Surfaces functionalized with ECM proteins like fibronectin via this compound can be used to study integrin signaling.
Caption: Integrin signaling cascade.
References
- 1. Quantitative evaluation of interaction force between functional groups in protein and polymer brush surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview-studying integrins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General functionalization route for cell adhesion on non-wetting surfaces. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. The quantification of single cell adhesion on functionalized surfaces for cell sheet engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-(Bromomethyl)phenyl)methanamine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Bromomethyl)phenyl)methanamine is a versatile bifunctional monomer that holds significant promise for the development of advanced functional materials. Its unique structure, featuring both a nucleophilic primary amine and a reactive electrophilic bromomethyl group, allows for its use as a building block in a variety of polymerization and cross-linking reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of linear functional polymers, cross-linked materials, and porous organic frameworks. The protocols are based on established methodologies for structurally similar monomers and are intended to serve as a comprehensive guide for researchers.
Application Note 1: Synthesis of Linear Functional Polymers via Polycondensation
The dual functionality of this compound allows for its self-condensation or co-polymerization with other monomers to form linear functional polymers. The resulting polyamines can be utilized in a variety of applications, including as functional coatings, additives, and precursors for further chemical modification. The following protocol describes a representative procedure for the synthesis of a linear poly((4-(aminomethyl)phenyl)methanamine).
Experimental Protocol: Synthesis of Poly((4-(aminomethyl)phenyl)methanamine)
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Methanol
-
Diethyl ether
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (e.g., 2.0 g, 10 mmol) in 40 mL of anhydrous DMF under a nitrogen atmosphere.
-
Addition of Base: To the stirred solution, add triethylamine (e.g., 1.4 mL, 10 mmol) dropwise at room temperature. The triethylamine acts as a base to neutralize the HBr formed during the polycondensation reaction.
-
Polymerization: Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the monomer.
-
Polymer Precipitation: After cooling the reaction mixture to room temperature, pour it into 200 mL of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with diethyl ether to remove any unreacted monomer and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C overnight to obtain the final product.
Expected Characterization Data
The properties of the resulting polymer can be characterized by various techniques. The following table summarizes expected data based on analogous poly(benzylamine) systems.
| Property | Expected Value/Technique | Reference |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol (GPC) | [1] |
| Polydispersity (PDI) | 1.5 - 2.5 (GPC) | [1] |
| Thermal Stability (TGA) | Td5% > 300°C (in N₂) | [2] |
| Glass Transition (Tg) | 100 - 150°C (DSC) | [3] |
| FTIR Spectroscopy | Peaks for N-H, C-H, C=C (arom.) | [4][5] |
| ¹H NMR Spectroscopy | Signals for aromatic and aliphatic protons | [1][4][5] |
Diagram: Polymerization Workflow
Caption: Workflow for the synthesis of linear poly((4-(aminomethyl)phenyl)methanamine).
Application Note 2: Cross-linking of Epoxy Resins
The primary amine groups of this compound make it an effective curing agent or cross-linker for epoxy resins. The reaction between the amine and the epoxide groups leads to the formation of a rigid, three-dimensional polymer network with enhanced thermal and mechanical properties.
Experimental Protocol: Curing of an Epoxy Resin
Materials:
-
This compound
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Acetone (optional, as a solvent to reduce viscosity)
-
Mold for sample preparation
-
Oven
Procedure:
-
Preparation of Mixture: In a suitable container, weigh the desired amount of DGEBA epoxy resin. If the resin is too viscous, it can be gently warmed or a small amount of acetone can be added to facilitate mixing.
-
Addition of Curing Agent: Calculate the stoichiometric amount of this compound required for curing. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxide equivalent weight (EEW) of the resin. For this compound, the AHEW is its molecular weight divided by the number of active amine hydrogens (2). Add the calculated amount of the amine to the epoxy resin.
-
Mixing: Thoroughly mix the resin and the curing agent until a homogeneous mixture is obtained. If a solvent was used, ensure it is well-distributed.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into a pre-heated mold. The curing schedule will depend on the specific resin system, but a typical two-stage cure can be employed: an initial cure at a lower temperature (e.g., 80-100°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 150°C for 2-3 hours).
-
Demolding: After the curing cycle is complete, allow the mold to cool to room temperature before demolding the cured sample.
Expected Material Properties
The cross-linked epoxy resin is expected to exhibit improved properties compared to the uncured resin.
| Property | Expected Outcome | Reference |
| Glass Transition Temp. (Tg) | Significantly increased (e.g., > 150°C) | [6] |
| Thermal Stability (TGA) | Enhanced decomposition temperature | [6] |
| Mechanical Strength | Increased tensile strength and modulus | [7] |
| Solvent Resistance | Insoluble in common organic solvents | [8] |
| Hardness | Increased Shore D hardness | [7] |
Diagram: Cross-linking Mechanism
Caption: Schematic of the cross-linking reaction between the amine and epoxy groups.
Application Note 3: Synthesis of Porous Aromatic Frameworks (PAFs)
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of porous aromatic frameworks (PAFs). These materials are characterized by high surface areas, permanent porosity, and excellent stability, making them promising for applications in gas storage, separation, and catalysis. The following protocol is a representative example based on Yamamoto-type Ullmann coupling, which is a common method for PAF synthesis.[9][10]
Experimental Protocol: Synthesis of a Porous Aromatic Framework
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl)
-
Methanol, Acetone, Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply (glovebox or Schlenk line)
Procedure:
-
Catalyst Preparation (in a glovebox): In a Schlenk flask, add Ni(COD)₂ (e.g., 2.75 g, 10 mmol) and 2,2'-bipyridine (e.g., 1.56 g, 10 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF and 20 mL of anhydrous toluene to the flask. Stir the mixture at 80°C for 30 minutes to form the active catalyst solution.
-
Monomer Addition: In a separate Schlenk flask, dissolve this compound (e.g., 2.0 g, 10 mmol) in 30 mL of anhydrous DMF.
-
Polymerization: Transfer the monomer solution to the catalyst solution via cannula. Heat the reaction mixture to 100°C and stir for 48 hours under an inert atmosphere. A solid precipitate should form during the reaction.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to collect the solid product.
-
Wash the solid with hot DMF, THF, and acetone to remove any residual catalyst and unreacted monomer.
-
To remove any trapped nickel species, stir the solid in a solution of concentrated HCl in methanol (1:10 v/v) for 6 hours.
-
Filter the solid and wash with copious amounts of water until the filtrate is neutral, then wash with methanol.
-
-
Activation: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to activate the porous framework.
Typical Properties of Porous Aromatic Frameworks
| Property | Typical Value Range | Reference |
| BET Surface Area | 500 - 2000 m²/g | [7][9][11] |
| Pore Volume | 0.3 - 1.0 cm³/g | [9][10] |
| Thermal Stability (TGA) | Td5% > 400°C (in N₂) | [9][11] |
| CO₂ Uptake Capacity | 1 - 3 mmol/g (at 273 K, 1 bar) | [2][12][13] |
Diagram: Formation of Porous Aromatic Framework
Caption: Schematic representation of the synthesis of a Porous Aromatic Framework.
References
- 1. polymersource.ca [polymersource.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Poly(para-aminostyrene) from 4-Chloromethyl Styrene Homopolymer and Its Styrene Copolymer [jips.ippi.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. paint.org [paint.org]
- 9. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Tailored preparation of porous aromatic frameworks in a confined environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile and Safe Synthesis of Novel Self-Pored Amine-Functionalized Polystyrene with Nanoscale Bicontinuous Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: (4-(Bromomethyl)phenyl)methanamine as a Versatile Bifunctional Coupling Reagent
Audience: Researchers, scientists, and drug development professionals.
(4-(Bromomethyl)phenyl)methanamine is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: a nucleophilic primary amine and an electrophilic benzylic bromide. This dual functionality allows for sequential and controlled modifications, making it an ideal scaffold for introducing a phenylmethanamine core into larger molecular frameworks.
One of the prominent applications of this reagent and its derivatives is in the synthesis of ligands targeting G-quadruplexes, which are specialized nucleic acid structures implicated in cancer and infectious diseases like malaria. The phenylmethanamine moiety can serve as a central scaffold from which side chains are elaborated to interact with and stabilize G-quadruplex structures, thereby modulating their biological function.
This document provides detailed protocols for the selective coupling of this compound at either its amine or bromomethyl functionality, along with representative data and a discussion of its application in the development of G-quadruplex ligands.
Data Presentation
Table 1: Representative Yields for N-Alkylation and Amine Protection Reactions
| Entry | Reactant 1 | Reactant 2 | Reaction Type | Product | Yield (%) |
| 1 | This compound | Aniline | N-Alkylation | N-((4-(Aminomethyl)phenyl)methyl)aniline | 85-95 (estimated) |
| 2 | This compound | Boc-Anhydride | Amine Protection | tert-Butyl (4-(bromomethyl)benzyl)carbamate | >95 |
| 3 | tert-Butyl (4-(bromomethyl)benzyl)carbamate | Morpholine | Nucleophilic Substitution | tert-Butyl (4-(morpholinomethyl)benzyl)carbamate | 80-90 |
Note: Yields are based on general procedures for similar substrates and may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: Selective N-Alkylation of a Primary Amine with this compound
This protocol describes the reaction of the benzylic bromide moiety of this compound with a primary amine, leaving the primary amine of the reagent intact for potential further functionalization.
Materials:
-
This compound
-
Primary amine (e.g., Aniline)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add the primary amine (1.1 eq) and potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Protection of the Amine Group and Subsequent Nucleophilic Substitution
This protocol outlines the protection of the primary amine of this compound as a tert-butyloxycarbonyl (Boc) carbamate, followed by a nucleophilic substitution at the benzylic bromide position.
Part A: Boc Protection of the Amine Group
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can often be used in the next step without further purification.
Part B: Nucleophilic Substitution with the Boc-Protected Intermediate
Materials:
-
tert-Butyl (4-(bromomethyl)benzyl)carbamate (from Part A)
-
Nucleophile (e.g., a secondary amine like morpholine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dimethylformamide.
-
Add the nucleophile (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted product.
Mandatory Visualization
Caption: Experimental workflows for coupling reactions.
Caption: Simplified G-quadruplex stabilization pathway.
Application Notes and Protocols for Monitoring Reactions of (4-(Bromomethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the reactions of (4-(Bromomethyl)phenyl)methanamine, a versatile bifunctional linker used in the synthesis of pharmaceuticals and other complex organic molecules. The protocols outlined below utilize common analytical techniques to track reaction progress, identify products and byproducts, and quantify reaction components.
Introduction
This compound is a valuable building block in organic synthesis due to its two reactive functional groups: a nucleophilic primary amine and an electrophilic benzylic bromide. This dual reactivity allows for sequential and controlled modifications, making it a key intermediate in the construction of a wide array of molecular architectures.[1] The ability to effectively monitor its reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yields.
This document details the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring a representative nucleophilic substitution reaction of this compound with morpholine.
Representative Reaction: N-Alkylation of Morpholine
A common application of this compound is in N-alkylation reactions. The following reaction with morpholine serves as a model system for monitoring with the analytical techniques described herein.
Reaction Scheme:
This compound + Morpholine → 4-((4-(Aminomethyl)phenyl)methyl)morpholine + HBr
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for qualitative monitoring of reaction progress, allowing for the visualization of the consumption of starting materials and the formation of the product.
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: Apply a small spot of the reaction mixture, the this compound starting material, and a co-spot (starting material and reaction mixture) onto the baseline of the TLC plate.
-
Eluent System: A recommended starting eluent is a mixture of Ethyl Acetate (EtOAc) and Hexane (1:1 v/v). To improve the separation of the amine-containing compounds and reduce tailing, add 0.5% triethylamine (Et₃N) to the eluent system.
-
Development: Place the TLC plate in a developing chamber containing the eluent system. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with a potassium permanganate solution.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The relative Rf values will depend on the polarity of the compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both qualitative and quantitative analysis of the reaction mixture, providing information on the concentration of reactants and products over time.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. Phenyl-based stationary phases can also offer alternative selectivity for aromatic compounds.[2]
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 210 nm and 254 nm. Benzylamine and its derivatives typically show absorbance at these wavelengths.[3]
Data Presentation:
| Compound | Retention Time (min) | λmax (nm) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 5.2 | 210, 256 | 0.1 | 0.3 |
| Morpholine | < 2.0 | < 200 | - | - |
| 4-((4-(Aminomethyl)phenyl)methyl)morpholine | 3.8 | 210, 258 | 0.1 | 0.3 |
Note: Retention times, LOD, and LOQ are representative and may vary depending on the specific HPLC system, column, and conditions used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile components of the reaction mixture. Derivatization may be necessary for polar amine compounds to improve their chromatographic behavior.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A nonpolar or mid-polarity capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4][5]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation (with Derivatization):
-
Evaporate the solvent from an aliquot of the reaction mixture under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
-
Data Presentation:
| Compound | Derivatization | Retention Time (min) | Key m/z Fragments |
| This compound | TMS | 10.5 | 257 (M+), 178, 104, 91 |
| 4-((4-(Aminomethyl)phenyl)methyl)morpholine | Di-TMS | 12.1 | 334 (M+), 261, 159, 100 |
Note: Retention times and mass fragments are for the trimethylsilyl (TMS) derivatives and are representative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is an excellent tool for in-situ and quantitative monitoring of reaction kinetics without the need for chromatographic separation.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Take a timed aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution in a cold deuterated solvent).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube containing the reaction aliquot in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Monitor the decrease in the integral of a characteristic peak of the starting material, this compound (e.g., the benzylic -CH ₂Br protons around 4.5 ppm).
-
Monitor the increase in the integral of a characteristic peak of the product, 4-((4-(Aminomethyl)phenyl)methyl)morpholine (e.g., the newly formed benzylic -CH ₂-N protons around 3.5 ppm).
-
Quantify the concentration of reactants and products relative to the integral of the internal standard.[6][7]
-
Data Presentation:
| Compound | ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| This compound | ~7.3 (aromatic), 4.45 (-CH₂Br), 3.85 (-CH₂NH₂) | m, s, s |
| 4-((4-(Aminomethyl)phenyl)methyl)morpholine | ~7.2 (aromatic), 3.8 (-CH₂NH₂), 3.65 (-CH₂-N, morpholine), 3.45 (-CH₂-N, benzyl), 2.45 (-CH₂-O, morpholine) | m, s, t, s, t |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Visualizations
Caption: Workflow for monitoring the reaction of this compound.
References
- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Benzylamine | SIELC Technologies [sielc.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: (4-(Bromomethyl)phenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (4-(Bromomethyl)phenyl)methanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound is a bifunctional molecule with two primary reactive sites:
-
The primary amine (-CH₂NH₂): This group is nucleophilic and can react with electrophiles.
-
The benzylic bromide (-CH₂Br): The bromine atom is a good leaving group, making the benzylic carbon electrophilic and susceptible to nucleophilic attack.[1]
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions stem from the dual reactivity of the molecule. These include:
-
Self-Condensation/Polymerization: An intermolecular reaction where the nucleophilic amine of one molecule attacks the electrophilic benzylic bromide of another, leading to the formation of dimers, oligomers, or polymers.
-
Over-alkylation: The primary amine can react with more than one equivalent of an alkylating agent, leading to the formation of secondary and tertiary amines.
-
Unwanted Nucleophilic Attack: If other nucleophiles are present in the reaction mixture, they can compete with the intended nucleophile for reaction at the benzylic bromide site.
-
Reduction of the Benzylic Bromide: The use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can lead to the unintended reduction of the benzylic bromide to a methyl group.
Q3: How can I minimize self-condensation or polymerization?
A3: To minimize self-condensation, consider the following strategies:
-
High Dilution: Performing the reaction at a lower concentration can favor intramolecular reactions or reactions with a desired intermolecular partner over the intermolecular self-condensation.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help to keep its instantaneous concentration low.
-
Protection of the Amine: Protecting the primary amine group with a suitable protecting group (e.g., Boc, Cbz) will prevent it from acting as a nucleophile. The protecting group can be removed in a subsequent step.
Q4: What conditions can lead to the decomposition of this compound?
A4: this compound can be sensitive to heat and basic conditions. Elevated temperatures can promote side reactions, including polymerization. Strong bases can deprotonate the amine, increasing its nucleophilicity and potentially accelerating self-condensation. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Formation of Insoluble Material
| Possible Cause | Troubleshooting Steps |
| Self-Condensation/Polymerization | - Perform the reaction under high dilution conditions.- Add this compound dropwise to the reaction mixture.- Protect the primary amine group before the reaction and deprotect it afterwards. |
| Poor Solubility of Reagents | - Choose a solvent in which all reactants are soluble.- Gently heat the reaction mixture to aid dissolution, but monitor for thermal decomposition. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of your reactants. An excess of the bifunctional starting material can favor polymerization. |
Issue 2: Formation of Multiple Products in an Alkylation Reaction
| Possible Cause | Troubleshooting Steps |
| Over-alkylation of the Primary Amine | - Use a controlled amount of the alkylating agent (ideally 1 equivalent or slightly less).- Add the alkylating agent slowly to the reaction mixture.- Consider using a protecting group strategy if mono-alkylation is crucial. |
| Reaction at Both the Amine and the Benzylic Bromide | - If you intend to react only at the amine, consider protecting the benzylic bromide if possible, although this is less common.- More practically, protect the amine to selectively react at the benzylic bromide, followed by deprotection. |
| Presence of Competing Nucleophiles | - Ensure all reagents and solvents are pure and free from nucleophilic impurities (e.g., water, alcohols). |
Experimental Protocols & Data
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data)
| Reaction Condition | Desired Product Yield (%) | Side Product (Polymer) Yield (%) |
| Concentrated, 25°C | 45 | 50 |
| Dilute (0.1 M), 25°C | 75 | 20 |
| Concentrated, 0°C | 60 | 35 |
| Dilute (0.1 M), 0°C | 85 | 10 |
| Amine Protected, Concentrated, 25°C | >95 | <5 |
Protocol: Selective N-Alkylation using a Protecting Group Strategy
-
Protection of the Amine:
-
Dissolve this compound (1 eq.) in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine, 1.2 eq.).
-
Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection, 1.1 eq.) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction to isolate the N-protected product.
-
-
Reaction at the Benzylic Bromide:
-
Dissolve the N-protected compound (1 eq.) in a suitable solvent (e.g., DMF).
-
Add your desired nucleophile (1-1.2 eq.).
-
Stir the reaction at an appropriate temperature (e.g., room temperature to 60°C) until completion (monitor by TLC).
-
Work up the reaction to isolate the substituted product.
-
-
Deprotection of the Amine:
-
Dissolve the product from the previous step in a suitable solvent.
-
Add the appropriate deprotection reagent (e.g., trifluoroacetic acid or HCl in dioxane for Boc deprotection).
-
Stir until completion and then neutralize and extract to isolate the final product.
-
Visualizations
Caption: Main and side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low product yields.
References
preventing dibromination in (4-(Bromomethyl)phenyl)methanamine reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent unwanted side reactions, particularly di-substitution and polymerization, when working with (4-(Bromomethyl)phenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are the main experimental challenges?
This compound, also known as 4-(aminomethyl)benzyl bromide, is a bifunctional crosslinker.[1] It possesses two key reactive sites:
-
A primary amine (-CH₂NH₂) , which is nucleophilic.
-
A benzylic bromide (-CH₂Br) , which is an electrophilic site susceptible to nucleophilic substitution.
The principal challenge in its use is achieving chemoselectivity. Due to the presence of both a nucleophile and an electrophile on the same molecule, it has a high propensity for self-reaction or polymerization, where the amine of one molecule attacks the benzylic bromide of another.[2][3] This can lead to a mixture of products, low yields of the desired compound, and difficulties in purification.
Q2: My reaction is producing a significant amount of high-molecular-weight material that is difficult to characterize and purify. What is the likely cause?
The formation of an insoluble precipitate or a complex mixture of high-molecular-weight species is a strong indicator of polymerization.[2][3][4] This occurs when the amine group of one molecule of this compound reacts with the bromomethyl group of another, creating a dimer, which can then continue to react to form trimers and larger oligomers or polymers.
Q3: What are the general strategies to prevent unwanted di-substitution or polymerization?
There are two primary strategies to control the reactivity and achieve a selective mono-substitution reaction:
-
Amine Group Protection: Temporarily "masking" the primary amine with a protecting group prevents it from acting as a nucleophile.[5][6] This allows for a selective reaction at the benzylic bromide site. The protecting group is then removed in a subsequent step.
-
Reaction Condition Optimization: Carefully controlling stoichiometric ratios, temperature, and the rate of addition can favor the desired reaction pathway over competing side reactions. This approach is often simpler but may be less effective than using a protecting group.
Troubleshooting Guide: Achieving Selective Mono-substitution
This section addresses the common problem of obtaining low yields of the desired product due to competing reactions.
Problem: Low yield of the desired mono-substituted product and/or formation of multiple byproducts.
This issue almost always stems from the nucleophilic primary amine of the starting material competing with your intended nucleophile, or the product itself undergoing further reaction.
Logical Approach to Troubleshooting
The following workflow can help diagnose and solve selectivity issues in your reaction.
Caption: Workflow for troubleshooting selectivity issues.
Solution 1: Amine Protection Strategy
Protecting the amine group is the most robust method to ensure selective substitution at the benzylic bromide.[5] The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[5][7]
Reaction Pathway: Amine Protection
The diagram below illustrates how a protecting group (PG) prevents the amine from interfering in the reaction of a nucleophile (Nu⁻) with the benzylic bromide.
Caption: General workflow for an amine protection strategy.
Experimental Protocol: Boc Protection of this compound
Objective: To selectively protect the primary amine with a Boc group.
-
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves to free the amine.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can often be used in the next step without further purification.
-
Solution 2: Reaction Condition Optimization
If a protection-free synthesis is desired, optimizing the reaction conditions is critical. The goal is to maximize the rate of the desired reaction relative to the undesired side reactions.
Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a significant excess (3-10 equivalents) of your intended nucleophile. | By Le Châtelier's principle, a high concentration of the desired nucleophile increases the probability of it reacting with the benzylic bromide, outcompeting the amine from the starting material. |
| Rate of Addition | Add the this compound solution slowly (e.g., via syringe pump) to a stirred solution of your nucleophile. | This technique, known as pseudo-high dilution, keeps the instantaneous concentration of the bifunctional reagent low, minimizing its opportunity to react with itself. |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or below). | Unwanted side reactions, like polymerization, often have a higher activation energy. Lowering the temperature can disproportionately slow these undesired pathways.[8] |
| Solvent | Use a polar aprotic solvent like DMF or DMSO. | These solvents are effective for Sₙ2 reactions and can help solvate the reactants. Anhydrous conditions are recommended to prevent hydrolysis of the benzylic bromide.[9] |
| Base Selection | Use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) if a base is required to deprotonate your nucleophile. | This prevents the base from competing as a nucleophile in the reaction. |
Comparative Data: Effect of Reaction Conditions on Selectivity
The following table summarizes hypothetical outcomes to illustrate the impact of different reaction conditions. Actual results will vary based on the specific nucleophile used.
| Condition ID | Stoichiometry (Nu:Reagent) | Addition Method | Temperature (°C) | Yield of Mono-product (%) | Yield of Dimer/Polymer (%) |
| 1 | 1.1 : 1 | All at once | 25 | 45% | 50% |
| 2 | 5 : 1 | All at once | 25 | 70% | 25% |
| 3 | 5 : 1 | Slow Addition (2h) | 0 | 85% | 10% |
| 4 | 1.1 : 1 (with Boc Protection) | All at once | 25 | >95% (after deprotection) | <2% |
This data clearly shows that both increasing the excess of the nucleophile and employing slow addition at low temperatures can significantly improve the yield of the desired mono-substituted product. However, the amine protection strategy remains the most effective method for achieving the highest selectivity.
References
- 1. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
Technical Support Center: Purification of (4-(Bromomethyl)phenyl)methanamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (4-(Bromomethyl)phenyl)methanamine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product After Purification
-
Question: I have a very low yield after column chromatography. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. The dual reactivity of the aminomethyl and bromomethyl groups makes these molecules susceptible to degradation or side reactions under certain conditions[1].
-
Compound Instability: The benzylic bromide is highly reactive and can be hydrolyzed if exposed to water for extended periods, especially under non-neutral pH conditions. Ensure all solvents are dry and limit exposure to moisture.
-
Adsorption on Silica Gel: The primary amine group can strongly adsorb to the acidic silica gel, leading to product loss on the column. To mitigate this, you can:
-
Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v) in your eluent system.
-
Use a less acidic stationary phase, such as neutral alumina.
-
-
Inappropriate Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all. Optimize your solvent system using Thin Layer Chromatography (TLC) before running the column.
-
Reaction Incompleteness: The issue might be in the synthesis step. Ensure the initial reaction has gone to completion before starting the purification process.
-
Issue 2: Persistent Impurities in the Final Product
-
Question: After column chromatography, my product is still contaminated with impurities. How can I identify and remove them?
-
Answer: The nature of the impurity will dictate the best method for its removal.
-
Unreacted Starting Materials: If starting materials have similar polarity to your product, achieving separation by a single column can be difficult. Consider using a different solvent system to alter the separation factor (Rf values). If that fails, a subsequent purification step like recrystallization or a second column with a different stationary phase may be necessary[2].
-
Di-substituted Byproducts: In syntheses involving the bromomethyl group, over-bromination can lead to di-brominated impurities[3]. These are typically less polar than your desired mono-substituted product. A gradient elution in your column chromatography, starting with a low polarity solvent, should effectively separate these.
-
Polymerization: The high reactivity of the molecule can sometimes lead to self-reaction or polymerization, especially at elevated temperatures. Concentrate your product under reduced pressure at a low temperature (e.g., <40°C). These polymeric materials are usually high molecular weight and will remain at the baseline on a TLC plate.
-
Grease: Silicone grease from glassware joints can sometimes co-elute with the product[4]. Using grease-free joints or PTFE sleeves can prevent this contamination.
-
-
Question: My NMR spectrum shows broad peaks, suggesting my purified compound is not stable. What should I do?
-
Answer: Peak broadening can indicate chemical exchange or degradation.
-
This compound is a primary amine and can exist as a free base or a salt. If you have trace amounts of acid, you can get exchange between the protonated and unprotonated forms, leading to broad NH2 peaks.
-
The compound's stability is limited; it's best to use it in the next synthetic step as soon as possible after purification. For storage, keep it as a salt (e.g., hydrochloride) under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C).
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most effective method for purifying this compound derivatives?
-
A1: Flash column chromatography using silica gel is the most commonly reported and effective method for purifying these derivatives. This technique allows for the separation of the target compound from unreacted starting materials and reaction byproducts based on polarity[2][5]. Recrystallization can be employed as a subsequent step for achieving higher purity[6].
-
Q2: How do I choose the right solvent system (eluent) for column chromatography?
-
A2: The ideal eluent is determined by running preliminary TLC plates. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of ~0.2-0.4 for your desired compound, with good separation from all impurities. A common starting point is a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate[2][5].
-
Q3: Is it necessary to protect the amine group before purification?
-
A3: Protection of the amine group (e.g., as a Boc-carbamate) is typically done before a reaction to prevent it from interfering, not specifically for purification[1]. However, if you are having significant issues with the compound sticking to a silica gel column, purifying the protected version (which is less polar and lacks the basic amine) can be a viable strategy. The protecting group can then be removed post-purification.
-
Q4: What are the key safety precautions when handling these compounds?
-
A4: this compound and its derivatives should be handled with care.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles[1].
-
Ventilation: Use a certified chemical fume hood to avoid inhaling dust or vapors, as these compounds can be respiratory irritants[1].
-
Handling: The bromomethyl group is a lachrymator (causes tearing) and an alkylating agent. Avoid all contact with skin and eyes.
-
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography
| Derivative Type/Precursor | Stationary Phase | Eluent System (v/v) | Yield | Reference |
| Substituted benzaldehyde derivative | Silica Gel | Petroleum Ether : Ethyl Acetate = 3:2 | 65% | [5] |
| Substituted benzaldehyde derivative | Silica Gel | Petroleum Ether : Ethyl Acetate = 12:1 | 93% | [5] |
| N-Boc protected derivative | Silica Gel | Ethyl Acetate : Petrol = 50% | 96% | [2] |
| Triclosan derivative | Silica Gel | Ethyl Acetate : Petrol = 10% | 63% | [2] |
| N-aryl imine derivative | Silica Gel | Diethyl Ether : Hexanes = 1:50 | 82% | [4] |
| 4-(bromomethyl)benzonitrile | Silica Gel | Chloroform | - | [6] |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and then remove the solvent under reduced pressure to get a dry, free-flowing powder.
-
Elution: Carefully add the prepared sample to the top of the silica column. Begin eluting with the solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves. Add more solvent dropwise if needed.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for identifying and resolving common impurity issues during purification.
References
troubleshooting guide for (4-(Bromomethyl)phenyl)methanamine chemistry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (4-(Bromomethyl)phenyl)methanamine (also known as 4-(aminomethyl)benzyl bromide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound is a bifunctional organic compound featuring a nucleophilic primary amine (-CH₂NH₂) and an electrophilic benzylic bromide (-CH₂Br) on a benzene ring.[1][2] This dual reactivity makes it a valuable linker and building block in organic synthesis, particularly for creating complex molecules in pharmaceutical and materials science research.[1][2]
Q2: What are the main reactive sites on the molecule?
A2: The molecule has two distinct reactive centers:
-
The benzylic bromide: The -CH₂Br group is highly susceptible to nucleophilic substitution (SN1 and SN2) reactions, making it an excellent site for attaching the molecule to various nucleophiles (e.g., amines, thiols, alkoxides).[1] The adjacent aromatic ring stabilizes the transition state, enhancing its reactivity compared to a standard alkyl bromide.[1]
-
The primary amine: The -CH₂NH₂ group is nucleophilic and basic. It can readily undergo reactions like N-acylation and N-alkylation.[1]
Q3: How should I properly store this compound?
A3: It is recommended to store this compound at 2-8°C.[3] Due to its reactivity, especially the tendency for self-polymerization, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
Q4: Can the amine and bromomethyl groups react with each other?
A4: Yes. A significant challenge with this molecule is its propensity for intermolecular self-reaction or polymerization, where the amine group of one molecule attacks the bromomethyl group of another.[1] This can lead to the formation of oligomers or polymers, reducing the yield of the desired product.[1] Careful control of reaction conditions is crucial to minimize this side reaction.
Q5: How can I achieve selective reaction at only one of the functional groups?
A5: To achieve regioselectivity, one of the functional groups must be protected.
-
To react at the bromomethyl group: The primary amine can be protected, for example, by converting it into a less nucleophilic amide or carbamate (e.g., Boc or Cbz group).[1][4] After the desired reaction at the benzylic bromide is complete, the protecting group can be removed to regenerate the free amine.[1][5]
-
To react at the amine group: The benzylic bromide is generally reactive enough that it may not require protection if the amine is undergoing a rapid reaction like acylation. However, for slower reactions or with certain reagents, careful selection of conditions is necessary to avoid side reactions at the bromide site.
Troubleshooting Guide
Low yields, unexpected side products, and incomplete reactions are common hurdles. The table below outlines potential problems and solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Degradation: The compound can self-polymerize or hydrolyze over time, especially if stored improperly. | • Use a fresh bottle of the reagent or purify the existing stock. • Ensure storage conditions are anhydrous and at the recommended 2-8°C.[3] |
| 2. Self-Polymerization: The amine of one molecule attacks the bromomethyl group of another.[1] | • Use high-dilution conditions to favor intramolecular reactions if cyclization is the goal.[1] • Add the reagent slowly to the reaction mixture, preferably at a low temperature, to maintain a low instantaneous concentration. | |
| 3. Hydrolysis of Benzylic Bromide: Trace amounts of water in the solvent or on glassware can hydrolyze the -CH₂Br group to a benzyl alcohol (-CH₂OH).[6][7][8] | • Use anhydrous solvents and dry all glassware thoroughly in an oven before use. • Run the reaction under an inert atmosphere (N₂ or Ar). | |
| 4. Poor Solubility: The reagent or base may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[9] | • Switch to a more appropriate solvent (e.g., DMF, ACN, or THF). • Consider using a more soluble base, such as cesium carbonate (Cs₂CO₃) instead of potassium carbonate (K₂CO₃).[10] | |
| Multiple Products Observed (via TLC/LC-MS) | 1. Lack of Regioselectivity: Both the amine and the bromomethyl group are reacting. | • Protect the functional group you do not want to react. For selective reaction at the bromide, protect the amine as a Boc-carbamate.[1][4] |
| 2. Over-alkylation: In N-alkylation reactions, the primary amine product can react again with the benzylic bromide. | • Use a larger excess of the amine substrate you are trying to alkylate. • Add the this compound slowly to the reaction mixture. | |
| 3. Formation of Benzyl Alcohol: Hydrolysis of the starting material or product.[2][11] | • Ensure strictly anhydrous conditions as mentioned above. | |
| Starting Material Remains Unchanged | 1. Insufficient Reaction Temperature: The reaction may require more energy to overcome the activation barrier. | • Gradually increase the reaction temperature. For N-alkylations, starting around 50°C and increasing if necessary is a common strategy.[10] |
| 2. Ineffective Base: The base used may not be strong enough to deprotonate the nucleophile (if required for the reaction). | • Switch to a stronger or more suitable base. For N-alkylations, bases like K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU can be effective. | |
| 3. Deactivated Bromide: The bromide may have been converted to a less reactive species. | • Consider adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide via the Finkelstein reaction to form a more reactive benzylic iodide in situ.[9] |
Reactivity and Protection Workflow
The following diagram illustrates the decision-making process for using this compound based on the desired reaction site.
Caption: A workflow for selective functionalization of this compound.
Experimental Protocol Example: N-Protection
This protocol details the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, a common step to allow for selective reaction at the benzylic bromide position.
Objective: To synthesize tert-butyl (4-(bromomethyl)benzyl)carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (4-(bromomethyl)benzyl)carbamate.
-
Troubleshooting Logic for N-Alkylation
This diagram provides a logical path to diagnose issues specifically encountered during N-alkylation reactions using this reagent.
Caption: A decision tree for troubleshooting common N-alkylation reaction problems.
References
- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 769057-30-9 [m.chemicalbook.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism [infinitylearn.com]
- 7. Page loading... [wap.guidechem.com]
- 8. sarthaks.com [sarthaks.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
Technical Support Center: (4-(Bromomethyl)phenyl)methanamine Linker
Welcome to the technical support center for (4-(Bromomethyl)phenyl)methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this bifunctional linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional crosslinker. It contains two reactive functional groups: a primary amine (-NH2) and a bromomethyl group (-CH2Br). This dual reactivity allows it to link two different molecules together. It is commonly used in bioconjugation, materials science, and drug delivery to conjugate proteins, peptides, nanoparticles, and other functional molecules.
Q2: What are the main challenges associated with using this linker?
A2: The primary challenge is the potential for self-polymerization, where the amine group of one linker molecule reacts with the bromomethyl group of another. Other challenges include managing the reactivity of the two functional groups to avoid unwanted side reactions, potential for over-alkylation of the target molecule, and issues with solubility. Careful control of reaction conditions and stoichiometry is crucial for successful conjugation.
Q3: How can I prevent the self-polymerization of this compound?
A3: To minimize self-polymerization, it is recommended to use the linker in its hydrochloride salt form ((4-(bromomethyl)benzyl)ammonium chloride). The ammonium salt is less nucleophilic than the free amine, which significantly reduces the rate of self-reaction. Additionally, performing the reaction at a slightly acidic to neutral pH (6.0-7.5) can help control the reactivity of the primary amine.
Q4: What are the optimal reaction conditions for using this linker?
A4: The optimal reaction conditions are highly dependent on the specific molecules being conjugated. However, a good starting point for reactions involving the bromomethyl group with a thiol or amine is a pH range of 7.0-8.5 in a buffer such as phosphate-buffered saline (PBS) or borate buffer at room temperature. For reactions involving the amine group (e.g., with an activated ester), a pH of 7.5-8.5 is generally preferred.
Q5: How should I store this compound?
A5: This compound is sensitive to moisture and light. It should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Desired Conjugate | 1. Self-polymerization of the linker: The amine of one linker molecule is reacting with the bromomethyl group of another. | - Use the hydrochloride salt of the linker to reduce the nucleophilicity of the amine.- Add the linker slowly and in slight excess to the reaction mixture.- Work at a controlled pH (6.0-7.5) to protonate a portion of the amine groups. |
| 2. Hydrolysis of the bromomethyl group: The bromo- group is being replaced by a hydroxyl group from water. | - Use anhydrous solvents if the reaction chemistry allows.- Minimize reaction time in aqueous buffers. | |
| 3. Suboptimal pH: The pH is either too high, promoting self-reaction and hydrolysis, or too low, deactivating the nucleophile. | - Optimize the pH of the reaction buffer. A pH titration experiment can be beneficial. | |
| Multiple Products Observed (Impurity) | 1. Over-alkylation of the target molecule: The linker is reacting at multiple sites on your molecule of interest. | - Reduce the molar excess of the linker relative to your target molecule.- Decrease the reaction time. |
| 2. Reaction with non-target functional groups: The linker is reacting with other nucleophilic groups on your molecule. | - Use protecting groups for sensitive functional groups on your target molecule.- Adjust the pH to favor the reactivity of the desired functional group. | |
| Poor Solubility of Reactants or Product | 1. Inappropriate solvent: The linker, target molecule, or the final conjugate is not soluble in the chosen reaction solvent. | - Screen a variety of solvents or co-solvent systems (e.g., DMSO/water, DMF/water).- For biological molecules, ensure the chosen buffer is appropriate. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Thiol-Containing Protein
This protocol outlines a general method for conjugating this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with a free thiol group
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
Prepare Linker Stock Solution: Dissolve this compound hydrochloride in DMSO to a concentration of 10-20 mM.
-
Reaction:
-
Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.
-
Visualizations
Caption: Self-polymerization of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Technical Support Center: Deprotection of Amine Protecting Groups in (4-(Bromomethyl)phenyl)methanamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(Bromomethyl)phenyl)methanamine derivatives. The focus is on the critical step of amine deprotection, addressing common challenges and providing detailed experimental protocols.
Troubleshooting Guides
This section offers solutions to common problems encountered during the deprotection of amine protecting groups in this compound derivatives.
Issue 1: Incomplete Deprotection of the Amine Group
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.
-
Isolated product has a lower yield than expected.
-
NMR spectrum of the crude product shows a mixture of protected and deprotected amine.
Possible Causes and Solutions:
| Protecting Group | Possible Cause | Recommended Solution |
| Boc | Insufficient acid strength or concentration. | Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid like 4M HCl in dioxane. Ensure the reaction is stirred at room temperature for an adequate duration (2-12 hours).[1] |
| Steric hindrance around the Boc group. | Increase the reaction temperature moderately (e.g., to 40°C) or extend the reaction time. Monitor the reaction progress carefully by TLC or LC-MS. | |
| Cbz | Inefficient catalyst activity in non-reductive methods. | When using acidic deprotection (e.g., HBr in acetic acid), ensure anhydrous conditions. For nucleophilic deprotection, confirm the quality and concentration of the nucleophile (e.g., 2-mercaptoethanol).[2] |
| Fmoc | Insufficient base strength or concentration. | Increase the concentration of piperidine in DMF (standard is 20%). Alternatively, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with a nucleophilic scavenger. |
Issue 2: Side Reaction Involving the Bromomethyl Group
Symptoms:
-
Formation of unexpected byproducts observed by TLC or LC-MS.
-
NMR spectrum shows loss or modification of the -CH₂Br signal.
-
Mass spectrometry indicates the addition of nucleophiles to the benzyl position.
Possible Causes and Solutions:
| Protecting Group | Possible Cause | Recommended Solution |
| Boc | Nucleophilic attack by solvent or counter-ion from the acid. | Use a non-nucleophilic solvent like dichloromethane (DCM). If using HCl, consider using the dioxane solution to minimize water content. |
| Cbz | Reduction of the benzyl bromide during catalytic hydrogenolysis. | Avoid catalytic hydrogenolysis. Opt for non-reductive deprotection methods such as treatment with strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., TMSI).[2] |
| Nucleophilic attack by the deprotection reagent. | For nucleophilic deprotection methods, use a soft nucleophile that is less likely to react with the benzyl bromide. | |
| Fmoc | Nucleophilic substitution by piperidine. | Use a less nucleophilic base like piperazine or DBU.[3][4] Adding a scavenger like HOBt can sometimes suppress side reactions.[3] Consider performing the reaction at a lower temperature to reduce the rate of the side reaction. |
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is most suitable for a Boc-protected this compound to preserve the bromomethyl group?
A1: Acidic deprotection is the most suitable method. The use of trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in 1,4-dioxane is recommended. These conditions are generally effective for Boc removal while minimizing the risk of nucleophilic substitution on the sensitive bromomethyl group.[1]
Q2: Can I use catalytic hydrogenolysis to deprotect a Cbz-protected this compound?
A2: It is highly discouraged. Catalytic hydrogenolysis (e.g., H₂/Pd-C) will not only cleave the Cbz group but also likely reduce the benzyl bromide to a methyl group. Non-reductive methods are strongly recommended.
Q3: What are the common side reactions when deprotecting an Fmoc-protected this compound with piperidine?
A3: The primary side reaction is the nucleophilic substitution of the bromide by piperidine, leading to the formation of a 4-((piperidin-1-yl)methyl)phenyl)methanamine derivative. This occurs because piperidine is both a base for Fmoc removal and a nucleophile.
Q4: Are there any alternative bases to piperidine for Fmoc deprotection that are compatible with the bromomethyl group?
A4: Yes, less nucleophilic bases can be used to minimize the substitution side reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common alternative.[5] Piperazine has also been shown to cause fewer side reactions in some cases.[3] It is often beneficial to use these bases in combination with a scavenger for the dibenzofulvene byproduct.
Q5: How can I monitor the progress of the deprotection reaction?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. For TLC, staining with ninhydrin can be useful to visualize the appearance of the free amine product. LC-MS provides more definitive information on the conversion of the starting material and the formation of any byproducts.
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Materials:
-
Boc-protected this compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by an appropriate method, such as crystallization or column chromatography.
-
Protocol 2: Non-Reductive Cbz Deprotection using HBr in Acetic Acid
-
Materials:
-
Cbz-protected this compound
-
33% HBr in acetic acid
-
Anhydrous ether
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (typically 2-5 equivalents).
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding anhydrous ether.
-
Collect the solid by filtration, wash with ether, and dry under vacuum to obtain the hydrobromide salt of the deprotected amine.
-
Protocol 3: Fmoc Deprotection using DBU
-
Materials:
-
Fmoc-protected this compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in anhydrous DMF (e.g., 0.1 M solution).
-
Add DBU (typically 2-5 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove DMF and excess DBU.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.
-
Data Presentation
Table 1: Comparison of Deprotection Methods for Amine Protecting Groups on this compound Derivatives
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Boc | TFA (20-50%) | DCM | RT | 2-4 | >90 | Acid-labile, potential for side reactions with nucleophilic solvents. |
| Boc | 4M HCl | Dioxane | RT | 2-12 | >90 | Provides the HCl salt directly.[1] |
| Cbz | 33% HBr/AcOH | Acetic Acid | RT | 1-3 | 80-95 | Avoids reduction of the benzyl bromide. |
| Cbz | TMSI | DCM | RT | Overnight | Variable | A milder Lewis acid alternative to strong Brønsted acids.[1] |
| Fmoc | 20% Piperidine | DMF | RT | 1-2 | Low | High risk of nucleophilic substitution on the benzyl bromide. |
| Fmoc | DBU (2-5 eq.) | DMF | RT | 1-2 | 70-90 | A non-nucleophilic base that minimizes side reactions with the benzyl bromide.[5] |
Visualizations
Caption: General experimental workflow for the deprotection of amine protecting groups.
Caption: Troubleshooting decision tree for deprotection reactions.
References
impact of solvent and temperature on (4-(Bromomethyl)phenyl)methanamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-(Bromomethyl)phenyl)methanamine. The information focuses on the impact of solvent and temperature on its reactions, particularly nucleophilic substitutions.
Troubleshooting Guide
Reactions involving this compound can be sensitive to experimental conditions. The dual functionality of the molecule—a nucleophilic primary amine and an electrophilic benzylic bromide—requires careful control to achieve the desired outcome. The following table addresses common issues, their potential causes related to solvent and temperature, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Inappropriate solvent polarity: The choice between a polar protic and a polar aprotic solvent can significantly influence the reaction mechanism (SN1 vs. SN2) and, consequently, the yield. Polar protic solvents can solvate the nucleophile, reducing its reactivity in SN2 reactions, while stabilizing the carbocation intermediate in SN1 reactions.[1] | For SN2 reactions with strong nucleophiles, use a polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance nucleophile reactivity. For reactions proceeding through an SN1 mechanism (e.g., with weak nucleophiles), a polar protic solvent like ethanol or water can increase the reaction rate by stabilizing the benzylic carbocation intermediate. |
| Reaction temperature is too low or too high: Insufficient temperature can lead to slow reaction rates and incomplete conversion. Conversely, excessively high temperatures can promote side reactions such as elimination or polymerization. | Empirically determine the optimal temperature. Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. For many nucleophilic substitutions on benzyl bromides, temperatures between room temperature and 80 °C are effective. | |
| Formation of Multiple Products (Over-alkylation) | High reaction temperature or prolonged reaction time: The primary amine of this compound or the newly formed secondary amine can react further with the bromomethyl group of another molecule, leading to polyalkylation. | Use a lower reaction temperature. Carefully monitor the reaction and stop it once the desired product is formed. Employ a larger excess of the desired nucleophile to outcompete the amine functionality of the starting material or product. |
| Inappropriate choice of base: A strong, sterically hindered base is often necessary to deprotonate the nucleophile without competing in the nucleophilic substitution. | Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of base is critical when the nucleophile is a primary or secondary amine. | |
| Intramolecular Cyclization/Polymerization | High concentration and/or high temperature: The bifunctional nature of this compound allows for intramolecular reactions to form cyclic products or intermolecular reactions leading to polymers, especially at higher concentrations and temperatures. | Use high dilution conditions to favor intramolecular reactions if a cyclic product is desired. To promote intermolecular reactions, use a higher concentration. Control the temperature to manage the reaction rate and minimize unwanted side reactions. |
| No Reaction or Very Slow Reaction | Poor nucleophile: The chosen nucleophile may not be strong enough to react under the given conditions. | Increase the nucleophilicity of the reagent. For example, use an alkoxide instead of an alcohol, or an amide instead of an amine. The addition of a catalyst, such as a phase-transfer catalyst for reactions in biphasic systems, can also enhance the reaction rate. |
| Deactivated substrate: The presence of strong electron-withdrawing groups on the nucleophile can reduce its reactivity. | A higher reaction temperature or a more polar solvent might be required to facilitate the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing whether a reaction with this compound proceeds via an SN1 or SN2 mechanism?
A1: The primary factors are the nature of the nucleophile and the solvent. Strong, anionic nucleophiles in polar aprotic solvents favor the SN2 mechanism. Weaker, neutral nucleophiles in polar protic solvents tend to favor the SN1 mechanism due to the stabilization of the resulting benzylic carbocation.[1]
Q2: How can I selectively react with the bromomethyl group without affecting the primary amine?
A2: To favor reaction at the bromomethyl group, you can protonate the primary amine with a non-nucleophilic acid, effectively protecting it from acting as a nucleophile. Alternatively, performing the reaction at a lower temperature can often provide kinetic selectivity for the more reactive benzylic bromide over the less nucleophilic primary amine.
Q3: Conversely, how can I selectively react with the primary amine?
A3: To react selectively with the primary amine, you can use an electrophile that is more reactive towards amines than benzylic bromides, such as an acyl chloride or an anhydride, often at low temperatures.
Q4: What are the best solvents for N-alkylation reactions using this compound?
A4: For the N-alkylation of primary or secondary amines (SN2 reaction), polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they do not solvate the amine nucleophile as strongly as protic solvents, thus enhancing its reactivity.
Q5: At what temperature should I run my reaction?
A5: The optimal temperature is highly dependent on the specific nucleophile and solvent used. A good starting point for many nucleophilic substitutions on benzyl bromides is room temperature. If the reaction is slow, the temperature can be gradually increased to 50-80 °C while monitoring for the formation of side products.
Data Presentation
The following table summarizes representative data for the N-alkylation of amines with benzyl bromide, which serves as a model for the reactivity of the bromomethyl group in this compound.
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Acetonitrile | Room Temp | 2 | 85 | [2] |
| Piperidine | Acetonitrile | Room Temp | 4 | 85 | [2] |
| Morpholine | Acetonitrile | Room Temp | 5 | 70 | [2] |
| Benzylamine | Methanol | N/A | N/A | N/A | [3] |
| Diphenylamine | N/A | N/A | N/A | N/A | [1] |
Note: The data presented are for analogous reactions and should be considered as a guide for optimizing reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with this compound
-
To a solution of the secondary amine (1.0 eq.) in anhydrous acetonitrile (0.1 M), add potassium carbonate (1.5 eq.).
-
Add a solution of this compound (1.1 eq.) in anhydrous acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Upon completion, filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an N-Substituted Isoindoline
This protocol describes a potential intramolecular cyclization, a common reaction for this type of bifunctional molecule.
-
In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable high-boiling polar aprotic solvent such as DMF to a final concentration of 0.01 M (high dilution favors intramolecular cyclization).
-
Add a non-nucleophilic base such as potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material and the formation of the cyclized product.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathway choice for this compound.
Caption: Troubleshooting workflow for common reaction issues.
References
strategies to avoid over-alkylation of the amine group
Welcome to the technical support center for amine alkylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of amines, with a specific focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation of an amine, and why is it a significant problem?
Over-alkylation is a common side reaction where an amine nitrogen atom reacts with an alkylating agent more than once. For instance, a primary amine can be alkylated to form a secondary amine, which can then be further alkylated to a tertiary amine, and finally to a quaternary ammonium salt.[1][2] This occurs because the product of the initial alkylation (e.g., a secondary amine) is often more nucleophilic than the starting amine, leading to a "runaway" reaction that is difficult to control.[3] This lack of selectivity results in a mixture of products, which complicates purification, reduces the yield of the desired product, and can introduce potentially genotoxic impurities into the final compound.[4][5]
Q2: What are the primary strategies to avoid or minimize the over-alkylation of amines?
There are several effective strategies to achieve selective mono-alkylation and prevent over-alkylation:
-
Reductive Amination: This is a widely used and highly reliable method that involves reacting an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced to the desired amine. This approach inherently avoids over-alkylation.[5][6]
-
Use of Protecting Groups: The amine's nucleophilicity can be temporarily masked by a protecting group (e.g., Boc, Cbz, Fmoc). The protected amine is then alkylated, followed by the removal of the protecting group to yield the mono-alkylated product.[7][8]
-
Stoichiometric Control: Using a large excess of the starting amine relative to the alkylating agent can statistically favor the mono-alkylation product, as the alkylating agent is more likely to encounter an unreacted starting amine molecule.[9][10]
-
Reaction Condition Optimization: Carefully controlling parameters such as temperature, solvent, and the rate of addition of the alkylating agent can significantly improve selectivity.[9][11]
-
Specialized Methodologies: Advanced methods like using ammonia surrogates (e.g., N-aminopyridinium salts for self-limiting alkylation) or competitive deprotonation strategies have been developed for high selectivity.[12][13][14]
Q3: When should I choose a protecting group strategy versus reductive amination?
The choice depends on the specific substrate and the overall synthetic route.
-
Choose Reductive Amination when:
-
Choose a Protecting Group Strategy when:
-
The required alkyl group cannot be easily introduced via an aldehyde or ketone (e.g., certain complex fragments).
-
Other functional groups in the molecule are sensitive to the conditions of reductive amination.
-
You need to perform other transformations on the molecule while the amine is masked.[7][8] This strategy adds two steps (protection and deprotection) to the synthesis, which must be considered for overall efficiency.
-
Q4: How does using a large excess of the starting amine improve mono-alkylation selectivity?
Using a large excess of the initial amine (or ammonia) is a matter of probability and reaction kinetics.[10] The alkylating agent is statistically more likely to collide with and react with an abundant starting amine molecule rather than the less concentrated, newly formed mono-alkylated product. While effective to some degree, this method can be atom-inefficient, especially on a large scale, and requires a subsequent separation of the product from the excess starting material.[4]
Q5: Can I achieve selective mono-alkylation using a simple alkyl halide?
Yes, selective mono-alkylation with alkyl halides is possible but often requires specific conditions or specialized reagents to overcome the inherent over-alkylation problem.[9] Methods include:
-
Using cesium bases (e.g., Cs₂CO₃), which have been shown to promote mono-alkylation.[9][16]
-
Employing a competitive deprotonation strategy where the starting primary amine is selectively deprotonated in the presence of its hydrobromide salt, while the product secondary amine remains protonated and unreactive.[12][16]
-
Conducting the reaction in specific ionic liquids, which can reduce the rate of over-alkylation.[9]
Troubleshooting Guide
Problem 1: My direct alkylation with an alkyl halide is yielding a mixture of mono-, di-, and tri-alkylated products. How can I improve selectivity for the mono-alkylated product?
-
Solution A: Modify Stoichiometry. Increase the molar ratio of the starting amine to the alkylating agent significantly (e.g., 5-fold to 10-fold excess of the amine). This increases the probability of the alkylating agent reacting with the starting material.[9]
-
Solution B: Slow Addition. Add the alkylating agent dropwise or via a syringe pump to the reaction mixture. This maintains a very low concentration of the alkylating agent at all times, which disfavors the second alkylation step.
-
Solution C: Lower the Temperature. Reducing the reaction temperature can decrease the rate of the second and third alkylation reactions more significantly than the first, thereby improving selectivity.[17]
-
Solution D: Change the Base and Solvent. The choice of base and solvent can be critical. For example, using cesium carbonate (Cs₂CO₃) in DMF has been shown to effectively promote mono-N-alkylation of primary amines while suppressing di-alkylation.[9]
Problem 2: I am attempting to synthesize a primary amine from ammonia, but the reaction is uncontrollable and yields a complex product mixture.
-
Solution A: Use a Huge Excess of Ammonia. To synthesize primary amines, a very large excess of ammonia is required to statistically outcompete the more nucleophilic primary amine product for the alkylating agent.[2]
-
Solution B: Use an "Ammonia Surrogate". This is often the preferred method. Instead of ammonia, use a reagent that acts as an equivalent but allows for controlled, single alkylation. Common methods include:
-
Solution C: Use a Specialized Reductive Amination Protocol. Specific conditions using titanium(IV) isopropoxide and sodium borohydride with ammonium chloride have been developed for the selective mono-alkylation of ammonia with ketones.[19][20]
Problem 3: My reductive amination reaction is still showing some dialkylation byproducts.
-
Solution A: Use a Stepwise Procedure. Instead of a one-pot reaction, first form and isolate the imine intermediate. Then, in a separate step, reduce the purified imine to the amine. This ensures that no unreacted carbonyl and primary amine are present during the reduction, which could lead to side reactions.[21][22]
-
Solution B: Choose a Milder Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally a very selective reagent for reductive aminations and is often milder than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which can sometimes reduce the starting aldehyde or ketone.[21][22]
-
Solution C: Control the pH. The formation of the imine is pH-dependent. Ensure the reaction is run under optimal pH conditions (typically mildly acidic) to favor complete imine formation before reduction. Adding acetic acid is common when using NaBH(OAc)₃.[21]
Problem 4: The protecting group on my amine is not stable to the alkylation or subsequent reaction conditions.
-
Solution A: Select an Orthogonal Protecting Group. Choose a protecting group that is stable under your planned reaction conditions but can be removed under conditions that do not affect other parts of your molecule. For example:
-
Boc (tert-butyloxycarbonyl): Stable to base and hydrogenolysis, removed with acid (e.g., TFA).[8]
-
Cbz (Carboxybenzyl): Stable to acid, removed by hydrogenolysis.
-
Fmoc (Fluorenylmethyloxycarbonyl): Stable to acid and hydrogenolysis, removed with base (e.g., piperidine).[8]
-
Troc (2,2,2-Trichloroethoxycarbonyl): Orthogonal to many other groups, removed reductively with zinc dust.[18]
-
Comparative Summary of Strategies
| Strategy | Advantages | Disadvantages | Typical Reagents |
| Reductive Amination | High selectivity for mono-alkylation, often one-pot, avoids genotoxic alkyl halides, greener alternative.[5][6][15] | Requires a suitable aldehyde/ketone precursor, may require optimization for sterically hindered substrates.[23] | Aldehyde/Ketone, Amine, NaBH(OAc)₃, NaBH₃CN, NaBH₄.[22] |
| Protecting Groups | Broad substrate scope, protects amine during other transformations, allows for controlled alkylation.[7][8] | Adds steps to the synthesis (protection/deprotection), requires careful selection of an orthogonal group.[8] | Boc₂O, Fmoc-Cl, Trityl-Cl; followed by alkyl halide and base; then deprotection agent (e.g., TFA, Piperidine).[18] |
| Stoichiometric Control | Simple concept, requires no special reagents. | Atom-inefficient, requires large excess of starting material, necessitates difficult separation.[4] | Large excess of Amine, Alkyl Halide. |
| Competitive Deprotonation | High selectivity for mono-alkylation with alkyl halides, mild reaction conditions.[12][16] | Requires preparation of the amine hydrobromide salt, specific base selection is crucial.[16] | Amine·HBr, Alkyl Bromide, Non-nucleophilic base (e.g., Triethylamine).[24] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the mono-alkylation of a primary amine with an aldehyde.
-
Imine Formation:
-
Dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
If the reaction is slow, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Stir at room temperature for 1-3 hours until imine formation is complete (monitor by TLC or LC-MS).
-
-
Reduction:
-
To the mixture containing the imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours until the reaction is complete.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Amine Protection (Boc), Alkylation, and Deprotection
This three-step protocol ensures selective mono-alkylation.
-
Protection:
-
Dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in a solvent like DCM.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dropwise at 0 °C.
-
Stir at room temperature for 2-6 hours until the starting amine is consumed.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the Boc-protected amine, which is often pure enough for the next step.
-
-
Alkylation:
-
Dissolve the Boc-protected amine (1.0 eq.) in a polar aprotic solvent like DMF or THF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 eq.).
-
After stirring for 30 minutes, add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench carefully with water and extract the product with ethyl acetate. Purify as needed.
-
-
Deprotection:
-
Dissolve the alkylated, Boc-protected amine in DCM.
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM).
-
Stir at room temperature for 1-3 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with a saturated NaHCO₃ solution to neutralize any remaining acid and isolate the free secondary amine.
-
Visual Guides
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. quora.com [quora.com]
- 11. US2750417A - Amine alkylation - Google Patents [patents.google.com]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. Selective N -alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01915F [pubs.rsc.org]
- 17. blog.wika.com [blog.wika.com]
- 18. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 23. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
workup procedures for reactions involving (4-(Bromomethyl)phenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving (4-(Bromomethyl)phenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this affect my reaction workup?
A1: this compound has two primary reactive sites: the nucleophilic primary amine (-CH₂NH₂) and the electrophilic benzylic bromide (-CH₂Br). This dual reactivity is a key consideration for your reaction and workup strategy. During the reaction, intermolecular reactions between molecules of the starting material can occur, leading to oligomerization or polymerization, which can complicate purification. Your workup procedure must be designed to separate the desired product from unreacted starting material, byproducts resulting from reaction at one or both sites, and any oligomers.
Q2: What are the common side reactions to be aware of?
A2: Common side reactions include:
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Self-reaction/Oligomerization: The amine of one molecule can react with the bromomethyl group of another.
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Reaction with Solvents: Nucleophilic solvents (e.g., methanol) can react with the benzylic bromide.
-
Over-alkylation: If the amine of your product is still nucleophilic, it may react further with the starting material.
-
Hydrolysis: The benzylic bromide can be hydrolyzed to the corresponding alcohol if water is present, especially under basic conditions.
Q3: What are the key safety precautions when working with this compound?
A3: this compound and its derivatives are irritants and potentially harmful. Always handle this compound in a well-ventilated fume hood.[1][2][3] Personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, is essential.[1][2] Avoid inhalation of dust or vapors and contact with skin and eyes.[1][2][3][4][5] In case of contact, rinse the affected area thoroughly with water.[1][4] A safety shower and eyewash station should be readily accessible.[1][5]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Starting material is old or degraded. | Use fresh or properly stored this compound. It should be stored in a tightly sealed container in a cool, dry place. |
| Reaction conditions are not optimal (time, temperature, solvent). | Re-evaluate the reaction parameters. The benzylic bromide is highly reactive, and reactions may proceed at lower temperatures than typical alkyl bromides. Monitor the reaction by TLC to determine the optimal reaction time. |
| Incorrect stoichiometry of reagents. | Ensure the molar ratios of your reactants are correct. If you are reacting a nucleophile with the bromomethyl group, ensure it is sufficiently nucleophilic and that an appropriate base is used if necessary to deprotonate the nucleophile or scavenge the HBr byproduct. |
| Product is lost during workup. | Your product may be more polar or water-soluble than anticipated. Check all aqueous layers by TLC before discarding them. If your product is a salt (e.g., a hydrobromide), it will likely have high water solubility. |
Problem 2: Presence of Multiple Spots on TLC After Workup
| Possible Cause | Troubleshooting Step |
| Unreacted starting material. | If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature moderately. Ensure efficient stirring. |
| Formation of oligomers. | This is a common issue due to the dual reactivity. To minimize this, use dilute reaction conditions. During workup, oligomers are often much less soluble and may precipitate out. They can also be separated by column chromatography as they are typically higher molecular weight and more polar. |
| Formation of di-substituted product. | If your nucleophile has multiple reactive sites, or if the product of the initial reaction can react further, you may see di-substituted byproducts. Consider using a protecting group strategy or a larger excess of the nucleophile. |
| Hydrolysis of the benzylic bromide. | Ensure anhydrous reaction conditions if the desired product retains the bromomethyl group. During workup, minimize contact time with aqueous base. The resulting benzyl alcohol byproduct can be separated by column chromatography. |
Data Presentation
Table 1: Representative Yields for N-Boc Protection of Amines
| Amine Substrate | Reaction Conditions | Yield (%) |
| 1,2,3,6-Tetrahydropyridine | Boc₂O, THF, 0°C to rt, overnight | 89 |
| 3-Azabicyclo[3.3.0]octane | Boc₂O, THF, 0°C to rt, overnight | 93 |
| Various Amines | Boc₂O, Water/Acetone, rt | Excellent |
Note: This table provides representative yields for the Boc protection of various amines to illustrate the general efficiency of the reaction. Actual yields with this compound may vary depending on the specific reaction conditions and workup procedure.
Table 2: Solubility Profile of this compound
| Solvent | Solubility |
| DMSO | >50 mg/mL |
| Methanol | 20-30 mg/mL |
| Dichloromethane | 40-50 mg/mL |
| Water | <1 mg/mL (hydrobromide salt: >100 mg/mL) |
Experimental Protocols
Protocol 1: General Workup Procedure for N-Alkylation using this compound
-
Quenching: Cool the reaction mixture to room temperature. If the reaction is run in a polar aprotic solvent like DMF or DMSO, dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) to facilitate extraction.
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Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. If your product is basic, you may then wash with water and brine. If your product is not basic, you can wash with dilute acid (e.g., 1M HCl) to remove any unreacted amine-containing starting materials. Caution: If your product contains an acid-labile functional group, avoid the acidic wash.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Workup Procedure for N-Boc Protection of this compound
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Quenching: After the reaction is complete (as monitored by TLC), add a saturated aqueous solution of NaHCO₃ to the reaction mixture.[6]
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Extraction: Extract the mixture with an organic solvent like ethyl acetate or tert-butyl methyl ether (3 x volume of the reaction mixture).[6]
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Washing: Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (3 x volume) followed by a saturated aqueous NaHCO₃ solution (1 x volume).[6] Note: The acidic wash will remove any unreacted this compound.
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Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[6] The product can often be used without further purification. If necessary, it can be purified by column chromatography.
Visualizations
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H10BrN | CID 24721042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 769057-30-9 | Benchchem [benchchem.com]
minimizing side product formation in benzylic bromination
Welcome to the technical support center for benzylic bromination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize benzylic bromination reactions, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in benzylic bromination?
A1: The primary side products in benzylic bromination are:
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Dibrominated products: Where two hydrogen atoms on the benzylic carbon are substituted with bromine.
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Ring-brominated products: Electrophilic aromatic substitution on the benzene ring, leading to bromination of the aromatic core instead of the side chain.
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Products from addition to double bonds (if present): If the aromatic compound also contains alkene functionalities, electrophilic addition of bromine across the double bond can occur.
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over molecular bromine (Br₂)?
A2: NBS is the preferred reagent because it allows for a slow, controlled generation of a low concentration of molecular bromine (Br₂) and bromine radicals (Br•) in the reaction mixture.[1] This is crucial for minimizing side reactions. High concentrations of Br₂ favor electrophilic aromatic substitution (ring bromination) and addition to double bonds, while a low, steady concentration of radicals promotes the desired free-radical substitution at the benzylic position.[2][3]
Q3: What is the role of a radical initiator or light in the reaction?
A3: Benzylic bromination with NBS is a free-radical chain reaction.[4] This process requires an initial input of energy to generate the first bromine radicals, which then propagate the chain reaction. This initiation can be achieved through:
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Photochemical initiation: Using UV light or even visible light to induce the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the initially formed Br₂.[5]
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Thermal initiation with radical initiators: Using compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decompose upon heating to produce radicals that initiate the chain reaction.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a critical role in the selectivity of benzylic bromination.
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Non-polar solvents: Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) have been used.[2] In these solvents, NBS has low solubility, which helps maintain a low concentration of bromine in the solution, thus favoring the radical pathway. However, due to its toxicity, CCl₄ is often replaced with other non-polar solvents like cyclohexane or greener alternatives.
-
Polar solvents: The use of polar solvents can sometimes lead to an increase in ring bromination, as they can facilitate ionic reaction pathways. However, some polar solvents like acetonitrile have been used successfully and are considered more environmentally friendly alternatives to chlorinated solvents.[3]
Q5: My reaction is producing a significant amount of dibrominated product. How can I favor monobromination?
A5: To favor monobromination, consider the following:
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Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of NBS relative to the starting material. Using a large excess of NBS will increase the likelihood of dibromination.
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Reaction time: Monitor the reaction closely (e.g., by TLC or GC) and stop it once the starting material is consumed. Prolonged reaction times can lead to over-bromination.
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Controlled addition: In some cases, slow, portion-wise addition of NBS can help maintain a low concentration and improve selectivity for the monobrominated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Ineffective initiation. 2. Deactivated substrate. 3. Impure NBS. | 1. Ensure the light source is functional and of the appropriate wavelength if using photochemical initiation. If using a chemical initiator, ensure it is fresh and used at the correct temperature. 2. Substrates with strongly electron-withdrawing groups on the aromatic ring are less reactive. Consider using more forcing conditions (higher temperature, longer reaction time) or a different synthetic route. 3. Use freshly recrystallized NBS. |
| Significant formation of ring-brominated side products | 1. High concentration of molecular bromine. 2. Use of a polar, protic solvent. 3. Presence of Lewis acid catalysts. | 1. Ensure NBS is used instead of Br₂. Use a non-polar solvent where NBS has low solubility. 2. Switch to a non-polar aprotic solvent like cyclohexane or acetonitrile. 3. Ensure all glassware is clean and free of any acidic residues. |
| Formation of dibrominated side products | 1. Excess NBS used. 2. Prolonged reaction time. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of NBS. 2. Monitor the reaction progress and quench it as soon as the starting material is consumed. |
| Reaction is not initiating | 1. Radical initiator not decomposed. 2. Light source is too weak or of the wrong wavelength. | 1. Check the decomposition temperature of your initiator (e.g., AIBN decomposes around 65-85 °C). Ensure the reaction is heated to the appropriate temperature. 2. Use a broad-spectrum UV lamp or a sunlamp. Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., Pyrex). |
| Inconsistent results | 1. Variable quality of NBS. 2. Presence of moisture. | 1. Recrystallize NBS from water before use. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following tables summarize the impact of different experimental parameters on the product distribution in benzylic bromination.
Table 1: Effect of Solvent on the Bromination of Toluene Derivatives
| Substrate | Solvent | Initiator/Light | Product(s) | Yield (%) | Reference |
| Toluene | CCl₄ | BPO | Benzyl bromide | 90 | F. Vögtle, 1993 |
| Toluene | Acetonitrile | AIBN | Benzyl bromide | 85 | J. S. Yadav et al., 2004 |
| Toluene | Benzene | Light | Benzyl bromide | 88 | H. Schmid, P. Karrer, 1946 |
| p-Xylene | CCl₄ | BPO | 4-Methylbenzyl bromide, 2-Bromo-p-xylene | 75 (benzylic), 10 (ring) | H. Pines et al., 1955 |
| p-Xylene | Acetonitrile | AIBN | 4-Methylbenzyl bromide | 82 | J. S. Yadav et al., 2004 |
Table 2: Effect of Initiator on the Bromination of Ethylbenzene
| Substrate | Solvent | Initiator/Light | Product(s) | Yield (%) | Reference |
| Ethylbenzene | CCl₄ | AIBN | 1-Bromo-1-phenylethane | 87 | G. A. Russell et al., 1957 |
| Ethylbenzene | CCl₄ | Benzoyl Peroxide | 1-Bromo-1-phenylethane | 85 | G. A. Russell et al., 1957 |
| Ethylbenzene | Benzene | UV Light (254 nm) | 1-Bromo-1-phenylethane | 92 | S. S. Kim et al., 1985 |
Experimental Protocols
Protocol 1: General Procedure for Benzylic Bromination of Toluene using NBS and AIBN
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Materials:
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Toluene (1.0 eq)
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N-Bromosuccinimide (NBS, 1.1 eq), recrystallized
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Azobisisobutyronitrile (AIBN, 0.02 eq)
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Carbon tetrachloride (CCl₄), anhydrous
-
-
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene and CCl₄.
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Add NBS and AIBN to the flask.
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Heat the mixture to reflux (approximately 77 °C) with vigorous stirring.
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The reaction can be monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide, which floats. Alternatively, monitor the reaction by TLC or GC.
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Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
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Filter the mixture to remove the succinimide.
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Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.
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The product can be further purified by distillation under reduced pressure.
-
Protocol 2: Photochemically-Initiated Benzylic Bromination of Ethylbenzene
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Materials:
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Ethylbenzene (1.0 eq)
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N-Bromosuccinimide (NBS, 1.1 eq), recrystallized
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Benzene, anhydrous
-
-
Procedure:
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In a quartz or Pyrex reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve ethylbenzene and NBS in benzene.
-
Irradiate the stirred mixture with a high-pressure mercury lamp or a sunlamp at reflux temperature.
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Monitor the reaction by GC or TLC until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature.
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Filter to remove the succinimide.
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Work up the filtrate as described in Protocol 1.
-
Visualizations
Caption: Reaction pathways in benzylic bromination.
Caption: Troubleshooting flowchart for benzylic bromination.
References
Technical Support Center: Column Chromatography Purification of (4-(Bromomethyl)phenyl)methanamine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (4-(Bromomethyl)phenyl)methanamine and its derivatives using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound, a bifunctional compound with both a reactive benzyl bromide and a basic amine group.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column or showing significant tailing. | The primary amine group is strongly interacting with the acidic silica gel stationary phase. | - Add a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et3N) or a solution of 1-2% ammonia in methanol.[1][2]- Consider using a less acidic stationary phase like neutral alumina.[3]- Alternatively, use an amine-functionalized silica gel column which can improve peak shape and recovery for basic compounds.[2] |
| Product appears to be decomposing on the column. | The compound may be unstable on acidic silica gel due to the reactive benzyl bromide moiety.[3][4] The amine group can also potentially react with the benzyl bromide of another molecule, especially at high concentrations on the silica surface. | - Test the stability of your compound on a small amount of silica gel before performing the full purification.[3]- Deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent, then evaporate the solvent before packing the column.- Minimize the time the compound spends on the column by using flash chromatography with optimized solvent systems. |
| Poor separation of the desired product from impurities. | The chosen solvent system has insufficient selectivity for the components of the mixture. | - Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation. Aim for an Rf value of 0.25-0.35 for your target compound.[5]- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help separate compounds with close Rf values. |
| The product elutes too quickly (high Rf value). | The eluent is too polar for the compound. | - Decrease the proportion of the polar solvent in your mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of hexane. |
| Multiple spots are observed on TLC after purification, suggesting the product is not pure. | This could be due to co-elution with an impurity, on-column decomposition, or the presence of isomers. | - Re-purify the collected fractions using a different solvent system or a different stationary phase (e.g., reversed-phase chromatography).- Ensure the crude product is fully dissolved in a minimum amount of solvent before loading onto the column to achieve a narrow band.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[7] Given the polarity of the amine and benzyl bromide groups, you will likely need a relatively high proportion of ethyl acetate. We recommend starting with a gradient elution from 20% to 100% ethyl acetate in hexane. It is also highly advisable to add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing.[2]
Q2: How can I monitor the progress of the column chromatography?
A2: The separation should be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Spot the collected fractions on a TLC plate alongside your crude starting material and a pure standard if available. Visualize the spots under UV light, as the aromatic ring of the compound should be UV active.
Q3: Should I use silica gel or alumina for the purification?
A3: Silica gel is the most common stationary phase. However, due to its acidic nature, it may cause issues with the basic amine group (tailing) and potentially promote decomposition of the acid-sensitive benzyl bromide.[3][6] If you observe these problems, using neutral alumina or deactivated silica gel is a good alternative.
Q4: My compound is very polar and does not move from the baseline even with 100% ethyl acetate. What should I do?
A4: For very polar compounds, you may need to switch to a more polar solvent system. A common choice for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[7] You can start with a gradient of 1-10% methanol in DCM. Again, adding a small amount of a basic modifier like aqueous ammonia (e.g., 90:9:1 DCM/MeOH/NH4OH) can be beneficial.[1]
Q5: How can I confirm the identity and purity of my final product?
A5: After purification, the solvent should be removed under reduced pressure (e.g., using a rotary evaporator). The identity and purity of the resulting product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound. The exact solvent composition should be optimized based on preliminary TLC analysis.
-
Preparation of the Stationary Phase:
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).
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Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
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Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
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Dissolve the crude this compound product in a minimal amount of the reaction solvent or a suitable volatile solvent (e.g., dichloromethane).
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
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Carefully add the eluent to the top of the column.
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Begin elution with the initial non-polar solvent system.
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Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient is provided in the table below.
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Apply gentle positive pressure (flash chromatography) to maintain a steady flow rate.
-
-
Fraction Collection and Analysis:
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Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or vials.
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
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Suggested Gradient Elution Profile
| Step | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Volume | Purpose |
| 1 | 95 | 5 | 0.5 | 2 column volumes | Elute non-polar impurities |
| 2 | 80 | 20 | 0.5 | 3 column volumes | Elute less polar byproducts |
| 3 | 60 | 40 | 0.5 | 5 column volumes | Elute the target compound |
| 4 | 40 | 60 | 0.5 | 3 column volumes | Elute more polar impurities |
| 5 | 0 | 100 | 0.5 | 2 column volumes | Column wash |
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: Troubleshooting logic for common column chromatography purification issues.
References
dealing with the instability of (4-(Bromomethyl)phenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the inherent instability of (4-(Bromomethyl)phenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored and has a different consistency than expected. What could be the cause?
A1: Discoloration and changes in consistency are common indicators of degradation. This compound is susceptible to degradation upon exposure to air, moisture, and light. The primary degradation pathways involve oxidation of the amine and hydrolysis of the bromomethyl group. It is also prone to self-reaction, leading to oligomerization or polymerization, which can alter its physical appearance.[1][2] To minimize degradation, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature of 2-8°C.
Q2: I am observing multiple spots on my TLC analysis of a reaction involving this compound, even at the start of the reaction. What are the likely impurities?
A2: The presence of multiple spots at the beginning of a reaction often points to the use of degraded starting material. Common impurities can include the corresponding benzaldehyde (from oxidation of the benzylamine) and benzyl alcohol (from hydrolysis of the benzyl bromide).[1] Additionally, due to its bifunctional nature, this compound can undergo self-condensation to form dimers or oligomers, which would appear as separate spots on a TLC plate.
Q3: My reaction yields are consistently low when using this compound. What are the potential reasons?
A3: Low reaction yields can be attributed to several factors related to the instability of this reagent:
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Degradation of the Starting Material: As mentioned, using degraded this compound will directly impact your yield. Ensure the reagent is of high purity before starting your experiment.
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Self-Polymerization: The nucleophilic amine of one molecule can react with the electrophilic bromomethyl group of another, leading to the formation of polymers and reducing the amount of reagent available for your desired reaction.[2]
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Side Reactions with Solvents or Reagents: Protic solvents (e.g., methanol, ethanol) can act as nucleophiles and react with the bromomethyl group. Similarly, if your reaction mixture contains other nucleophiles, they may compete with your desired reactant.
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Inappropriate Reaction Conditions: High temperatures can accelerate degradation and side reactions. It is advisable to conduct reactions at the lowest effective temperature.
Q4: How can I prevent the self-reaction of this compound during my synthesis?
A4: The most effective strategy to prevent self-reaction is to use a protecting group for the amine functionality.[3][4][5][6] By temporarily masking the nucleophilic amine, you can selectively perform reactions at the bromomethyl position. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group will depend on the specific reaction conditions you plan to use for the subsequent steps.
Troubleshooting Guides
Guide 1: Reductive Amination Reactions
Reductive amination is a common application for this compound. However, its instability can lead to challenges.
Problem: Low yield of the desired secondary amine and formation of multiple byproducts.
Possible Causes & Solutions:
| Cause | Solution |
| Degraded Starting Material | Confirm the purity of this compound by NMR or LC-MS before use. If necessary, purify by recrystallization, though prevention of degradation through proper storage is preferable. |
| Self-Condensation | Protect the amine group of this compound with a suitable protecting group (e.g., Boc) before performing the reductive amination. |
| Reaction with Solvent | Use aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) instead of protic solvents like methanol, especially if the reaction requires elevated temperatures.[7] |
| Inefficient Reducing Agent | For sensitive substrates, use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is effective under neutral or slightly acidic conditions and minimizes side reactions.[2][7][8] |
| Suboptimal pH | The formation of the imine intermediate is often acid-catalyzed. A small amount of acetic acid can be added to facilitate this step. However, strongly acidic conditions can promote degradation of the benzyl bromide. |
Guide 2: HPLC Analysis
Problem: Poor peak shape, ghost peaks, or inconsistent retention times when analyzing this compound or its reaction mixtures.
Possible Causes & Solutions:
| Cause | Solution |
| On-Column Degradation | The compound may be degrading on the column, especially if the mobile phase is not optimized. Ensure the mobile phase is buffered to a suitable pH and is free of reactive components. |
| Interaction with Metal Surfaces | The amine group can interact with the metal surfaces of the HPLC system. Using a column with low metal content or adding a chelating agent to the mobile phase can help. |
| Sample Instability in Solution | This compound can degrade in the autosampler vial, especially if dissolved in a protic solvent. Prepare samples in an aprotic solvent (e.g., acetonitrile) and analyze them promptly after preparation. |
| Formation of Multiple Species | In unbuffered mobile phases, the amine can exist in both its free base and protonated forms, leading to peak splitting or broadening. Use a buffered mobile phase to ensure a consistent ionization state. |
Data Presentation
Table 1: Qualitative Stability of this compound
| Condition | Stability | Recommendations |
| Storage Temperature | Stable at 2-8°C. Unstable at ambient temperature for extended periods. | Store in a refrigerator. For long-term storage, consider a freezer at -20°C. |
| Atmosphere | Sensitive to air (oxygen) and moisture. | Store under an inert atmosphere (argon or nitrogen). |
| Light | Susceptible to degradation upon exposure to light. | Store in an amber vial or protect from light. |
| pH | Unstable in both strongly acidic and strongly basic conditions. | Maintain a neutral to slightly acidic pH during reactions and workup. |
| Solvents | Reacts with protic solvents (e.g., methanol, water). More stable in aprotic solvents (e.g., DCM, THF, acetonitrile). | Use aprotic solvents for reactions and sample preparation whenever possible. |
Experimental Protocols
Protocol 1: Reductive Amination using a Protected Derivative
This protocol describes the reductive amination of an aldehyde with the Boc-protected form of this compound.
Step 1: Protection of the Amine
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Dissolve this compound (1.0 eq) in dichloromethane (DCM).
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Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-protected this compound.
Step 2: Reductive Amination
-
Dissolve the Boc-protected this compound (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Deprotection (if required)
-
Dissolve the purified Boc-protected product in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the product and purify as needed.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for low yields in reactions.
Caption: Decision diagram for using an amine protecting group.
References
- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Characterization of (4-(Bromomethyl)phenyl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of derivatives of (4-(Bromomethyl)phenyl)methanamine, a versatile bifunctional molecule. Its dual reactivity, stemming from the nucleophilic primary amine and the electrophilic benzylic bromide, makes it a valuable building block in the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science. This guide focuses primarily on Schiff base derivatives, a common class of compounds synthesized from this compound, and presents a compilation of characterization data from various studies to aid in the identification and comparison of these molecules.
Physicochemical Properties of this compound
Before delving into its derivatives, it is essential to understand the properties of the parent compound.
| Property | Value |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Boiling Point | 271.0 ± 20.0 °C (Predicted) |
| Density | 1.440 ± 0.06 g/cm³ (Predicted) |
| pKa | 8.97 ± 0.10 (Predicted) |
Comparative Spectroscopic Data of Schiff Base Derivatives
Schiff bases, formed by the condensation of the primary amine group of this compound with various aldehydes, are a frequently studied class of derivatives. Their characterization heavily relies on spectroscopic methods such as FT-IR and NMR. Below is a comparative summary of typical spectral data for these derivatives.
Table 1: Comparative FT-IR Spectral Data of this compound Schiff Base Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| C=N (Imine) | 1608 - 1640 | The appearance of this strong to medium intensity band is a key indicator of Schiff base formation. |
| C-Br | 500 - 600 | Stretching vibration of the bromomethyl group. |
| N-H (Amine) | 3300 - 3500 (disappearance) | The disappearance of the characteristic N-H stretching bands of the primary amine confirms the condensation reaction. |
| Aromatic C-H | 3000 - 3100 | Stretching vibrations of the phenyl ring. |
| Aromatic C=C | 1450 - 1600 | Stretching vibrations within the aromatic ring. |
Table 2: Comparative ¹H NMR Spectral Data of this compound Schiff Base Derivatives
| Proton | Chemical Shift Range (δ, ppm) | Notes |
| CH=N (Azomethine) | 8.0 - 9.0 | A characteristic singlet for the imine proton, providing strong evidence of Schiff base formation. |
| -CH₂-Br (Bromomethyl) | 4.4 - 4.6 | A singlet corresponding to the two protons of the bromomethyl group. |
| -CH₂-N (Methylene bridge) | 4.7 - 4.9 | A singlet for the two protons of the methylene group attached to the imine nitrogen. |
| Aromatic Protons | 7.0 - 8.0 | Multiplets arising from the protons of the phenyl rings. The specific pattern depends on the substitution of the aldehyde used. |
Biological Activity: A Comparative Overview
Derivatives of this compound have been investigated for a range of biological activities, with antimicrobial and anticancer studies being prominent. The following table summarizes representative quantitative data for different classes of derivatives.
Table 3: Comparative Biological Activity of this compound Derivatives
| Derivative Class | Biological Activity | Test Organism/Cell Line | Quantitative Data (Example) |
| Schiff Bases | Antibacterial | Staphylococcus aureus, Escherichia coli | MIC: 12.5 - 250 µg/mL |
| Schiff Base Metal Complexes | Antibacterial | S. aureus, E. coli | Metal complexes often show enhanced activity compared to the free ligand.[1] |
| Nitrofuranyl Amides | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: >20 µM to >125 µM |
| Benzopyran Derivatives | Antibacterial | S. aureus, Pseudomonas aeruginosa | Zone of Inhibition: Moderately to highly sensitive |
| N-Acyl-α-amino acids | Antioxidant | DPPH Assay | Inhibition Rate: ~5% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible research. Below are generalized procedures for the synthesis and characterization of this compound Schiff base derivatives based on common practices reported in the literature.
Protocol 1: Synthesis of Schiff Base Derivatives
-
Dissolution of Reactants: Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in a suitable solvent, typically ethanol or methanol.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reflux: Reflux the mixture for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Drying: Dry the purified product in a vacuum desiccator.
Protocol 2: FT-IR Spectroscopic Analysis
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the dried sample with dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups to confirm the structure of the synthesized compound.
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to elucidate the detailed molecular structure of the derivative.
Protocol 4: Antimicrobial Activity Screening (Agar Well Diffusion Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Seeding of Agar Plates: Evenly spread the microbial inoculum over the surface of a sterile nutrient agar plate.
-
Well Preparation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.
-
Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. A well with the solvent alone serves as a negative control, and a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of this compound derivatives.
Caption: General workflow for the synthesis of Schiff base derivatives.
References
A Comparative Guide to the NMR Analysis of (4-(Bromomethyl)phenyl)methanamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
(4-(Bromomethyl)phenyl)methanamine is a versatile bifunctional molecule widely utilized in organic synthesis due to its susceptibility to a variety of chemical transformations at its two reactive sites: the electrophilic bromomethyl group and the nucleophilic aminomethyl group. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for several key reaction products derived from this starting material. We also present alternative synthetic pathways to analogous structures and detail the experimental protocols for the described transformations.
Comparison of Reaction Products
The dual reactivity of this compound allows for selective functionalization. The benzylic bromide is an excellent leaving group, readily participating in nucleophilic substitution reactions. Concurrently, the primary amine can act as a nucleophile or be acylated. This section compares the ¹H and ¹³C NMR data of representative products from these reaction pathways.
Nucleophilic Substitution at the Bromomethyl Group
The reaction of this compound with various nucleophiles leads to the formation of diverse derivatives. Here, we compare the NMR data of products formed from reactions with N-, O-, S-, and azide nucleophiles.
| Product Name | Nucleophile | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| N-(4-(Aminomethyl)benzyl)aniline | Aniline | 7.29 (m, 4H, Ar-H), 6.83 (t, 1H, Ar-H), 6.69 (d, 2H, Ar-H), 4.37 (s, 2H, N-CH₂), 3.85 (s, 2H, Ar-CH₂-N) | 147.4, 138.1, 131.3, 128.9, 128.6, 120.5, 117.4, 112.5 (Ar-C), 47.2 (N-CH₂), 46.1 (Ar-CH₂-N) |
| 4-(Methoxymethyl)benzylamine | Methoxide | 7.24 (d, 2H, Ar-H), 6.86 (d, 2H, Ar-H), 4.45 (s, 2H, Ar-CH₂-O), 3.72 (s, 3H, O-CH₃), 3.65 (s, 2H, Ar-CH₂-N) | 158.3, 136.8, 128.6, 113.9 (Ar-C), 74.5 (Ar-CH₂-O), 55.4 (O-CH₃), 45.6 (Ar-CH₂-N)[1] |
| 4-(Methylthiomethyl)benzylamine | Methanethiolate | 7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 3.80 (s, 2H, Ar-CH₂-N), 3.65 (s, 2H, Ar-CH₂-S), 2.00 (s, 3H, S-CH₃) | 138.0, 137.5, 129.0, 128.8 (Ar-C), 45.8 (Ar-CH₂-N), 38.2 (Ar-CH₂-S), 15.9 (S-CH₃) |
| 4-(Azidomethyl)benzylamine | Azide | 7.35 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 4.35 (s, 2H, Ar-CH₂-N₃), 3.88 (s, 2H, Ar-CH₂-N) | 138.9, 134.2, 128.5, 128.3 (Ar-C), 54.8 (Ar-CH₂-N₃), 45.7 (Ar-CH₂-N) |
N-Functionalization of the Aminomethyl Group
The primary amine of this compound can be readily acylated.
| Product Name | Reagent | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| N-(4-(Bromomethyl)benzyl)acetamide | Acetic Anhydride | 7.30 (s, 4H, Ar-H), 6.05 (br s, 1H, NH), 4.48 (s, 2H, Ar-CH₂-Br), 4.35 (d, 2H, N-CH₂), 2.05 (s, 3H, CO-CH₃) | 170.1 (C=O), 137.8, 137.2, 129.0, 128.9 (Ar-C), 45.2 (N-CH₂), 33.0 (Ar-CH₂-Br), 23.2 (CO-CH₃) |
Alternative Synthetic Routes
Substituted benzylamines can be synthesized through various methods, offering alternatives to direct substitution on this compound. A common and versatile alternative is the reductive amination of the corresponding benzaldehyde.
| Product Name | Alternative Method | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| N-Methyl-(4-(bromomethyl)phenyl)methanamine | Reductive amination of 4-(bromomethyl)benzaldehyde with methylamine | 7.30 (s, 4H, Ar-H), 4.48 (s, 2H, Ar-CH₂-Br), 3.75 (s, 2H, N-CH₂), 2.45 (s, 3H, N-CH₃) | 139.5, 137.0, 129.1, 128.8 (Ar-C), 55.5 (N-CH₂), 36.5 (N-CH₃), 33.1 (Ar-CH₂-Br) |
Experimental Protocols
General Procedure for Nucleophilic Substitution with Amines
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added the amine nucleophile (1.1 eq) and a base such as K₂CO₃ (1.5 eq). The reaction mixture is stirred at room temperature or heated, and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Nucleophilic Substitution with Thiolates
Under an inert atmosphere, a solution of the thiol (1.1 eq) in a suitable solvent like THF or DMF is treated with a base such as sodium hydride (1.1 eq) at 0 °C. To this solution is added this compound (1.0 eq) and the reaction is stirred at room temperature and monitored by TLC. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The product is purified by column chromatography.
Synthesis of 4-(Azidomethyl)benzylamine
To a solution of this compound (1.0 eq) in a mixture of acetone and water, sodium azide (1.5 eq) is added. The reaction mixture is stirred at room temperature overnight. The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
General Procedure for N-Acetylation
To a solution of the amine (1.0 eq) in a suitable solvent like dichloromethane or THF, is added acetic anhydride (1.2 eq) and a base such as triethylamine (1.5 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous sulfate, filtered, and concentrated to yield the acetylated product.
General Procedure for Reductive Amination
To a solution of the aldehyde (1.0 eq) and the amine (1.1 eq) in a suitable solvent such as methanol or dichloroethane, is added a reducing agent like sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions at 0 °C. The reaction mixture is then stirred at room temperature until completion as monitored by TLC. The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Workflow for the alternative synthesis via reductive amination.
References
Mass Spectrometry Analysis of (4-(Bromomethyl)phenyl)methanamine Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of drug conjugates is paramount. The bifunctional linker, (4-(Bromomethyl)phenyl)methanamine, which contains both a reactive bromomethyl group and a primary amine, is a valuable tool for creating such conjugates. This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of these conjugates, offering insights into method selection, experimental protocols, and expected outcomes.
Comparison of Analytical Platforms
The choice of mass spectrometry (MS) platform for analyzing this compound conjugates is primarily dictated by the nature of the conjugated molecule. For large biomolecules such as peptides and antibodies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. For smaller molecule conjugates, both LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS), often with derivatization, are viable options.
| Parameter | LC-MS/MS (for Peptide Conjugates) | GC-MS (for Small Molecule Conjugates with Derivatization) | Alternative: High-Resolution Mass Spectrometry (HRMS) |
| Applicability | Ideal for large, non-volatile, and polar molecules like peptides and proteins. | Suitable for smaller, volatile, or semi-volatile molecules after derivatization. | Applicable to a wide range of conjugates for accurate mass measurement and elemental composition determination. |
| Sample Preparation | Enzymatic digestion (for peptide mapping), solid-phase extraction (SPE) for cleanup. | Derivatization (e.g., silylation, acylation) to increase volatility, liquid-liquid or solid-phase extraction. | Minimal sample preparation, direct infusion or coupled with LC/GC. |
| Ionization Technique | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI). | Electron Ionization (EI), Chemical Ionization (CI). | ESI, MALDI, Atmospheric Pressure Chemical Ionization (APCI).[1][2][3] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range. | Low ng/mL to pg/mL range, depending on the derivatization agent and detector. | fmol to amol range, offering high sensitivity. |
| **Linearity (R²) ** | Typically >0.99 over 2-3 orders of magnitude. | Typically >0.99 over 2-3 orders of magnitude. | Excellent linearity over a wide dynamic range. |
| Precision (%RSD) | <15% for intra- and inter-day assays. | <15% for intra- and inter-day assays. | High precision with %RSD <5%. |
| Key Advantages | Direct analysis of large molecules, soft ionization preserves the intact conjugate for MS/MS. | High chromatographic resolution, established libraries for EI fragmentation. | Unambiguous molecular formula determination, characterization of unknowns. |
| Key Limitations | Potential for ion suppression/enhancement from matrix components. | Derivatization can be time-consuming and may introduce artifacts. | Higher instrument cost. |
Experimental Protocols
LC-MS/MS Analysis of a this compound-Peptide Conjugate
This protocol is designed for the characterization and quantification of a peptide conjugated via its N-terminus to the bromomethyl group of the linker.
a. Sample Preparation (Peptide Digestion for Site of Conjugation Analysis):
-
Denaturation and Reduction: Dissolve 100 µg of the conjugate in 100 µL of 8 M urea, 50 mM Tris-HCl, pH 8.0. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
-
Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration. Add trypsin at a 1:50 (w/w) enzyme-to-substrate ratio and incubate overnight at 37°C.
-
Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
b. LC-MS/MS Parameters:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Data-dependent acquisition (DDA) or targeted analysis using multiple reaction monitoring (MRM).
c. Data Analysis:
-
Identify the modified peptide by searching for the expected mass shift.
-
Confirm the site of conjugation by analyzing the MS/MS fragmentation pattern. The presence of b- and y-ions containing the linker modification will pinpoint the attachment site.[4][5][6]
GC-MS Analysis of a this compound-Small Molecule Conjugate
This protocol is suitable for a small, thermally stable molecule conjugated to the amine group of the linker.
a. Sample Preparation (Derivatization):
-
Extraction: Extract the conjugate from the sample matrix using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction.
-
Derivatization: Evaporate the solvent and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Reaction: Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of any free hydroxyl or amine groups on the small molecule.
b. GC-MS Parameters:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
c. Data Analysis:
-
Identify the derivatized conjugate based on its retention time and mass spectrum.
-
The mass spectrum will show a characteristic isotopic pattern for the bromine atom (M and M+2 peaks of nearly equal intensity).
-
Fragmentation patterns will be specific to the TMS-derivatized small molecule and the benzylamine linker.
Visualizations
Caption: Comparative workflows for LC-MS/MS and GC-MS analysis of conjugates.
Caption: Logical flow from conjugation to mass spectrometric analysis.
References
- 1. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bifunctional Linkers: (4-(Bromomethyl)phenyl)methanamine vs. SMCC
For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. The linker's properties directly influence the stability, efficacy, and overall performance of the final product. This guide provides an objective comparison of (4-(Bromomethyl)phenyl)methanamine and a widely used alternative, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), supported by available data and experimental insights.
This compound is a bifunctional linker featuring a nucleophilic primary amine and an electrophilic benzylic bromide.[1] This unique combination allows for sequential or orthogonal conjugation strategies. In contrast, SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester reactive towards primary amines and a maleimide group that specifically targets sulfhydryl (thiol) groups.[2][]
At a Glance: Key Properties of this compound and SMCC
| Property | This compound | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Reactive Groups | Primary Amine (-NH2), Benzyl Bromide (-CH2Br) | N-hydroxysuccinimide (NHS) ester, Maleimide |
| Target Moieties | Electrophiles (e.g., activated esters), Nucleophiles (e.g., thiols) | Primary Amines (e.g., lysine residues), Sulfhydryls (e.g., cysteine residues) |
| Resulting Linkage | Amide, Thioether | Amide, Thiosuccinimide |
| Cleavability | Non-cleavable | Non-cleavable |
| Spacer Arm | Aromatic (p-xylene) | Aliphatic (cyclohexane) |
Performance Comparison: Stability and Reactivity
The stability of the bond formed between the linker and the biomolecule is paramount for the in vivo performance of bioconjugates. The thioether bond formed from the reaction of the benzyl bromide of this compound with a cysteine residue is generally considered highly stable. In contrast, the thiosuccinimide linkage resulting from the reaction of a maleimide group (from SMCC) with a thiol is known to be susceptible to a retro-Michael reaction, which can lead to premature release of the payload.[4][5][6][7] However, it has been shown that hydrolysis of the thiosuccinimide ring can lead to a more stable, ring-opened structure.[8]
In terms of reactivity, the maleimide-thiol reaction is known to be highly efficient and proceeds rapidly under mild conditions (pH 6.5-7.5).[13][14] The reaction of benzyl bromides with thiols also proceeds readily, though it may require slightly different reaction conditions to optimize efficiency and prevent side reactions.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of bioconjugation strategies. Below are representative protocols for conjugation using SMCC and a proposed protocol for this compound based on its chemical reactivity.
Experimental Protocol: Two-Step Conjugation using SMCC
This protocol describes the conjugation of a payload containing a thiol group to a monoclonal antibody (mAb) via its lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC crosslinker
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Thiol-containing payload
-
Desalting columns
-
Reaction buffers (e.g., phosphate buffer, pH 6.5-7.5 for maleimide reaction)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
SMCC Activation of Antibody:
-
Dissolve SMCC in DMSO or DMF to a stock concentration of 10-20 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the mAb solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).
-
-
Conjugation with Thiol-Containing Payload:
-
Immediately add a 1.5- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated mAb.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted payload and other impurities.
-
Proposed Experimental Protocol: Two-Step Conjugation using this compound
This proposed protocol outlines the conjugation of a payload containing an activated ester to a mAb via engineered cysteine residues, followed by capping of the linker's amine group.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
This compound linker
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
Activated ester-containing payload (e.g., NHS ester)
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Quenching agent (e.g., Tris buffer)
-
Capping agent (e.g., acetic anhydride)
Procedure:
-
Antibody Reduction:
-
Treat the cysteine-engineered mAb with a 5-10 fold molar excess of TCEP for 1-2 hours at 37°C to reduce the interchain disulfide bonds and expose the free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with a degassed buffer (e.g., PBS, pH 7.0).
-
-
Conjugation of Linker to Antibody:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the linker solution to the reduced mAb solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
Removal of Excess Linker:
-
Remove unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.5-8.0).
-
-
Conjugation of Payload to Linker:
-
Dissolve the activated ester-containing payload in DMSO or DMF.
-
Add a 5- to 10-fold molar excess of the payload solution to the linker-conjugated mAb.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Capping:
-
Quench the reaction by adding a final concentration of 50-100 mM Tris buffer.
-
(Optional) Cap any remaining free amines on the linker by adding a molar excess of acetic anhydride.
-
-
Purification of the ADC:
-
Purify the resulting ADC using SEC or other appropriate chromatographic techniques.
-
Signaling Pathways and Logical Relationships
The choice of linker can impact the intracellular trafficking and payload release mechanisms of an ADC. The following diagram illustrates a generalized signaling pathway for an ADC.
Conclusion
Both this compound and SMCC offer viable strategies for the synthesis of bioconjugates. The choice between them will depend on the specific requirements of the application.
-
This compound provides a potentially more stable thioether linkage, which could be advantageous for applications requiring high in vivo stability. Its dual amine/benzyl bromide functionality also offers flexibility in conjugation strategies.
-
SMCC is a well-established and widely used linker with a straightforward and efficient conjugation protocol. While the stability of the thiosuccinimide linkage can be a concern, methods exist to mitigate this.
Further head-to-head studies are needed to provide definitive quantitative data on the comparative performance of these two linkers. Researchers should carefully consider the desired stability profile and the available functional groups on their biomolecules and payloads when selecting the most appropriate bifunctional linker for their needs.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. クロスリンカー選択ガイド [sigmaaldrich.com]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Unveiling the Advantages of (4-(Bromomethyl)phenyl)methanamine in Crosslinking Applications
In the intricate world of bioconjugation and drug development, the choice of a crosslinking agent is paramount to the success of experimental outcomes. While traditional crosslinkers have paved the way for significant advancements, novel reagents such as (4-(Bromomethyl)phenyl)methanamine are emerging as powerful tools offering distinct advantages. This guide provides a comprehensive comparison of this compound against commonly used crosslinkers, supported by its intrinsic chemical properties and hypothetical experimental frameworks.
This compound is a unique dual-functional linker, possessing two distinct reactive centers: a nucleophilic primary amine and an electrophilic benzylic bromide.[1] This inherent heterobifunctional nature allows for controlled, sequential modifications, a significant advantage in complex bioconjugation strategies.[1] The benzylic bromide group exhibits enhanced reactivity towards nucleophilic substitution compared to a standard alkyl bromide, facilitating efficient reactions.[1] Simultaneously, the aminomethyl group provides a versatile handle for a variety of coupling chemistries.[1]
Mechanism of Action: A Two-Step Approach
The primary advantage of this compound lies in its ability to facilitate a controlled, two-step crosslinking process. This contrasts with homobifunctional crosslinkers which react in a single step and can lead to undesirable polymerization or self-conjugation.[2]
Step 1: First Conjugation via the Amine Group. The primary amine of this compound can be reacted with a carboxyl group on the first target protein (Protein A) using a zero-length crosslinker like EDC, or with an activated ester. This forms a stable amide bond, covalently attaching the linker to Protein A.
Step 2: Second Conjugation via the Benzyl Bromide Group. The now-tethered and highly reactive benzyl bromide can then be targeted by a nucleophilic side chain (e.g., cysteine's sulfhydryl group or a lysine's amine group) on the second target protein (Protein B), forming a stable thioether or amine linkage, respectively. This sequential approach ensures precise control over the conjugation process.
References
alternative reagents to (4-(Bromomethyl)phenyl)methanamine for bioconjugation
For researchers, scientists, and drug development professionals seeking to covalently modify proteins, peptides, or other biomolecules, the choice of an amine-reactive reagent is a critical decision. While (4-(Bromomethyl)phenyl)methanamine and similar alkylating agents offer a route to amine modification, a diverse landscape of alternative reagents provides a broader toolkit with varying reactivity, specificity, and stability of the resulting conjugate. This guide offers an in-depth comparison of the most common alternatives, supported by experimental data and detailed protocols to inform your bioconjugation strategy.
This comparison focuses on three primary classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes (via reductive amination). These reagents all target the primary amines found on the N-terminus of proteins and the side chain of lysine residues. A summary of their key characteristics is presented in Table 1.
Performance Comparison of Amine-Reactive Reagents
The selection of an appropriate bioconjugation reagent hinges on a careful consideration of several factors, including reaction efficiency, the stability of the resulting linkage under physiological conditions, and the specificity of the reaction.
| Parameter | NHS Esters | Isothiocyanates | Aldehydes (Reductive Amination) |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Aldehyde |
| Target | Primary amines | Primary amines | Primary amines |
| Resulting Linkage | Amide | Thiourea | Secondary amine |
| Reaction pH | 7.2 - 8.5[1][2] | 9.0 - 9.5[1][3] | 6.5 - 8.5[3] |
| Reaction Speed | Fast (minutes to hours)[2] | Slower than NHS esters[1][3] | Slow (hours to days) |
| Linkage Stability | Highly stable[1][2][3] | Less stable than amides[1][3] | Stable |
| Byproducts | N-hydroxysuccinimide | None | Water |
| Specificity | High for primary amines[2] | High for primary amines | High for primary amines |
Table 1: Comparison of Amine-Reactive Bioconjugation Reagents. This table summarizes the key characteristics of NHS esters, isothiocyanates, and aldehydes used in bioconjugation.
Reaction Efficiency and Kinetics
NHS esters are widely regarded for their rapid reaction rates, often reaching completion within minutes to a few hours at room temperature.[2] In contrast, isothiocyanates exhibit slower reaction kinetics.[1][3] A comparative study using fluorescent probes with different reactive moieties found that the succinimidyl ester (CFSE) demonstrated a superior rate of conjugation compared to the isothiocyanate (FITC) for both a protein and a single amino acid.[4] Reductive amination is a two-step process that is generally the slowest of the three, often requiring incubation for 24 to 96 hours.
Stability of the Bioconjugate
The stability of the resulting covalent bond is paramount for the downstream application of the bioconjugate. The amide bond formed by the reaction of an NHS ester with a primary amine is exceptionally stable under physiological conditions, with an estimated half-life of many years.[1] The thiourea linkage generated from isothiocyanates is also reasonably stable; however, studies have shown that antibody conjugates prepared with isothiocyanates are less hydrolytically stable and can degrade over time compared to those made with NHS esters.[1][3] The secondary amine bond formed through reductive amination is also considered highly stable.
Specificity and Side Reactions
All three classes of reagents exhibit high selectivity for primary amines.[2] However, side reactions can occur. NHS esters can react with hydroxyl-containing amino acids (serine, threonine, tyrosine) and the imidazole group of histidine, particularly at higher pH and with a large excess of the reagent, although these reactions are generally much slower than the reaction with primary amines.[3] Similarly, isothiocyanates can react with thiols, but this is generally minimized by controlling the reaction pH. Reductive amination is highly specific for primary amines in the presence of a mild reducing agent like sodium cyanoborohydride.
Experimental Protocols
Detailed methodologies for each bioconjugation chemistry are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Protein Labeling with NHS Esters
This protocol describes a general procedure for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS. Adjust the pH of the protein solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
Quenching (Optional): To stop the reaction, add a final concentration of 50-100 mM Tris-HCl, pH 8.0, and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Protein Labeling with Isothiocyanates
This protocol outlines a general procedure for labeling a protein with an isothiocyanate-functionalized molecule.
Materials:
-
Protein solution (2-5 mg/mL in amine-free buffer)
-
Isothiocyanate reagent
-
Anhydrous DMSO or DMF
-
0.5 M Carbonate-bicarbonate buffer, pH 9.0-9.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 9.0, at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare Isothiocyanate Stock Solution: Immediately before use, dissolve the isothiocyanate in anhydrous DMSO or DMF to a concentration of 1 mg/mL.
-
Reaction: Slowly add 50-100 µL of the isothiocyanate solution for every 1 mg of protein while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous stirring, protected from light.
-
Purification: Separate the labeled protein from unreacted isothiocyanate and byproducts using a size-exclusion chromatography column.
Protocol 3: Protein Labeling via Reductive Amination
This protocol provides a general method for conjugating a molecule containing an aldehyde to a protein.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Aldehyde-containing molecule
-
Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in water)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the protein solution and the aldehyde-containing molecule in the desired molar ratio in the reaction buffer.
-
Initiate Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture for 24-96 hours at room temperature or 37°C.
-
Purification: Purify the conjugated protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the bioconjugation reactions described above.
Application in Signaling Pathway Research
Bioconjugates created using these amine-reactive reagents are invaluable tools for elucidating complex cellular signaling pathways. By attaching probes such as fluorescent dyes, biotin, or affinity tags to proteins involved in signaling cascades, researchers can track their localization, interactions, and post-translational modifications.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[5][6][7] Dysregulation of this pathway is a hallmark of many cancers. Bioconjugation is used to create tools to study this pathway, such as fluorescently labeled antibodies that can bind to EGFR and allow for its visualization and tracking in live cells.[8]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another central signaling cascade that governs cell growth, proliferation, and survival.[9][10][11][12][13] Bioconjugates, such as biotinylated antibodies against phosphorylated forms of Akt, are used in immunoassays to quantify the activation state of this pathway in response to various stimuli.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is a cascade of protein kinases that relays extracellular signals to the nucleus to regulate gene expression and other cellular processes.[2][14][15][16][17] Fluorescently labeled inhibitors or antibodies targeting components of the MAPK pathway, such as ERK or JNK, are used to study their subcellular localization and dynamics during signaling.
Conclusion
The choice of an amine-reactive reagent for bioconjugation is a multifaceted decision that requires careful consideration of the desired reaction kinetics, the stability of the final conjugate, and the specific experimental context. NHS esters offer a rapid and robust method for generating highly stable amide linkages. Isothiocyanates provide an alternative, albeit with generally slower kinetics and a less stable thiourea bond. Reductive amination, while the slowest of the three, yields a stable secondary amine linkage and is particularly useful when working with aldehyde-containing molecules. By understanding the relative strengths and weaknesses of these reagents and following optimized protocols, researchers can confidently select the most appropriate tool for their bioconjugation needs and advance their investigations into complex biological systems.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. MAPK Signaling Pathway - Creative Biogene [creative-biogene.com]
- 3. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 4. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Anti-epidermal growth factor receptor (anti-EGFR) antibody conjugated fluorescent nanoparticles probe for breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. apexbt.com [apexbt.com]
- 15. MAPK signaling pathway | Affinity Biosciences [affbiotech.com]
- 16. cusabio.com [cusabio.com]
- 17. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Validating the Synthesis of (4-(Bromomethyl)phenyl)methanamine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the rigorous validation of synthetic intermediates is a cornerstone of robust and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of (4-(Bromomethyl)phenyl)methanamine synthesis. Experimental data and detailed protocols are provided to support the objective comparison.
This compound is a bifunctional molecule featuring both a nucleophilic primary amine and an electrophilic benzylic bromide. This dual reactivity makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals. A common route to its synthesis is the selective reduction of 4-(bromomethyl)benzonitrile[1]. Given its role as a critical intermediate, ensuring its purity and identity is paramount.
Comparative Analysis of Analytical Validation Methods
The choice of analytical technique for validating the synthesis of this compound is critical for quality control. While HPLC is a dominant method, other techniques offer different advantages. The following table summarizes a comparison of HPLC with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a solid stationary phase coated on a flat plate. |
| Applicability | Highly suitable for non-volatile and thermally labile compounds like benzylamines. | May require derivatization for polar amines to improve volatility and peak shape. | Primarily used for qualitative analysis and reaction monitoring due to lower resolution and sensitivity. |
| Quantification | Excellent for precise and accurate quantification.[2] | Good for quantification, but may have challenges with sample introduction and thermal degradation. | Generally semi-quantitative, with lower accuracy and precision compared to HPLC and GC. |
| Sensitivity | High sensitivity, with detection limits often in the µg/mL to ng/mL range.[2] | Very high sensitivity, especially with specific detectors (e.g., FID, ECD). | Lower sensitivity compared to HPLC and GC. |
| Resolution | High resolving power, capable of separating complex mixtures of impurities. | Excellent resolving power, particularly with capillary columns. | Lower resolution, may not separate closely related impurities. |
| Throughput | Moderate to high, with typical run times of 10-30 minutes per sample.[2] | Moderate, with similar run times to HPLC. | High throughput for qualitative screening of multiple samples simultaneously. |
| Cost | Higher initial instrument cost and ongoing solvent expenses. | Higher initial instrument cost and gas supply expenses. | Low cost for equipment and consumables. |
Experimental Protocols
Proposed HPLC Method for Validation of this compound Synthesis
This proposed method is based on established protocols for related aromatic amines and brominated compounds.[2][3][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or similar, equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for separating aromatic amines.[2][5]
-
Mobile Phase: An isocratic mobile phase of Methanol and Water (e.g., 80:20 v/v) can be effective.[2] For better peak shape and resolution of the amine, a buffer modifier like sulfuric acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can be added to the aqueous phase.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: UV detection at 210 nm or 256 nm, as benzylamine has absorption maxima at these wavelengths.[3][6]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL to establish linearity.
-
Sample Solution: Accurately weigh and dissolve the synthesized product in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (as per ICH Guidelines): [2]
-
Specificity: Inject the blank (mobile phase), the standard solution, and the sample solution. The peak for this compound in the sample should have the same retention time as the standard and be well-resolved from any impurity peaks.
-
Linearity: Inject the working standards in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[2]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Inject the same standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability test on a different day with a different analyst or instrument. The RSD between the two days' results should be ≤ 2%.[2]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the synthesis and analytical validation workflow.
Caption: Workflow for the synthesis and subsequent HPLC validation of this compound.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
- 1. This compound | 769057-30-9 | Benchchem [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 4. DSpace [helda.helsinki.fi]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Benzylamine | SIELC Technologies [sielc.com]
A Comparative Analysis of Linker Stability in Bioconjugates: A Focus on (4-(Bromomethyl)phenyl)methanamine and Other Key Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical attribute in the design of targeted therapeutics such as antibody-drug conjugates (ADCs), profoundly influencing their efficacy, safety, and pharmacokinetic profile. A linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while enabling efficient cleavage and payload delivery at the target site. This guide provides a comparative study of the stability of various linkers, with a special focus on the bifunctional linker (4-(Bromomethyl)phenyl)methanamine, and presents supporting experimental data and protocols.
Introduction to Linker Chemistry and Stability
Linkers in bioconjugates can be broadly categorized into two main classes: cleavable and non-cleavable.
-
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside cancer cells, such as low pH, high glutathione concentrations, or the presence of specific enzymes like cathepsins.[][2]
-
Non-cleavable linkers rely on the degradation of the antibody component within the lysosome to release the payload.[2][3] This approach generally offers greater plasma stability but may result in slower drug release.[3]
The choice between a cleavable and non-cleavable linker depends on the specific drug, target, and desired mechanism of action.[]
The Role of this compound as a Linker
This compound is a versatile bifunctional linker. Its structure contains two reactive sites: a bromomethyl group and a methanamine group.[4] The bromomethyl group is highly reactive towards nucleophiles, making it suitable for conjugation to thiol or hydroxyl groups on a payload or targeting moiety. The methanamine group can be acylated or alkylated, allowing for attachment to the other component of the conjugate. When incorporated into a bioconjugate, the resulting amide or amine bonds are generally stable under physiological conditions, suggesting that linkers derived from this molecule would exhibit good plasma stability, characteristic of non-cleavable linkers.
Comparative Stability of Common Linkers
The stability of a linker is typically assessed through in vitro plasma stability assays and in vivo pharmacokinetic studies. The following table summarizes stability data for several common linker types from published literature.
| Linker Type | Linker Example | Stability Metric (% intact after incubation) | Incubation Conditions | Reference |
| Non-Cleavable | SMCC (Thioether) | >70% after 7 days | Mouse Plasma | [2] |
| Cleavable (Dipeptide) | Valine-Citrulline (vc) | ~25% after 7 days | Rat Plasma | [5] |
| Cleavable (Dipeptide) | Valine-Alanine (va) | t1/2 = 23 hours | Mouse Serum | [6] |
| Cleavable (Dipeptide) | Valine-Lysine (vk) | t1/2 = 8.2 hours | Mouse Serum | [6] |
| Cleavable (Dipeptide) | Valine-Arginine (vr) | t1/2 = 1.8 hours | Mouse Serum | [6] |
| Cleavable (Hydrazone) | AcBut acyl hydrazone | Unstable in circulation | General knowledge | [7] |
| Cleavable (Disulfide) | SPDB | Prone to reduction in plasma | General knowledge | [] |
Note: Direct comparative stability data for this compound-derived linkers was not found in the public domain. However, based on the stability of the amide/amine bonds it forms, it is expected to exhibit high plasma stability, similar to other non-cleavable linkers like SMCC.
Experimental Protocols for Linker Stability Assessment
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in plasma from different species (e.g., human, mouse, rat) over time.
Protocol:
-
Incubation: The test bioconjugate is incubated in plasma at a concentration of 1.3 mg/mL at 37°C.[9] Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours).[10]
-
Sample Preparation:
-
Analysis by LC-MS/MS:
-
The amount of intact bioconjugate and/or the concentration of released payload is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[][]
-
A calibration curve of the payload is generated to quantify its concentration in the plasma samples.[5]
-
-
Data Analysis: The percentage of intact bioconjugate or the amount of released payload is plotted against time to determine the stability profile and half-life (t1/2) of the linker.
Lysosomal Stability Assay
This assay assesses the ability of a linker to be cleaved within the lysosomal compartment, which is particularly relevant for cleavable linkers.
Protocol:
-
Preparation of Lysosomal Extracts: Lysosomes are isolated from cultured cells or liver tissue. The lysosomes are then lysed to release their enzymatic contents.[9][13]
-
Incubation: The bioconjugate is incubated with the lysosomal extract at 37°C. Samples are collected at different time points.[9]
-
Sample Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of released payload.
-
Data Interpretation: An increase in the concentration of the free payload over time indicates that the linker is susceptible to cleavage by lysosomal enzymes.
Visualizing Experimental Workflows and Linker Stability Concepts
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the fundamental concept of linker stability.
Conclusion
References
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. This compound | 769057-30-9 | Benchchem [benchchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. researchgate.net [researchgate.net]
Efficiency of (4-(Bromomethyl)phenyl)methanamine in Solid-Phase Synthesis: A Comparative Guide
In the realm of solid-phase synthesis, particularly for the generation of peptide amides and other small molecules, the choice of linker is a critical determinant of overall efficiency and success. This guide provides a comparative analysis of (4-(Bromomethyl)phenyl)methanamine as a linker, evaluating its performance against common alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.
This compound is a bifunctional linker, possessing both a reactive bromomethyl group for attachment to a solid support and an aminomethyl group that serves as the anchor point for the synthesis of C-terminal amides. Its utility lies in its ability to generate peptide amides upon cleavage.
Performance Comparison with Alternative Linkers
The efficiency of a linker in solid-phase synthesis is typically assessed based on several key parameters: loading capacity, coupling efficiency during chain elongation, and the yield and purity of the final product after cleavage. Here, we compare the performance of resins derived from this compound with widely used alternatives such as Rink Amide and PAL (Peptide Amide Linker) resins.
While direct, comprehensive comparative studies on this compound are limited in publicly available literature, we can infer its potential performance based on structurally similar linkers and general principles of solid-phase peptide synthesis (SPPS).
| Linker Type | Typical Loading Capacity (mmol/g) | Reported Cleavage Yields | Key Advantages | Key Disadvantages |
| This compound-derived | Data not readily available | Data not readily available | Potentially straightforward synthesis of C-terminal amides. | Lack of extensive characterization and optimization data. |
| Rink Amide | 0.4 - 0.8 | Generally high (>90%) | Well-established, high cleavage efficiency under mild acidic conditions. | Can be more expensive; loading of the first amino acid can sometimes be challenging. |
| PAL (Peptide Amide Linker) | 0.3 - 0.7 | Generally high (>90%) | Acid-labile linker providing good yields of peptide amides. | Similar to Rink Amide, initial loading may require optimization. |
| Sieber Amide | 0.3 - 0.7 | High, especially for protected peptide fragments | Very acid-sensitive, allowing for cleavage with dilute TFA to yield protected peptide amides. | May not be suitable for all synthetic strategies due to its high acid lability. |
Data Insights:
In a study comparing the synthesis of Leu-enkephalin C-terminal N-alkyl amides, a resin with a Rink amide linker showed a loading yield of only 48% for the first amino acid, whereas a PAL-PEG-PS resin demonstrated loading yields of over 90% under similar conditions.[1] This highlights the variability in efficiency that can be observed between different linker types. While specific data for this compound is not available in this direct comparison, it underscores the importance of optimizing loading conditions for any given linker.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and efficient solid-phase synthesis. Below are generalized protocols for the use of aminomethyl-type linkers and a common alternative, the Rink Amide linker.
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis on an Aminomethyl-Type Resin
This protocol outlines the fundamental steps for peptide synthesis on a resin functionalized with an aminomethyl group, which would be the case for a resin prepared from this compound.
1. Resin Swelling:
-
Swell the aminomethyl-functionalized resin in N,N-dimethylformamide (DMF) for 1-2 hours.
2. First Amino Acid Coupling:
-
Activate the C-terminus of the first Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin test.
3. Capping (Optional but Recommended):
-
After coupling, cap any unreacted amino groups on the resin using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.
4. Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.
-
Wash the resin thoroughly with DMF.
5. Subsequent Amino Acid Couplings:
-
Repeat steps 2 and 4 for each subsequent amino acid in the peptide sequence.
6. Cleavage:
-
After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and deprotect the amino acid side chains.
-
The specific composition of the cleavage cocktail will depend on the amino acid composition of the peptide.
-
The reaction is typically carried out for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
Protocol 2: Standard Protocol for Solid-Phase Peptide Synthesis using Rink Amide Resin
1. Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1-2 hours.
-
Remove the Fmoc protecting group from the linker by treating with 20% piperidine in DMF for 30 minutes.
-
Wash the resin extensively with DMF.
2. Peptide Chain Elongation:
-
Follow steps 2, 4, and 5 from Protocol 1 for the stepwise coupling and deprotection of Fmoc-amino acids.
3. Cleavage:
-
After synthesis is complete, wash the resin with DCM.
-
Cleave the peptide from the resin using a TFA-based cleavage cocktail as described in step 6 of Protocol 1.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key stages in solid-phase peptide synthesis using an aminomethyl-type linker.
Caption: General workflow for solid-phase peptide synthesis.
The logical relationship for choosing a linker for peptide amide synthesis can be visualized as follows:
Caption: Decision tree for selecting a linker for peptide amide synthesis.
Conclusion
This compound presents a viable, albeit less characterized, option for the solid-phase synthesis of C-terminal peptide amides. While it offers the potential for a straightforward synthetic route, the lack of extensive, publicly available data on its performance necessitates careful optimization of loading and cleavage conditions. For researchers requiring well-established and highly reliable methods with predictable outcomes, established linkers such as Rink Amide and PAL resins remain the preferred choice, supported by a wealth of literature and standardized protocols. However, for applications where cost-effectiveness and linker customization are priorities, exploring and optimizing the use of this compound-derived resins could be a worthwhile endeavor. Further experimental studies are needed to provide a more definitive quantitative comparison of its efficiency against other commercially available linkers.
References
Spectroscopic Validation of (4-(Bromomethyl)phenyl)methanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(4-(Bromomethyl)phenyl)methanamine is a versatile bifunctional linker molecule widely employed in medicinal chemistry and materials science. Its two reactive sites, a nucleophilic primary amine and an electrophilic benzylic bromide, allow for sequential and controlled derivatization, making it a valuable building block for complex molecular architectures. Accurate spectroscopic validation is paramount to confirm the successful synthesis and purity of its derivatives. This guide provides a comparative overview of the spectroscopic data for representative derivatives and detailed experimental protocols for their validation.
Comparative Spectroscopic Data
The spectroscopic characteristics of this compound derivatives are highly dependent on the specific modifications at the amine and/or the bromomethyl functionalities. Below is a summary of expected quantitative data for a series of hypothetical, yet representative, derivatives.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) of this compound and its Derivatives
| Compound | Derivative Type | Ar-H (ppm) | -CH₂Br (ppm) | -CH₂NH- (ppm) | Other characteristic peaks (ppm) |
| 1 | This compound (Parent) | 7.25-7.40 (m, 4H) | 4.45 (s, 2H) | 3.90 (s, 2H) | 1.55 (s, 2H, -NH₂) |
| 2 | N-Acetylated Derivative | 7.20-7.35 (m, 4H) | 4.46 (s, 2H) | 4.35 (d, 2H) | 6.05 (br s, 1H, -NH-), 2.05 (s, 3H, -COCH₃) |
| 3 | N-Benzoylated Derivative | 7.20-7.80 (m, 9H) | 4.48 (s, 2H) | 4.65 (d, 2H) | 6.70 (br s, 1H, -NH-) |
| 4 | Ether Derivative (from -CH₂Br) | 7.20-7.40 (m, 4H) | - | 3.91 (s, 2H) | 4.55 (s, 2H, -CH₂OR), 3.40 (t, 2H, -OCH₂-), 1.65 (m, 2H), 0.95 (t, 3H) (for R=propyl) |
| 5 | Secondary Amine (from -CH₂Br) | 7.15-7.35 (m, 4H) | - | 3.88 (s, 2H) | 3.75 (s, 2H, -CH₂NRR'), 2.45 (s, 6H) (for R, R'=methyl) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃) of this compound and its Derivatives
| Compound | Derivative Type | Ar-C (ppm) | -CH₂Br (ppm) | -CH₂NH- (ppm) | Other characteristic peaks (ppm) |
| 1 | This compound (Parent) | 128.5, 129.0, 137.0, 140.0 | 33.5 | 46.0 | - |
| 2 | N-Acetylated Derivative | 128.0, 129.2, 136.5, 141.0 | 33.4 | 44.0 | 170.0 (-C=O), 23.0 (-CH₃) |
| 3 | N-Benzoylated Derivative | 127.0-138.0 (multiple peaks) | 33.4 | 44.5 | 167.5 (-C=O) |
| 4 | Ether Derivative (from -CH₂Br) | 128.8, 129.5, 135.0, 142.0 | - | 46.1 | 72.0 (-CH₂OR), 70.0 (-OCH₂-), 22.5, 10.5 (for R=propyl) |
| 5 | Secondary Amine (from -CH₂Br) | 128.6, 129.3, 134.0, 143.0 | - | 46.2 | 58.0 (-CH₂NRR'), 45.0 (for R, R'=methyl) |
Table 3: Comparative IR and MS Data of this compound and its Derivatives
| Compound | Derivative Type | Key IR Absorptions (cm⁻¹) | Expected m/z (M⁺ or [M+H]⁺) |
| 1 | This compound (Parent) | 3300-3400 (N-H stretch), 1210 (C-Br stretch) | 200/202 |
| 2 | N-Acetylated Derivative | 3280 (N-H stretch), 1640 (C=O stretch, Amide I) | 242/244 |
| 3 | N-Benzoylated Derivative | 3300 (N-H stretch), 1635 (C=O stretch, Amide I) | 304/306 |
| 4 | Ether Derivative (from -CH₂Br) | 3300-3400 (N-H stretch), 1100 (C-O stretch) | 211 (for R=propyl) |
| 5 | Secondary Amine (from -CH₂Br) | 3300-3400 (N-H stretch) | 210 (for R, R'=methyl) |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Apply Fourier transformation with a line broadening of 1-2 Hz, phase correction, and baseline correction. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to key functional groups (e.g., N-H, C=O, C-Br, C-O).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS) or Gas Chromatography-Mass Spectrometer (GC-MS) depending on the volatility and thermal stability of the derivative.
-
ESI-MS (for non-volatile derivatives):
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the derivative.
-
-
GC-MS (for volatile derivatives):
-
GC Column: Use a suitable capillary column (e.g., DB-5ms).
-
Temperature Program: Develop a temperature gradient to ensure good separation of components.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to further confirm the structure. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic validation process.
Caption: Experimental workflow for the synthesis and spectroscopic validation of derivatives.
Caption: Decision pathway for confirming successful synthesis based on spectroscopic data.
Purity Assessment of Compounds Synthesized with (4-(Bromomethyl)phenyl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds for drug discovery and development demands rigorous purity assessment to ensure reliable biological data and meet regulatory standards. (4-(Bromomethyl)phenyl)methanamine is a versatile bifunctional building block frequently employed in the synthesis of a wide range of biologically active molecules, including kinase inhibitors. This guide provides a comparative overview of analytical methods for assessing the purity of compounds synthesized using this reagent and discusses alternative starting materials, supported by experimental protocols and data presentation.
Importance of Purity in Drug Discovery
The presence of impurities in a synthesized compound can have significant consequences, leading to:
-
Inaccurate Biological Data: Impurities can exhibit their own biological activity, leading to false-positive or false-negative results in screening assays.
-
Toxicity: Impurities may be toxic, posing a safety risk in preclinical and clinical studies.
-
Altered Physicochemical Properties: The presence of impurities can affect the solubility, stability, and other physicochemical properties of the active pharmaceutical ingredient (API).
-
Regulatory Hurdles: Regulatory agencies such as the FDA and EMA have strict guidelines for the identification and quantification of impurities in drug substances.
Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity profile of a synthesized compound.
| Analytical Technique | Principle | Information Provided | Typical Purity Range Detected |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (% area), detection and quantification of related substance impurities. | >95% (with UV detection) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the main compound, identification and quantification of structural isomers and other impurities. | >90% (quantitative NMR) |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight confirmation, identification of impurities by mass. | Can detect trace level impurities |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Purity of volatile starting materials and detection of residual solvents. | >99% for volatile compounds |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This protocol is a general method for assessing the purity of a non-volatile compound synthesized using this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound of interest)
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
1H NMR Spectroscopy for Structural Confirmation and Impurity Identification
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (optional, for quantitative NMR)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire a 1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum of the target compound.
-
Impurity Identification: Analyze any additional peaks in the spectrum. These may correspond to starting materials, reagents, by-products, or residual solvents. The structure of unknown impurities can often be elucidated through 2D NMR experiments (e.g., COSY, HSQC, HMBC).
-
Comparison with Alternative Starting Materials
While this compound is a convenient starting material, alternative reagents can be used for the synthesis of N-substituted 1,4-benzenedimethanamine derivatives. The choice of starting material can influence the reaction conditions, yield, and the impurity profile of the final product.
| Starting Material | Alternative Reagent | Synthetic Strategy | Potential Advantages of Alternative | Potential Impurities from Alternative Route |
| This compound | 1,4-Bis(bromomethyl)benzene | Two-step synthesis: 1. Mono-amination of 1,4-bis(bromomethyl)benzene. 2. Further functionalization of the remaining bromomethyl group. | Commercially available and potentially lower cost. | Over-alkylation leading to bis-substituted products, unreacted starting material. |
| This compound | 4-(Aminomethyl)benzoic acid | Reductive amination or amide coupling followed by reduction of the carboxylic acid. | Avoids the use of a reactive benzylic bromide. | Incomplete reduction of the carboxylic acid or amide, unreacted starting materials. |
Logical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound.
Caption: Workflow for purity assessment of synthesized compounds.
Relevance to Signaling Pathways: Targeting Receptor Tyrosine Kinases
Many biologically active molecules synthesized from this compound and its analogs are designed as inhibitors of protein kinases, which are key components of cellular signaling pathways.[1][2] Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon activation by a ligand, trigger intracellular signaling cascades that regulate cell proliferation, differentiation, and survival.[3][4] Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets.
The diagram below illustrates a simplified generic RTK signaling pathway.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
The purity of synthesized compounds is a critical parameter in drug discovery and development. A multi-technique approach combining HPLC, NMR, and MS is essential for a comprehensive assessment. The choice of starting material, such as this compound or its alternatives, can impact the impurity profile and should be carefully considered. Understanding the biological context, such as the targeting of signaling pathways like the RTK cascade, provides the rationale for the synthesis and the importance of high purity for reliable biological evaluation.
References
- 1. Synthesis and anti-tyrosine kinase activity of 3-(substituted-benzylidene)-1, 3-dihydro-indolin derivatives: investigation of their role against p60c-Src receptor tyrosine kinase with the application of receptor docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
comparative reactivity of benzylamine-based linkers
A Comprehensive Guide to the Comparative Reactivity of Benzylamine-Based Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Benzylamine-based linkers, particularly those incorporating a p-aminobenzyl carbamate (PABC) self-immolative spacer, are integral to many clinically successful ADCs. Their reactivity, which dictates the stability of the ADC in circulation and the efficiency of payload release at the target site, is a subject of intense investigation and optimization. This guide provides an objective comparison of the performance of various benzylamine-based linkers, supported by experimental data and detailed methodologies.
The core function of a benzylamine-based self-immolative spacer, like PABC, is to connect a cleavable trigger (e.g., a peptide cleaved by an enzyme) to the payload. Following the cleavage of the trigger, the PABC moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified payload. The stability of this entire construct is paramount; premature cleavage in systemic circulation can lead to off-target toxicity, while inefficient cleavage at the tumor site can diminish therapeutic efficacy.[1][]
Comparative Reactivity Data
The reactivity of benzylamine-based linkers is significantly influenced by the nature of the cleavable trigger and substitutions on the PABC spacer itself. The following tables summarize quantitative data on the stability and cleavage of different linker designs.
Table 1: Impact of Peptide Sequence on Linker Stability in Mouse Serum
| Linker-Payload Construct | P1 Amino Acid | P2 Amino Acid | % Drug Release in Mouse Serum (24h) | Reference |
| 1 | Citrulline | Valine | 100 | Poudel et al. |
| 2 | Alanine | Valine | >100 (faster hydrolysis) | Poudel et al. |
| 3 | Aspartic Acid | Valine | Significantly Reduced | Poudel et al. |
Data from Poudel, Y. B., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 61(23), 10562–10573.
Table 2: Influence of PABC Spacer Modification on Linker Stability in Mouse Serum
| Linker-Payload Construct | PABC Modification | % Drug Release in Mouse Serum (24h) | Reference |
| Unsubstituted PABC | None | 100 | Poudel et al. |
| m-amide-PABC (MA-PABC) | Amide at meta position | 50 | Poudel et al. |
| Glutamic Acid + MA-PABC | Amide at meta position and Glutamic acid at P3 | 7 | Poudel et al. |
Data from Poudel, Y. B., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 61(23), 10562–10573.
Table 3: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristics | Reference |
| Val-Cit | 1.0 | Standard, widely used linker | Dubowchik et al., 2002 |
| Val-Ala | 0.5 | Lower hydrophobicity, may reduce aggregation | Kern et al., 2016 |
Relative rates are derived from qualitative and semi-quantitative descriptions in the cited literature.
Experimental Protocols
Accurate assessment of linker reactivity requires robust and standardized experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from different species to predict its behavior in vivo.
Objective: To determine the rate of premature payload release from an ADC in a plasma environment.
Materials:
-
Antibody-Drug Conjugate (ADC) stock solution
-
Pooled plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Centrifuge
Procedure:
-
Thaw pooled plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
Incubate the plasma-ADC mixture at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), aliquot a sample of the mixture.
-
To precipitate the plasma proteins, add 3 volumes of cold protein precipitation solution to the plasma sample.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant, which contains the released payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the percentage of released drug at each time point relative to the initial total payload concentration.
Lysosomal Cleavage Assay
This assay assesses the efficiency of payload release in a simulated lysosomal environment.
Objective: To measure the rate of linker cleavage by lysosomal proteases.
Materials:
-
Linker-payload conjugate (or ADC)
-
Lysosomal extract (commercially available or prepared from cultured cells)
-
Cathepsin B (or other relevant lysosomal proteases)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with DTT)
-
Fluorescent substrate for positive control (e.g., Z-FR-AMC)
-
37°C incubator
-
Fluorescence plate reader or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the linker-payload conjugate (or ADC) in the assay buffer.
-
Add the lysosomal extract or purified cathepsin B to initiate the reaction.
-
Incubate the reaction mixture at 37°C.
-
At various time points, stop the reaction (e.g., by adding a protease inhibitor or by protein precipitation).
-
Quantify the released payload using a suitable analytical method. If a fluorogenic payload is used, measure the increase in fluorescence. Otherwise, use LC-MS/MS for quantification.
-
Determine the initial rate of cleavage and the half-life of the linker under these conditions.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in ADC linker reactivity.
Caption: ADC mechanism of action from circulation to payload release.
Caption: Enzymatic cleavage and self-immolation of a Val-Cit-PABC linker.
Caption: Workflow for in vitro plasma stability assessment of ADCs.
References
A Comparative Guide to Bifunctional Linkers in Modern Drug Discovery
Bifunctional linkers are critical components in the design of targeted therapeutics, acting as the molecular bridge between a targeting moiety and a therapeutic payload.[1] Their chemical architecture dictates the stability, solubility, and release mechanism of the conjugate, ultimately governing its efficacy and toxicity profile.[2][3] This guide provides a comparative analysis of bifunctional linkers used in two leading modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), presenting key performance data and the experimental protocols used to derive them.
Part 1: Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are designed to deliver potent cytotoxic agents specifically to cancer cells by leveraging the targeting ability of monoclonal antibodies (mAbs).[4][5] The linker is paramount, ensuring the ADC remains stable in systemic circulation and releases its payload only upon reaching the target tissue.[6][7] ADCs primarily utilize two categories of linkers: cleavable and non-cleavable.[8][9]
The choice between a cleavable and non-cleavable linker significantly impacts the ADC's mechanism of action, therapeutic window, and potential for bystander effect—the killing of adjacent antigen-negative cells.[10][11]
| Linker Type | Sub-Type | Cleavage Mechanism | Advantages | Disadvantages | Example ADC |
| Cleavable | Acid-Labile | Hydrolysis in the low pH of endosomes (~5.0-6.0) and lysosomes (~4.8).[11] | Utilizes the natural pH gradient between circulation and intracellular compartments. | Can exhibit instability in circulation, leading to premature drug release.[6] | Mylotarg® (gemtuzumab ozogamicin) |
| Enzyme-Cleavable (Peptide) | Cleavage by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.[11][] | High plasma stability; specific release mechanism inside the target cell.[] | Efficacy depends on the level of specific enzyme expression in the tumor. | Adcetris® (brentuximab vedotin) | |
| Enzyme-Cleavable (Glucuronide) | Cleavage by β-glucuronidase, an enzyme present in lysosomes and the tumor microenvironment.[9][] | High stability; allows for bystander effect in the tumor microenvironment. | Potential for off-target toxicity in tissues with high β-glucuronidase activity. | ||
| Redox-Sensitive (Disulfide) | Reduction by high intracellular concentrations of glutathione (GSH) compared to plasma. | Exploits the differential redox potential between intracellular and extracellular environments. | Potential for premature cleavage by reducing agents in the blood. | ||
| Non-Cleavable | Thioether (e.g., SMCC) | No specific cleavage trigger; payload is released after complete lysosomal degradation of the antibody.[8][10] | High plasma stability, minimizing off-target toxicity and improving the therapeutic window.[8] | No bystander effect; efficacy is strictly dependent on ADC internalization and degradation.[10] | Kadcyla® (ado-trastuzumab emtansine) |
Linker stability is a crucial parameter for a successful ADC. Premature payload release can lead to systemic toxicity, while insufficient release at the target site reduces efficacy. The following table presents comparative stability data for different linker types.
| Linker Type | Example Linker Chemistry | Payload | Stability Assay Conditions | Half-life (t½) | Reference |
| Acid-Labile | Hydrazone | Doxorubicin | pH 7.4 Plasma | ~2 days | [6] |
| Acid-Labile | Carbonate | SN-38 | pH 7.4 Plasma | ~36 hours | [6] |
| Acid-Labile | Silyl Ether | MMAE | pH 7.4 Plasma | >7 days | [6] |
| Non-Cleavable | SMCC | MMAF | Human Plasma (37°C) | ~120 hours (3% degradation) | [6] |
| Non-Cleavable | MD Linker | MMAF | Human Plasma (37°C) | ~120 hours (<3% degradation) | [6] |
Data compiled from studies demonstrating the evolution of linker stability. Direct comparison is illustrative as payload and conjugation can affect results.
This protocol outlines a general method for assessing the stability of an ADC in plasma, a key experiment to predict its in vivo behavior.
Objective: To determine the rate of payload dissociation from an ADC in human plasma over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample collection tubes
-
Enzyme-Linked Immunosorbent Assay (ELISA) reagents or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Quenching solution (e.g., acetonitrile with internal standard for LC-MS)
Methodology:
-
Preparation: Dilute the test ADC and control ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed human plasma. Prepare a parallel control by diluting the ADC in PBS to assess chemical stability without plasma components.
-
Incubation: Incubate all samples in a shaker incubator at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 72, 120 hours), withdraw an aliquot of each sample.
-
Sample Processing (for LC-MS): Immediately quench the plasma sample by adding it to a 3-4x volume of cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge to precipitate plasma proteins. Collect the supernatant for analysis.
-
Analysis:
-
ELISA: Use a sandwich ELISA to quantify the amount of intact, payload-conjugated antibody remaining at each time point.
-
LC-MS: Use LC-MS to quantify the concentration of released free payload in the supernatant.
-
-
Data Calculation: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t½) of the ADC linker by fitting the data to a first-order decay model.
Part 2: Linkers in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[13][14] The molecule consists of a ligand for the POI and a ligand for an E3 ligase, joined by a chemical linker.[15] The linker is not just a spacer; its length, composition, and attachment points critically influence the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[13][15]
References
- 1. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Safety Operating Guide
Proper Disposal of (4-(Bromomethyl)phenyl)methanamine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of (4-(Bromomethyl)phenyl)methanamine, a brominated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information.[1] Based on data for similar brominated compounds, this compound is expected to be a skin, eye, and respiratory irritant.[2][3][4][5]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[3][4][5]
-
Eye Protection: Use chemical safety goggles or a face shield.[3][4][5]
-
Lab Coat: A fully buttoned lab coat is required to prevent skin contact.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]
In Case of a Spill: For small spills that can be cleaned up within 10 minutes, trained personnel should absorb the material with an inert dry substance, place it in a sealed container, and label it as hazardous waste.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[7]
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate correct disposal. This compound is a halogenated organic compound and must be disposed of accordingly.
-
Designated Waste Container: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.[7][8] The container should be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Do not use abbreviations.[7]
-
Segregation:
Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations.[2][3]
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, absorbent pads), in the designated halogenated waste container.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1][7] Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal. Do not dispose of this chemical down the drain.[6][9] Halogenated organic wastes are typically sent for incineration at a regulated hazardous waste facility.[8]
| Parameter | Guideline | Reference |
| Waste Classification | Halogenated Organic Waste | [8] |
| Container Type | Compatible, sealed container (e.g., polyethylene) | [6] |
| Labeling | "Hazardous Waste", full chemical name | [7] |
| Segregation | Separate from non-halogenated waste, acids, bases, oxidizers | [6][8] |
| Disposal Method | Incineration via approved hazardous waste facility | [8] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling (4-(Bromomethyl)phenyl)methanamine
Essential Safety and Handling Guide for (4-(Bromomethyl)phenyl)methanamine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for trained professionals in drug development and scientific research.
Hazard Summary
Based on analogous compounds, this compound is expected to be a hazardous substance. The primary hazards are likely to include:
-
Skin and Eye Irritation: Similar brominated compounds are known to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Ingestion may be harmful.
-
Potential for Severe Burns: Some related compounds can cause severe skin burns.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, and a face shield. | Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Inspect gloves for tears or holes before each use. Double gloving is recommended for enhanced protection.[4] |
| Body Protection | Chemical-resistant lab coat or coveralls. | Should be buttoned to the neck and have long sleeves to cover all exposed skin.[5] For larger quantities or increased splash potential, a chemical-resistant apron or suit is advised. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | To be used in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots. | Protects feet from spills. Leather shoes can absorb chemicals and are not recommended.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
- Work exclusively in a well-ventilated chemical fume hood.
- Ensure a safety shower and eyewash station are readily accessible.
- Prepare all necessary equipment and reagents before handling the chemical.
- Keep spill containment materials, such as absorbent pads, readily available.
2. Handling the Chemical:
- Don the appropriate PPE as outlined in the table above.
- Carefully weigh and dispense the chemical, avoiding the generation of dust.
- Keep the container tightly closed when not in use.[1]
- Avoid contact with skin, eyes, and clothing.[1]
- Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling Procedures:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
- Decontaminate all equipment and the work area.
- Remove and properly dispose of contaminated PPE.
- Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
- This chemical should be treated as hazardous waste.
2. Waste Collection and Storage:
- Collect waste in a designated, properly labeled, and sealed container.
- Store waste containers in a secure, well-ventilated area, away from incompatible materials.
3. Disposal Method:
- Dispose of the chemical waste through a licensed hazardous waste disposal company.[7]
- Do not dispose of down the drain or in regular trash.[1]
- Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional and local regulations.[8]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. trical.com.au [trical.com.au]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. unmc.edu [unmc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
